Ornithine phenylacetate
Description
Properties
CAS No. |
952154-79-9 |
|---|---|
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid |
InChI |
InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
InChI Key |
LRSYFEZBIMVWRY-VWMHFEHESA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O.C(C[C@@H](C(=O)O)N)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate; |
Origin of Product |
United States |
Foundational & Exploratory
L-Ornithine Phenylacetate: A Dual-Mechanism Approach to Ammonia Reduction in Hepatic Encephalopathy
A Technical Guide on the Discovery, Synthesis, and Core Experimental Validation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hepatic encephalopathy (HE) is a debilitating neuropsychiatric complication of liver disease, primarily driven by the accumulation of neurotoxic ammonia (B1221849).[1] L-ornithine (B1677492) phenylacetate (B1230308) (OP) has emerged as a promising therapeutic agent designed to lower systemic ammonia levels through a novel, dual mechanism of action. This technical guide provides an in-depth overview of the discovery, initial synthesis, and key experimental findings related to L-ornithine phenylacetate. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of liver disease and ammonia-lowering therapies. The document details the scientific rationale behind OP's design, provides step-by-step experimental protocols for its synthesis and evaluation, presents quantitative data from pivotal preclinical and clinical studies in structured tables, and visualizes the core signaling pathways and experimental workflows.
Discovery and Rationale
The development of L-ornithine phenylacetate was predicated on a novel conceptual framework for ammonia removal that leverages the inter-organ metabolism of ammonia and amino acids, particularly the role of skeletal muscle in ammonia detoxification.[1] In liver failure, the capacity of the liver to detoxify ammonia via the urea (B33335) cycle is compromised, leading to hyperammonemia.[1] Recognizing that skeletal muscle can serve as an alternative site for ammonia removal through the synthesis of glutamine, researchers hypothesized that a combination of L-ornithine and phenylacetate could synergistically enhance this process.[1]
L-ornithine acts as a substrate for glutamine synthetase, promoting the conversion of ammonia and glutamate (B1630785) into glutamine, primarily in the muscle.[1] Phenylacetate, a well-known ammonia scavenger, then conjugates with the newly synthesized glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is subsequently excreted by the kidneys.[1] This dual-action approach not only traps ammonia in a less toxic form but also facilitates its permanent removal from the body, preventing the potential for ammonia regeneration from glutamine metabolism.
Initial Synthesis of L-Ornithine Phenylacetate
The initial synthesis of L-ornithine phenylacetate has been approached through several methods, primarily involving the reaction of an L-ornithine salt with a phenylacetate salt. Below are representative protocols derived from patent literature.
Experimental Protocol: Synthesis via Direct Reaction in Aqueous/Ethanol (B145695) Solution
This protocol describes a one-step synthesis by reacting free L-ornithine with phenylacetic acid.
Materials:
-
L-ornithine hydrochloride
-
JK006 cation exchange resin (or equivalent)
-
2M Ammonia water
-
Phenylacetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Free L-ornithine Solution:
-
Dissolve 20g of L-ornithine hydrochloride in 500mL of deionized water.
-
Adjust the pH of the solution to 2.
-
Pass the solution through a column packed with JK006 cation exchange resin.
-
Wash the column with 300mL of deionized water to remove chloride ions.
-
Elute the L-ornithine from the resin using 400mL of 2M ammonia water.
-
Concentrate the eluate under reduced pressure to a volume of 200mL to obtain an aqueous solution of free L-ornithine.[2]
-
-
Preparation of Phenylacetic Acid Solution:
-
Dissolve 16.2g of phenylacetic acid in 100mL of ethanol with stirring until fully dissolved. This achieves a 1:1 molar ratio of L-ornithine to phenylacetic acid.[2]
-
-
Reaction and Crystallization:
-
At room temperature, add the ethanolic solution of phenylacetic acid to the aqueous solution of L-ornithine.
-
Stir the mixture at a controlled speed of 140 rpm for 20 minutes.[2]
-
Concentrate the resulting solution to approximately 55mL under reduced pressure.[2]
-
While stirring at room temperature, slowly add 220mL of isopropanol to induce crystallization.[2]
-
Collect the precipitated L-ornithine phenylacetate crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
Experimental Protocol: Synthesis via an L-Ornithine Benzoate (B1203000) Intermediate
This method involves the formation of an intermediate salt, L-ornithine benzoate, which is then converted to L-ornithine phenylacetate.
Materials:
-
L-ornithine salt (e.g., L-ornithine hydrochloride)
-
Benzoate salt (e.g., silver benzoate)
-
Phenylacetate salt (e.g., sodium phenylacetate)
-
Appropriate solvents (e.g., water, DMSO, isopropanol)
Procedure:
-
Formation of L-Ornithine Benzoate:
-
React an L-ornithine salt with a benzoate salt in a suitable solvent to form the intermediate, L-ornithine benzoate. For example, L-ornithine hydrochloride can be reacted with silver benzoate, leading to the precipitation of silver chloride, which is then removed.
-
-
Conversion to L-Ornithine Phenylacetate:
-
Prepare a solution of a phenylacetate salt, for instance, by reacting phenylacetic acid with a base like sodium hydroxide (B78521) in a solvent such as isopropanol.
-
Intermix the L-ornithine benzoate with the phenylacetate salt solution.
-
Isolate the resulting L-ornithine phenylacetate, often through crystallization.
-
Mechanism of Action and Signaling Pathways
L-ornithine phenylacetate exerts its ammonia-lowering effects through two synergistic pathways, effectively creating an alternative route for nitrogen excretion. A primary and a more recently discovered secondary pathway are illustrated below.
Primary Ammonia Scavenging Pathway
The primary mechanism involves the conversion of ammonia to glutamine in the muscle, followed by the excretion of glutamine as phenylacetylglutamine.
Caption: Primary ammonia scavenging pathway of L-ornithine phenylacetate.
Secondary Ammonia Scavenging Pathway
Recent studies have identified a novel pathway where phenylacetate also conjugates with glycine (B1666218) to form phenylacetylglycine, providing an additional route for ammonia removal.
Caption: Secondary ammonia scavenging pathway involving glycine.
Preclinical and Clinical Evaluation: Experimental Protocols and Data
The efficacy and safety of L-ornithine phenylacetate have been evaluated in various preclinical models of hyperammonemia and in clinical trials involving patients with liver disease.
Preclinical Evaluation in a Rat Model of Hyperammonemia
A common preclinical model to induce hyperammonemia and study the effects of ammonia-lowering therapies is the bile duct ligation (BDL) model in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
L-ornithine phenylacetate solution (for injection)
-
Saline (vehicle control)
Procedure:
-
Bile Duct Ligation Surgery:
-
Anesthetize the rat using isoflurane.
-
Make a midline abdominal incision to expose the liver and common bile duct.
-
Carefully isolate the common bile duct.
-
Ligate the bile duct in two locations and transect the duct between the ligatures.[3]
-
Close the abdominal incision in layers.
-
Allow the animals to recover for a period (e.g., 4-6 weeks) to develop cirrhosis and chronic hyperammonemia.[4] A sham operation, involving mobilization of the bile duct without ligation, is performed on control animals.
-
-
L-Ornithine Phenylacetate Administration:
-
Following the recovery and disease development period, administer L-ornithine phenylacetate (e.g., 0.3 g/kg) or saline vehicle to the BDL and sham-operated rats via intraperitoneal injection, twice daily for a specified duration (e.g., 5 days).[5]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples for the measurement of plasma ammonia and other biochemical parameters.
-
Collect urine to quantify the excretion of phenylacetylglutamine (PAGN).
-
Harvest tissues, such as muscle and brain, for further analysis (e.g., glutamine synthetase activity).
-
| Parameter | Sham Control | BDL + Vehicle | BDL + OP | Reference |
| Arterial Ammonia (µmol/L) | ~50 | >100 | Significantly reduced vs. BDL + Vehicle | [5] |
| Brain Water Content (%) | Normal | Increased | Significantly reduced vs. BDL + Vehicle | |
| Urinary PAGN (µmol/L) | Low | Low | Significantly increased | |
| Muscle Glutamine Synthetase Activity | Baseline | No significant change | Increased |
Clinical Evaluation in Patients with Hepatic Encephalopathy
L-ornithine phenylacetate has been investigated in several clinical trials in patients with cirrhosis and hepatic encephalopathy.
Study Design: A multicenter, randomized, double-blind, placebo-controlled study in hospitalized patients with cirrhosis and an acute episode of overt hepatic encephalopathy.[6][7]
Patient Population: Hospitalized patients with cirrhosis, an acute episode of overt HE, and elevated venous ammonia levels. Key exclusion criteria included severe renal failure (serum creatinine (B1669602) > 3 mg/dL) or the need for dialysis.[7]
Intervention:
-
Drug Preparation and Administration:
-
Patients were randomized to receive a continuous intravenous infusion of either L-ornithine phenylacetate or a matching placebo for up to 5 days.
-
The dose of OP was adjusted based on the patient's Child-Turcotte-Pugh (CTP) score: 10, 15, or 20 g/day .[8]
-
The drug was prepared by an unblinded pharmacist to maintain blinding of the study team and patient.[8] The infusate was administered at a constant rate over 24 hours.[8]
-
-
Sample Collection and Analysis:
-
Blood Sampling: Venous blood samples were collected from the arm opposite to the infusion line.[8] Samples for ammonia measurement were placed on ice immediately, centrifuged, and the plasma was frozen at -70°C until analysis.[8]
-
Ammonia Measurement: Plasma ammonia levels were determined using an enzymatic assay.[8]
-
Metabolite Analysis: Plasma concentrations of ornithine, phenylacetic acid (PAA), and phenylacetylglutamine (PAGN), as well as urinary PAGN concentrations, were measured using validated high-performance liquid chromatography/mass spectrometry (HPLC-MS/MS) methods.[8]
-
Table 1: Pharmacokinetics of L-Ornithine Phenylacetate Components [8]
| Dose Group | Mean PAA Css (µg/mL) - CTP B | Mean PAA Css (µg/mL) - CTP C | Mean ORN Css (µg/mL) |
| 15 g/24h | 93.7 | 165 | Increased with dose |
| 20 g/24h | 218 (from CTP A to B) | - | Increased with dose |
PAA: Phenylacetic Acid, ORN: Ornithine, Css: Steady-state concentration
Table 2: Pharmacodynamics of L-Ornithine Phenylacetate
| Parameter | Placebo Group | OP Group | p-value | Reference |
| Mean reduction in plasma ammonia at 3h post-infusion | Less reduction | Significantly greater reduction | 0.014 | [9] |
| Time to achieve normal plasma ammonia | Longer | Significantly reduced | 0.028 | [9] |
| Urinary PAGN excretion (% of PAA dose) | N/A | ~50-60% | N/A | [8] |
| Mean ammonia reduction (AUC) with 20g/24h vs. 3.3 or 6.7g/24h | N/A | Greater decrease | 0.046 and 0.022 | [10] |
AUC: Area under the curve
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating L-ornithine phenylacetate in a preclinical model of hyperammonemia.
Caption: A typical preclinical experimental workflow for OP evaluation.
Conclusion
L-ornithine phenylacetate represents a rationally designed therapeutic agent that targets the critical issue of hyperammonemia in liver disease through a synergistic, dual mechanism of action. The initial synthesis has been established through scalable chemical processes, and its efficacy in lowering ammonia has been demonstrated in both preclinical models and clinical trials. The quantitative data from these studies support its proposed mechanism of action, showing a dose-dependent effect on plasma ammonia levels and the excretion of nitrogenous waste products. The detailed experimental protocols and visualizations provided in this guide offer a comprehensive resource for the scientific community to further explore and develop this and similar therapeutic strategies for hepatic encephalopathy and other hyperammonemic conditions. Further research, including larger phase III clinical trials, will be crucial to fully establish its role in the clinical management of these complex disorders.
References
- 1. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation method for L-ornithine phenylacetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The bile duct ligated rat: A relevant model to study muscle mass loss in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANIMAL MODELS [bio-protocol.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase 2B Efficacy/Safety of Ornithine Phenylacetate in Hospitalized Cirrhotic Patients With Hepatic Encephalopathy (STOP-HE) | DecenTrialz [decentrialz.com]
- 8. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Ornithine Phenylacetate in Hepatic Encephalopathy Models: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of ornithine phenylacetate (B1230308) (OP) in animal models of hepatic encephalopathy (HE). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of OP for hyperammonemia. This document synthesizes data from key preclinical studies, detailing experimental protocols, quantitative outcomes, and the underlying mechanisms of action.
Introduction
Hepatic encephalopathy is a severe neuropsychiatric complication of both acute and chronic liver failure, primarily driven by the accumulation of ammonia (B1221849) in the systemic circulation and its subsequent entry into the central nervous system. Ornithine phenylacetate is a compound designed to lower ammonia levels by acting as an ammonia scavenger. It combines two active moieties: L-ornithine and phenylacetate. Preclinical research in various animal models has been crucial in elucidating the efficacy and mechanisms of OP in reducing hyperammonemia and its neurological consequences.
Mechanism of Action
This compound employs a dual mechanism to reduce systemic ammonia levels. L-ornithine stimulates the activity of glutamine synthetase (GS), primarily in skeletal muscle, which facilitates the conversion of ammonia and glutamate (B1630785) into glutamine, effectively trapping ammonia in a non-toxic form. Phenylacetate then conjugates with this newly formed glutamine to produce phenylacetylglutamine (B1677654) (PAGN), which is subsequently excreted in the urine. An additional pathway involves the conjugation of phenylacetate with glycine (B1666218) to form phenylacetylglycine (PAGG), which also contributes to ammonia removal. Furthermore, OP has been shown to normalize the activity of gut glutaminase (B10826351) (GA), an enzyme that produces ammonia.
Caption: Mechanism of action of this compound.
Preclinical Models of Hepatic Encephalopathy
The efficacy of this compound has been evaluated in several well-established animal models that mimic the conditions of acute and chronic liver failure.
-
Bile Duct Ligation (BDL) in Rats: This model of chronic liver failure and HE is induced by the surgical ligation of the common bile duct, leading to cholestasis, liver fibrosis, and hyperammonemia.
-
Portacaval Anastomosis (PCA) in Pigs: This model of acute liver failure involves creating a surgical shunt between the portal vein and the vena cava, diverting ammonia-rich portal blood from the liver into the systemic circulation. This is often combined with hepatic artery ligation to induce complete liver failure.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Effect of this compound on Arterial Ammonia and Intracranial Pressure in Pigs with Acute Liver Failure
| Parameter | ALF + Vehicle | ALF + OP | % Change with OP | p-value | Reference |
| Arterial Ammonia (μmol/L) | 589.6 ± 56.7 | 365.2 ± 60.4 | ↓ 38.1% | < 0.002 | |
| Intracranial Pressure (mmHg) | 18.3 ± 1.3 | 10.3 ± 1.1 | ↓ 43.7% | < 0.001 |
Table 2: Effect of this compound on Metabolite Excretion in Pigs with Acute Liver Failure
| Metabolite in Urine | ALF + Vehicle (μmol/L) | ALF + OP (μmol/L) | Fold Change | p-value | Reference |
| Phenylacetylglycine | 1,060 ± 106 | 27,625 ± 2,670 | ↑ 26.1x | < 0.003 | |
| Phenylacetylglutamine | Not Reported | 4.9 ± 0.6 | - | - |
Table 3: Effect of this compound on Glutamine Synthetase and Glutaminase Activity in Bile Duct Ligated Rats
| Enzyme Activity | BDL + Vehicle | BDL + OP | Effect of OP | Reference |
| Muscle Glutamine Synthetase | Reduced | Increased | Restorative | |
| Gut Glutaminase | Increased | Reduced | Normalizing |
Detailed Experimental Protocols
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure: A midline laparotomy is performed to expose the common bile duct. The bile duct is then double-ligated with silk sutures and transected between the ligatures. Sham-operated control animals undergo the same procedure without ligation and transection.
-
Post-operative Care: Animals receive post-operative analgesics and are allowed to recover for a specified period (e.g., 5 weeks) to develop chronic liver disease and hyperammonemia.
-
This compound Administration: OP (e.g., 0.6 mg/kg/day) or a vehicle (saline) is administered, for example, for 5 days prior to the experimental endpoint.
-
Animals: Female pigs (e.g., Landrace) are utilized for this large animal model.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical and experimental period.
-
Surgical Procedure:
-
A portacaval anastomosis is created by surgically connecting the portal vein to the inferior vena cava, shunting portal blood flow.
-
To induce acute liver failure, the hepatic artery is subsequently ligated.
-
-
Monitoring: Intracranial pressure is monitored via a probe placed in the brain parenchyma. Arterial blood is sampled regularly to measure ammonia levels.
-
This compound Administration: Following the surgical induction of acute liver failure, a continuous intravenous infusion of OP or vehicle is initiated.
The Synergistic Action of L-Ornithine and Phenylacetate in Ammonia Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a critical factor in the pathogenesis of hepatic encephalopathy (HE) and other metabolic disorders.[1][2] The synergistic combination of L-ornithine and phenylacetate (B1230308) (OP) has emerged as a promising therapeutic strategy for reducing ammonia levels.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and methodologies related to the ammonia-lowering effects of L-ornithine and phenylacetate. L-ornithine facilitates the synthesis of glutamine from ammonia, primarily in skeletal muscle, while phenylacetate provides an alternative pathway for the excretion of nitrogen by conjugating with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then renally cleared.[1][2][3][4] Furthermore, a novel pathway involving the conjugation of phenylacetate with glycine (B1666218) to form phenylacetylglycine (PAGly) has been identified as an additional mechanism for ammonia detoxification.[5] This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols for the evaluation of this synergistic effect, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action
The efficacy of L-ornithine and phenylacetate in reducing ammonia lies in their complementary and synergistic actions that target two key pathways of ammonia metabolism: glutamine synthesis and nitrogen excretion.
-
L-Ornithine's Role in Glutamine Synthesis: L-ornithine serves as a substrate for the enzyme ornithine aminotransferase (OAT), leading to the production of glutamate (B1630785).[6] Glutamate, in turn, is a crucial substrate for glutamine synthetase (GS), an enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia.[1][3] This process effectively traps ammonia in the form of glutamine, primarily within skeletal muscle.[1][2][3] In liver failure, where the urea (B33335) cycle is impaired, the role of muscle in ammonia detoxification becomes paramount. The administration of L-ornithine has been shown to increase GS activity in muscle, thereby enhancing the capacity for ammonia removal.[7]
-
Phenylacetate's Role in Nitrogen Excretion: Phenylacetate acts as a nitrogen scavenger. It is converted to phenylacetyl-CoA, which then conjugates with glutamine to form phenylacetylglutamine (PAGN).[8] PAGN is a water-soluble compound that is readily excreted by the kidneys, providing an alternative route for the disposal of excess nitrogen that bypasses the compromised urea cycle.[8][9] This prevents the accumulation of glutamine, which can be deamidated by glutaminase (B10826351) to release ammonia, thus averting a potential rebound in hyperammonemia.[5]
-
The Novel Phenylacetylglycine Pathway: Recent studies have unveiled an additional ammonia-lowering mechanism involving glycine.[5] In conditions like acute liver failure, there is an increase in the ammoniagenic amino acid glycine. Phenylacetate can conjugate with glycine to form phenylacetylglycine (PAGly), which is also excreted in the urine.[5] This pathway provides another means of nitrogen disposal and contributes to the overall ammonia-reducing effect of OP treatment.[5]
Signaling Pathway of Ammonia Reduction by L-Ornithine and Phenylacetate
Caption: Synergistic ammonia detoxification pathway of L-ornithine and phenylacetate.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of L-ornithine and phenylacetate on ammonia levels and related metabolites.
Table 1: Preclinical Studies in Animal Models
| Study (Model) | Treatment Group | N | Arterial Ammonia (µmol/L) | Brain Water (%) | Urinary PAGN (µmol/L) | Urinary PAGly (µmol/L) |
| Davies et al., 2009 [8][10] (Bile Duct Ligated Rats) | BDL + Saline | - | Significantly Higher vs. Sham | 80.5 ± 0.2 | - | - |
| BDL + OP | - | ↓ (P < 0.001) | ↓ 79.9 ± 0.2 (P < 0.05) | ↑ (P < 0.01) | - | |
| BDL + L-Ornithine | - | No significant change | No significant change | - | - | |
| BDL + Phenylbutyrate | - | No significant change | No significant change | - | - | |
| Ytrebø et al., 2009 [11][12][13][14] (Pigs with Acute Liver Failure) | ALF + Saline | 8 | 589.6 ± 56.7 | - | 0.5 ± 0.04 | - |
| ALF + OP | 8 | ↓ 365.2 ± 60.4 (P = 0.002) | - | ↑ 4.9 ± 0.6 (P < 0.001) | - | |
| Kristiansen et al., 2014 [5] (Pigs with Acute Liver Failure) | ALF + Vehicle | - | - | - | - | 1,060 ± 106 |
| ALF + OP | - | ↓ | - | - | ↑ 27,625 ± 2,670 (P < 0.003) |
BDL: Bile Duct Ligation; OP: L-Ornithine Phenylacetate; ALF: Acute Liver Failure; PAGN: Phenylacetylglutamine; PAGly: Phenylacetylglycine. Data are presented as mean ± SEM where available. Arrows indicate the direction of change compared to the control group.
Table 2: Clinical Studies in Humans
| Study (Patient Population) | Treatment Group | N | Plasma Ammonia Change | Plasma Phenylacetate (µg/mL) | Plasma PAGN | Urinary PAGN Clearance |
| Stravitz et al., 2018 [9][15][16] (Acute Liver Injury/Failure) | OPA 3.3g/24h | - | - | 5.0 (median) | Increased | Linearly related to creatinine (B1669602) clearance (r=0.831, P<0.0001) |
| OPA 20g/24h | 15 | ↓ Greater decrease in AUC vs. lower doses (P<0.05) | 150 (median) | Saturated conversion | - | |
| Rahimi et al., 2020 [17] (Overt Hepatic Encephalopathy) | Placebo | - | - | - | - | - |
| OP (10, 15, or 20 g/d) | - | No significant difference in time to clinical improvement | - | - | - | |
| Hassanein et al., 2022 [18][19][20][21] (Overt Hepatic Encephalopathy) | Placebo | - | - | - | - | - |
| OP | - | ↓ Significantly greater reduction at 3h post-infusion (P=0.014) | Dose-dependent | Increased with dose | ~50-60% of administered PAA |
OPA: L-Ornithine Phenylacetate; AUC: Area Under the Curve; PAA: Phenylacetic Acid; PAGN: Phenylacetylglutamine. OP doses in the Hassanein et al. study were 10, 15, or 20 g/day based on Child-Turcotte-Pugh score.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the synergistic effects of L-ornithine and phenylacetate.
Animal Models of Hyperammonemia
-
Animals: Male Sprague-Dawley rats (250-300 g) are used.
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) (5% for induction, 2% for maintenance) in oxygen.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the common bile duct.
-
The bile duct is carefully isolated from the surrounding tissue.
-
Two ligatures using 4-0 silk sutures are placed around the bile duct, one proximal and one distal.
-
The bile duct is then transected between the two ligatures.
-
The abdominal muscle and skin are closed in layers.
-
-
Post-operative Care: Animals receive appropriate post-operative analgesia and are monitored for signs of distress. The development of cirrhosis and hyperammonemia typically occurs over 4-6 weeks.
-
Sham Operation: Control animals undergo the same surgical procedure without ligation and transection of the bile duct.
-
Animals: Female domestic pigs (25-35 kg) are used.
-
Anesthesia and Monitoring: Anesthesia is induced and maintained with a continuous infusion of propofol (B549288) and fentanyl. Intracranial pressure (ICP), arterial blood pressure, and other physiological parameters are continuously monitored.
-
Surgical Procedure:
-
A portacaval anastomosis is created to shunt portal blood flow away from the liver.
-
The hepatic artery is then ligated. This two-step procedure results in complete liver devascularization and the rapid onset of acute liver failure.
-
-
Experimental Groups:
-
ALF + Vehicle: Pigs with induced ALF receive a saline infusion.
-
ALF + OP: Pigs with induced ALF receive a continuous intravenous infusion of L-ornithine and an intraduodenal infusion of phenylbutyrate (a prodrug of phenylacetate).[12]
-
Sham-operated + Vehicle: Control animals undergo a sham operation without liver devascularization and receive a saline infusion.
-
Experimental Workflow for Preclinical Studies
Caption: General experimental workflow for preclinical evaluation of OP.
Biochemical and Metabolite Analyses
An enzymatic assay utilizing glutamate dehydrogenase (GLDH) is commonly employed.
-
Principle: In the presence of GLDH, ammonia reacts with α-ketoglutarate and NADPH to form glutamate and NADP+. The rate of NADPH oxidation is directly proportional to the ammonia concentration and is measured by the decrease in absorbance at 340 nm.[5][18]
-
Sample Collection and Handling: Blood is collected in pre-chilled EDTA tubes and immediately placed on ice. Plasma is separated by centrifugation at 4°C within 15-30 minutes of collection to prevent artefactual increases in ammonia.[6]
-
Assay Procedure:
-
A plasma sample is added to a reaction mixture containing α-ketoglutarate and NADPH.
-
The reaction is initiated by the addition of GLDH.
-
The change in absorbance at 340 nm is measured kinetically using an automated clinical analyzer.
-
Ammonia concentration is calculated by comparison to a standard curve.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of these metabolites.[22][23][24]
-
Sample Preparation: Urine samples are diluted with an internal standard solution (e.g., deuterated PAGN) and centrifuged to remove particulates.
-
Chromatographic Separation: The diluted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the analytes.
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for PAGN, PAGly, and the internal standard.
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Enzyme activities are measured in tissue homogenates (e.g., from muscle or gut).
-
Tissue Preparation: Tissues are homogenized in an ice-cold buffer and centrifuged to obtain a supernatant containing the enzymes. Protein concentration in the supernatant is determined using a standard method (e.g., BCA assay).
-
GS Activity Assay:
-
The assay measures the formation of γ-glutamyl hydroxamate from glutamine in the presence of hydroxylamine (B1172632) and ADP.
-
The reaction is stopped by the addition of an acidic ferric chloride solution, which forms a colored complex with γ-glutamyl hydroxamate.
-
The absorbance of the complex is measured at 540 nm.
-
-
GA Activity Assay:
The wet/dry weight method is a standard technique for determining brain water content.[9]
-
Sample Collection: Immediately after euthanasia, the brain is rapidly removed.
-
Wet Weight Measurement: The brain tissue (e.g., a hemisphere) is blotted to remove excess surface moisture and immediately weighed to obtain the wet weight.
-
Dry Weight Measurement: The tissue is then dried in an oven at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 24-72 hours) until a constant weight is achieved. This is the dry weight.
-
Calculation: Brain water content is calculated as: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100
Conclusion and Future Directions
The synergistic action of L-ornithine and phenylacetate presents a robust and multifaceted approach to managing hyperammonemia. The dual mechanism, which enhances both the detoxification of ammonia into glutamine and the subsequent excretion of this nitrogenous waste, has been consistently demonstrated in a range of preclinical models and has shown promise in clinical settings.[10][11][12][27] The discovery of the phenylacetylglycine pathway further underscores the complex and effective nature of this combination therapy.[5]
For drug development professionals, the data presented herein provide a strong rationale for the continued investigation of L-ornithine phenylacetate. Future research should focus on optimizing dosing regimens for different patient populations and underlying etiologies of hyperammonemia.[16][27] Further elucidation of the interplay between the PAGN and PAGly pathways could lead to the development of more targeted and effective therapies. Additionally, the development of non-invasive biomarkers to monitor treatment efficacy in real-time would be of significant clinical value. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and validate the therapeutic potential of this synergistic combination.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Automated enzymatic assay for plasma ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labmed.org.uk [labmed.org.uk]
- 7. ANIMAL MODELS [bio-protocol.org]
- 8. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 12. L-ornithine phenylacetate attenuates increased arterial and extracellular brain ammonia and prevents intracranial hypertension in pigs with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jvsmedicscorner.com [jvsmedicscorner.com]
- 15. 3. Before the analysis: methods - Methods used for the measurement of ammonia, limitations and pitfalls - Hyperammonaemia [ssiem.org]
- 16. Frontiers | A Single-Scan, Rapid Whole-Brain Protocol for Quantitative Water Content Mapping With Neurobiological Implications [frontiersin.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. medichem-me.com [medichem-me.com]
- 19. Fast in Vivo Water Quantification in Rat Brain Oedema Based on T1 Measurement at High Magnetic Field | Semantic Scholar [semanticscholar.org]
- 20. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics/pharmacodynamics of L‐ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. caymanchem.com [caymanchem.com]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ornithine Phenylacetate in Glutamine Synthesis and Excretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornithine Phenylacetate (B1230308) (OP) is a novel therapeutic agent designed to combat hyperammonemia, a critical pathological condition observed in liver disease and urea (B33335) cycle disorders. This document provides an in-depth technical overview of the core mechanism of OP, focusing on its dual role in promoting glutamine synthesis and facilitating its subsequent excretion. Through the synergistic action of its two constituent components, L-ornithine and phenylacetate, OP offers a unique pathway for ammonia (B1221849) detoxification. This guide synthesizes key preclinical and clinical findings, details experimental methodologies, and presents visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Hyperammonemia, characterized by elevated levels of ammonia in the blood, is a serious and often life-threatening condition that can lead to severe neurological complications, including hepatic encephalopathy (HE).[1] The primary strategy for managing hyperammonemia is to reduce the systemic ammonia load. Ornithine Phenylacetate (OP) has emerged as a promising therapeutic intervention by targeting the metabolism of glutamine, a key molecule in ammonia homeostasis.[2] OP is a salt that dissociates into L-ornithine and phenylacetate, each playing a distinct but complementary role in ammonia detoxification.[3] L-ornithine acts as a substrate for glutamine synthetase, promoting the conversion of ammonia and glutamate (B1630785) into glutamine, primarily in skeletal muscle.[2] Phenylacetate then conjugates with the newly synthesized glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is readily excreted by the kidneys.[2] This dual mechanism not only traps ammonia in a less toxic form but also ensures its efficient removal from the body.
Mechanism of Action
The therapeutic effect of this compound is rooted in a two-pronged approach that manipulates the body's natural ammonia-detoxifying pathways.
-
L-Ornithine and Glutamine Synthesis: L-ornithine serves as a precursor for the synthesis of glutamate. By increasing the availability of glutamate, L-ornithine stimulates the activity of glutamine synthetase (GS), an enzyme that catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.[1][3] This process effectively removes ammonia from circulation by incorporating it into the non-toxic amino acid glutamine.[2] In conditions of liver failure, where the urea cycle is impaired, the role of peripheral tissues like skeletal muscle in ammonia detoxification becomes crucial, and L-ornithine enhances this capacity.
-
Phenylacetate and Glutamine Excretion: The second component, phenylacetate, provides an alternative pathway for nitrogen excretion. Phenylacetate is conjugated with glutamine in the liver and kidneys to form phenylacetylglutamine (PAGN).[4] PAGN is a water-soluble compound that is efficiently eliminated from the body via renal excretion.[5] This prevents the accumulation of glutamine, which itself can be a source of ammonia through the action of glutaminase (B10826351) in the gut and kidneys, thus preventing a rebound in ammonia levels.[3][6]
Recent studies have also suggested a novel, additional pathway for ammonia removal involving glycine (B1666218). Phenylacetate can also conjugate with glycine to form phenylacetylglycine, which is then excreted in the urine.[6] This may represent another avenue by which OP contributes to the reduction of the total nitrogen burden.
Data Presentation
The efficacy of this compound in modulating ammonia and glutamine levels has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: Preclinical Data from Animal Models
| Animal Model | Treatment Group | Dose | Duration | Change in Arterial Ammonia | Change in Arterial Glutamine | Change in Urinary PAGN | Reference |
| Bile Duct Ligated (BDL) Rats | OP | 0.6 mg/kg/day | 5 days | Significant reduction | Markedly increased (P < 0.01) | Markedly increased (P < 0.01) | [7][8] |
| BDL Rats | L-Ornithine alone | 0.6 mg/kg/day | 5 days | No significant change | - | - | [7] |
| BDL Rats | Phenylacetate alone | 0.6 mg/kg/day | 5 days | No significant change | - | - | [7] |
| Pigs with Acute Liver Failure (ALF) | OP | 0.07 g/kg/hr (Ornithine) + 0.05 g/kg/hr (Phenylbutyrate) | 8 hours | Significantly attenuated increase (P < 0.002) | - | Increased to 4.9 ± 0.6 µmol/L | [9] |
Table 2: Clinical Trial Data in Patients with Hyperammonemia
| Study Population | Treatment Group | Dose | Duration | Change in Plasma Ammonia | Change in Plasma Phenylacetate (PA) | Change in Urinary PAGN Excretion | Reference |
| Patients with Acute Liver Injury/Failure (ALI/ALF) | OP | 20 g/24 hours | Up to 120 hours | Greater decrease in AUC vs. 3.3 or 6.7 g/24h (P=0.046 and 0.022) | Increased to target levels (150[10] µg/mL) | Linearly related to creatinine (B1669602) clearance (r=0.831, P<0.0001) | [5][11] |
| Patients with Cirrhosis and Overt Hepatic Encephalopathy (OHE) | OP | 10, 15, or 20 g/day | 5 days | Mean reduction at 3h significantly greater vs. placebo (p=0.014) | Dose-dependent increase | ~50%-60% of administered PAA | [3][12][13] |
| Cirrhotic Patients after Upper GI Bleed | OP | 10 g/day | 5 days | No significant decrease at 24h | - | Recovery of up to 87% of administered PA as PAGN | [14] |
Experimental Protocols
This section details the methodologies employed in key preclinical and clinical studies investigating the effects of this compound.
Preclinical Animal Models
4.1.1. Bile Duct Ligation (BDL) Rat Model of Chronic Liver Failure
-
Objective: To induce chronic liver disease and hyperammonemia to study the long-term effects of OP.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized.
-
A midline laparotomy is performed to expose the common bile duct.
-
The bile duct is ligated at two points and transected between the ligatures.
-
Sham-operated control animals undergo the same surgical procedure without bile duct ligation.
-
Animals are allowed to recover for a period of 4 to 6 weeks to develop cirrhosis and stable hyperammonemia.[7][8]
-
-
Drug Administration: OP, L-ornithine, or phenylacetate is administered intraperitoneally or orally for a specified duration (e.g., 5 days).[7][8]
-
Sample Collection and Analysis: Arterial blood is collected for the measurement of ammonia and amino acids. Urine is collected for the analysis of PAGN. Brain tissue may be collected to assess for brain edema and neurotransmitter levels.[8]
4.1.2. Porcine Model of Acute Liver Failure (ALF)
-
Objective: To investigate the effects of OP in a large animal model that closely mimics human ALF.
-
Animals: Female pigs.
-
Procedure:
-
A portacaval anastomosis is surgically created.
-
Subsequently, the hepatic artery is ligated to induce acute liver failure.
-
-
Drug Administration: OP is administered as a continuous intravenous infusion.[9]
-
Monitoring and Sample Collection: Intracranial pressure (ICP) is monitored continuously. Arterial blood is sampled for ammonia and other biochemical parameters. Cerebral microdialysis may be used to measure extracellular brain ammonia levels. Urine is collected to measure PAGN excretion.[9]
Clinical Trials in Patients with Hyperammonemia
4.2.1. Study Design for Patients with Acute Liver Injury/Failure (ALI/ALF)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of OP in patients with ALI/ALF.[5]
-
Patient Population: Patients with a diagnosis of ALI or ALF and elevated ammonia levels (e.g., ≥60 μM).[5]
-
Study Design: A Phase 2a, multi-center, open-label, dose-escalation study.[15]
-
Drug Administration: OP is administered as a continuous intravenous infusion for up to 120 hours. Doses are escalated in different cohorts (e.g., 3.3 g/24h to 20 g/24h ).[5][15]
-
Pharmacokinetic and Pharmacodynamic Assessments:
-
Frequent plasma sampling is performed to determine the concentrations of ornithine, phenylacetate, and PAGN.
-
Urine is collected to quantify PAGN excretion.
-
Plasma ammonia levels are measured at regular intervals to assess the pharmacodynamic effect.[15]
-
-
Safety Monitoring: Adverse events, laboratory parameters, and vital signs are monitored throughout the study.
4.2.2. Study Design for Patients with Cirrhosis and Overt Hepatic Encephalopathy (OHE)
-
Objective: To evaluate the efficacy and safety of OP in hospitalized patients with cirrhosis and OHE.[16]
-
Patient Population: Hospitalized adult patients with cirrhosis, an acute episode of overt HE, and elevated plasma ammonia levels.[16]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2b study.[16]
-
Drug Administration: Patients are randomized to receive either OP (at doses of 10, 15, or 20 g/day based on the severity of liver disease) or a matching placebo via continuous intravenous infusion for 5 days, in addition to standard of care.[16]
-
Efficacy Endpoints: The primary endpoint is the time to a confirmed clinical response, defined as an improvement in the HE stage. Secondary endpoints include changes in plasma ammonia levels.[16]
-
Sample Analysis: Plasma and urine samples are collected to measure levels of ornithine, phenylacetate, PAGN, and ammonia.[3]
Analytical Methods
-
Measurement of Plasma/Urine Metabolites:
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[17][18][19][20]
-
Sample Preparation: Plasma samples are typically deproteinized, and internal standards are added for quantification. Urine samples may be diluted before analysis.[18][20]
-
Principle: This technique allows for the sensitive and specific quantification of ornithine, phenylacetate, PAGN, glutamine, and glutamate in biological fluids.[18]
-
-
Measurement of Glutamine Synthetase (GS) and Glutaminase (GA) Activity:
-
Method: Western blotting is used to determine the protein expression of GS and GA in tissue homogenates. Enzymatic activity is measured using endpoint assays.[7]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Representative experimental workflows for preclinical and clinical studies.
Conclusion
This compound represents a rationally designed therapeutic for the management of hyperammonemia. Its dual mechanism of action, which enhances the synthesis and subsequent excretion of glutamine, provides an effective means of reducing the systemic ammonia burden. Preclinical and clinical data consistently demonstrate the ability of OP to lower plasma ammonia levels and increase the urinary excretion of PAGN. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising therapeutic agent. Further research is warranted to fully elucidate the clinical benefits of OP in various patient populations with hyperammonemia and to explore its potential impact on clinical outcomes such as hepatic encephalopathy.
References
- 1. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jvsmedicscorner.com [jvsmedicscorner.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.miami.edu]
- 13. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy and Safety of this compound for Treating Overt Hepatic Encephalopathy in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylacetylglutamine as a novel biomarker of type 2 diabetes with distal symmetric polyneuropathy by metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Molecular Blueprint of Ornithine Phenylacetate in Nitrogen Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanisms of ornithine phenylacetate (B1230308) (OP) in the management of hyperammonemia. By elucidating its primary and secondary pathways of action, this document serves as a critical resource for researchers engaged in the study of nitrogen metabolism and the development of novel therapeutics for liver disease and urea (B33335) cycle disorders.
Ornithine phenylacetate is a dual-action compound engineered to target key pathways in nitrogen metabolism, offering an alternative route for the excretion of excess nitrogen, particularly in states of liver dysfunction where the urea cycle is compromised.[1][2] Its efficacy lies in the synergistic action of its two components: L-ornithine (B1677492) and phenylacetate.
Primary Molecular Target: The Glutamine Synthetase Pathway
The principal mechanism of this compound revolves around the enzymatic activity of glutamine synthetase (GS).[1][3] L-ornithine serves as a substrate for the synthesis of glutamate (B1630785), which in turn fuels the GS-catalyzed fixation of ammonia (B1221849) to form glutamine, predominantly in skeletal muscle.[1][4][5] This newly synthesized glutamine is then conjugated with phenylacetate to form phenylacetylglutamine (B1677654) (PAGN).[1][4][6] PAGN is a stable, excretable compound that is eliminated through the urine, effectively removing two nitrogen atoms from circulation per molecule.[1] This pathway not only detoxifies ammonia but also prevents a rebound in ammonia levels by sequestering glutamine, thereby inhibiting its breakdown by glutaminase (B10826351).[3][6]
Quantitative Effects on Nitrogen Metabolism
The administration of this compound has been shown to significantly alter the plasma concentrations of key metabolites involved in nitrogen metabolism. The following table summarizes the quantitative data from various preclinical and clinical studies.
| Parameter | Animal Model/Patient Population | Treatment Group | Control Group | Percentage Change | Reference |
| Plasma Ammonia | Cirrhotic Patients with Overt HE | OP (10, 15, or 20 g/day ) | Placebo | Significant reduction (p=0.014 at 3 hours) | [7] |
| Acute Liver Injury/Failure Patients | OP (20g/24h) | OP (3.3 or 6.7g/24h) | Greater decrease in ammonia AUC (p=0.046 and p=0.022) | [8][9] | |
| Cirrhotic Patients after GI Bleeding | OP | Placebo | Significant decrease in Child-Pugh C patients at 36h | [10] | |
| Plasma Glutamine | Bile Duct Ligated (BDL) Rats | OP | Saline | Increased at 30 min post-treatment | [3] |
| Cirrhotic Patients after GI Bleeding | OP | Placebo | Decrease observed | [10] | |
| Urinary Phenylacetylglutamine (PAGN) | Acute Liver Injury/Failure Patients | OP (dose-escalation) | - | Increased with dose, clearance related to creatinine (B1669602) clearance (r=0.831) | [8][9] |
| Cirrhotic Patients with Overt HE | OP (10, 15, or 20 g/day ) | Placebo | 50-60% of administered PAA excreted as PAGN | [7] | |
| Plasma Phenylacetate (PAA) | Acute Liver Injury/Failure Patients | OP (20g/24h) | OP (3.3g/24h) | Target levels (150 µg/ml) achieved vs. below-target (5.0 µg/ml) | [8][9] |
Secondary Molecular Target: The Glycine (B1666218) Conjugation Pathway
A novel and significant secondary pathway for ammonia detoxification by this compound involves the metabolism of glycine.[11] Glycine, an ammoniagenic amino acid, can be conjugated with phenylacetate to form phenylacetylglycine, which is subsequently excreted in the urine.[11][12] This pathway provides an additional route for nitrogen removal and has been shown to be particularly relevant in the context of acute liver failure.[11][13]
Modulation of Gut Glutaminase Activity
In addition to its systemic effects, this compound has been demonstrated to reduce the activity of glutaminase in the gut.[14][15] In liver failure, increased intestinal glutaminase activity contributes significantly to the overall ammonia burden. By inhibiting this enzyme, OP curtails a primary source of ammonia production.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for studying this compound.
Detailed Experimental Protocols
Measurement of Plasma Ammonia and Glutamine
Principle: Ammonia and glutamine levels in plasma can be quantified using enzymatic assays or more advanced techniques like mass spectrometry.
Protocol for Enzymatic Assay:
-
Sample Collection: Collect whole blood in EDTA-containing tubes and immediately place on ice.
-
Plasma Separation: Centrifuge at 2000 x g for 15 minutes at 4°C. Collect the plasma supernatant.
-
Ammonia Quantification:
-
Use a commercially available ammonia assay kit (e.g., based on the glutamate dehydrogenase reaction).[16]
-
In this reaction, glutamate dehydrogenase catalyzes the reductive amination of α-ketoglutarate with NH3 and NADPH to form glutamate and NADP+.
-
The decrease in NADPH absorbance at 340 nm is proportional to the ammonia concentration.
-
-
Glutamine Quantification:
-
Use a commercially available glutamine/glutamate assay kit.
-
Glutamine is first hydrolyzed to glutamate and ammonia by glutaminase.
-
The resulting ammonia is then measured as described above. The glutamine concentration is calculated by subtracting the endogenous ammonia concentration.
-
-
Data Analysis: Standard curves are generated using known concentrations of ammonia and glutamine to calculate the concentrations in the plasma samples.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant into a liquid chromatography system equipped with a suitable column (e.g., HILIC for polar metabolites).
-
Use an appropriate mobile phase gradient to separate ammonia, glutamine, and other metabolites.
-
-
Mass Spectrometry Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for ammonia and glutamine for quantification. Stable isotope-labeled internal standards are used for accurate quantification.[17][18]
-
In Vivo Measurement of Glutamine Synthesis
Principle: Stable isotope tracers, such as 13C-glucose or 15N-ammonia, can be used to measure the rate of glutamine synthesis in vivo using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.[19][20]
Protocol using 13C NMR:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and secure it in an NMR-compatible cradle.
-
Tracer Infusion: Infuse a 13C-labeled substrate, such as [1-13C]glucose, intravenously.
-
NMR Data Acquisition: Acquire 13C NMR spectra from the brain continuously to monitor the incorporation of the 13C label into the C4 position of glutamate and glutamine over time.
-
Data Analysis: The time courses of 13C labeling of glutamate and glutamine are fitted to a mathematical model of brain metabolism to calculate the flux through glutamine synthetase (Vgln).[20]
Conclusion
This compound represents a significant therapeutic advancement for the management of hyperammonemia. Its multifaceted mechanism of action, targeting both glutamine and glycine metabolism for nitrogen removal while also modulating gut ammonia production, underscores its potential as a robust treatment for patients with liver disease and urea cycle disorders. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research and development in this critical area of medicine.
References
- 1. This compound [benchchem.com]
- 2. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. L-Ornithine phenylacetate reduces ammonia in pigs with acute liver failure through phenylacetylglycine formation: a novel ammonia-lowering pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-Glutamine Ammonia Assay Kit - Measure L-Glutamine and Ammonia | Megazyme [megazyme.com]
- 17. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accurate Measurement of the in vivo Ammonium Concentration in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. semanticscholar.org [semanticscholar.org]
In-Vitro Characterization of Ornithine Phenylacetate's Ammonia Scavenging Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a critical factor in the pathogenesis of hepatic encephalopathy and certain urea (B33335) cycle disorders. Ornithine Phenylacetate (B1230308) (OP) has emerged as a promising therapeutic agent for the management of hyperammonemia. This technical guide provides an in-depth overview of the in-vitro characterization of OP's ammonia scavenging properties. It details the underlying mechanisms of action, experimental protocols for assessing its efficacy in relevant cell-based models, and analytical methods for the quantification of key metabolites. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of ammonia-lowering therapies.
Introduction: The Challenge of Hyperammonemia
Ammonia is a neurotoxic compound that is primarily produced in the gut and metabolized by the liver into urea.[1] In instances of liver failure or genetic defects in the urea cycle, ammonia accumulates in the circulation, leading to severe neurological complications.[2] The brain is particularly vulnerable to the toxic effects of ammonia, with astrocytes being the primary cell type affected.[3][4] Ammonia-induced astrocyte swelling is a key contributor to the cerebral edema observed in acute liver failure.[3] Consequently, therapeutic strategies aimed at reducing systemic ammonia levels are of paramount importance.
Ornithine Phenylacetate is a dual-component drug designed to target two key pathways in ammonia detoxification.[5][6] L-ornithine serves as a substrate for glutamine synthetase, an enzyme that converts glutamate (B1630785) and ammonia into glutamine, primarily in skeletal muscle and the brain.[5][7] Phenylacetate provides an alternative pathway for nitrogen disposal by conjugating with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted in the urine.[8][9] A novel, additional pathway involving the conjugation of phenylacetate with glycine (B1666218) to form phenylacetylglycine (PAGly) has also been identified as a significant contributor to ammonia reduction.[10]
Mechanisms of Action: A Two-Pronged Approach to Ammonia Scavenging
The ammonia-lowering effect of this compound is attributed to the synergistic action of its two components, L-ornithine and phenylacetate. In-vitro studies are crucial for elucidating the specific cellular and molecular mechanisms involved.
L-Ornithine and the Stimulation of Glutamine Synthesis
L-ornithine plays a pivotal role in the intracellular detoxification of ammonia by stimulating the activity of glutamine synthetase (GS).[5][7] This enzyme catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. In conditions of hyperammonemia, the capacity of the urea cycle is overwhelmed, and extrahepatic tissues, particularly skeletal muscle, become important sites for ammonia removal via GS.[5][6]
Phenylacetate and the Alternative Pathway for Nitrogen Excretion
Phenylacetate acts as a nitrogen scavenger by providing an alternative route for the excretion of waste nitrogen.[8][9] It conjugates with glutamine, the product of GS activity, to form phenylacetylglutamine (PAGN).[8] This reaction is catalyzed by the enzyme phenylacetyl-CoA:glutamine N-acyltransferase. PAGN is a non-toxic, water-soluble compound that is readily excreted by the kidneys, effectively removing two nitrogen atoms from the body.[8]
Furthermore, studies have revealed that phenylacetate can also conjugate with glycine to form phenylacetylglycine (PAGly).[10] This pathway represents another significant mechanism for ammonia detoxification, particularly in the context of acute liver failure where glycine levels can be elevated.[10]
In-Vitro Models for Characterizing this compound
To investigate the ammonia scavenging properties of OP in a controlled laboratory setting, several in-vitro models can be employed. These models allow for the detailed examination of cellular responses and metabolic pathways in the presence of elevated ammonia levels and the therapeutic intervention.
Primary Hepatocyte Cultures
Primary hepatocytes are a gold-standard in-vitro model for studying liver-specific functions, including ammonia metabolism.[11] These cells can be isolated from animal or human liver tissue and cultured as monolayers or in more complex 3D structures.[11] Hyperammonemia can be induced in these cultures by the addition of ammonium (B1175870) chloride (NH₄Cl) to the culture medium.[6][11]
Primary Astrocyte Cultures
Given the central role of astrocytes in ammonia neurotoxicity, primary astrocyte cultures are an indispensable tool for studying the effects of hyperammonemia on the brain and the protective potential of ammonia-lowering agents.[3][4] These cultures are typically derived from the cerebral cortices of neonatal rodents.[3] Similar to hepatocyte cultures, hyperammonemia is induced by exposing the cells to elevated concentrations of ammonium chloride.[3]
Hepatoma Cell Lines
While primary cells offer high physiological relevance, hepatoma cell lines such as HepG2 and BNL CL.2 provide a more readily available and reproducible model for initial screening and mechanistic studies.[11] These cell lines retain some of the metabolic capabilities of primary hepatocytes, including the ability to metabolize ammonia.[11]
Experimental Protocols for In-Vitro Characterization
The following sections outline detailed methodologies for key in-vitro experiments to characterize the ammonia scavenging properties of this compound.
General Cell Culture and Induction of Hyperammonemia
-
Cell Seeding: Plate primary hepatocytes, astrocytes, or hepatoma cell lines at a predetermined density in appropriate culture vessels (e.g., 6-well or 24-well plates) and culture in standard growth medium until they reach the desired confluency.
-
Induction of Hyperammonemia: To mimic hyperammonemic conditions, replace the standard culture medium with a medium containing a specific concentration of ammonium chloride (NH₄Cl). The concentration of NH₄Cl should be optimized for the specific cell type and experimental question, with concentrations typically ranging from 1 to 10 mM.[3][11]
-
Treatment with this compound: Simultaneously with or after the induction of hyperammonemia, treat the cells with varying concentrations of this compound. A dose-response study is recommended to determine the optimal effective concentration.
Ammonia Quantification Assay
The primary endpoint for assessing the efficacy of OP is the measurement of ammonia concentration in the cell culture supernatant.
-
Sample Collection: At designated time points after treatment, collect aliquots of the cell culture medium.
-
Ammonia Measurement: Quantify the ammonia concentration using a commercially available ammonia assay kit or a validated analytical method. Common methods include:
-
Enzymatic Assays: These assays are often based on the glutamate dehydrogenase reaction, where the oxidation of NADPH to NADP+ is proportional to the ammonia concentration and can be measured spectrophotometrically.[8]
-
Colorimetric Assays: The Berthelot reaction, which produces a colored indophenol (B113434) blue compound in the presence of ammonia, is another widely used method.[12]
-
Ion-Selective Electrodes: These electrodes provide a direct potentiometric measurement of ammonia in aqueous solutions.[13]
-
Glutamine Synthetase Activity Assay
To confirm the mechanism of action of the ornithine component, the activity of glutamine synthetase can be measured in cell lysates.
-
Cell Lysis: After the treatment period, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Activity Measurement: Determine the glutamine synthetase activity using a commercial assay kit. These kits typically measure the production of ADP or γ-glutamylhydroxamate, which are products of the GS-catalyzed reaction.[14][15] The activity is usually measured colorimetrically or fluorometrically.
Quantification of Phenylacetylglutamine (PAGN) and Phenylacetylglycine (PAGly) Formation
The formation of PAGN and PAGly in the cell culture medium is a direct measure of the phenylacetate component's efficacy.
-
Sample Preparation: Collect the cell culture supernatant and perform a sample clean-up step, such as solid-phase extraction, to remove interfering substances.
-
LC-MS/MS Analysis: Quantify the concentrations of PAGN and PAGly using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][16] This technique offers high sensitivity and specificity for the detection and quantification of these metabolites.
Quantification of Ornithine and Phenylacetate
To understand the pharmacokinetics of OP in the in-vitro system, the concentrations of ornithine and phenylacetate in the cell culture medium can be measured over time.
-
Sample Preparation: Similar to PAGN and PAGly analysis, prepare the cell culture supernatant for analysis.
-
LC-MS/MS Analysis: Utilize a validated LC-MS/MS method for the simultaneous quantification of ornithine and phenylacetate.[8][17]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In-Vitro Ammonia Reduction by this compound in Hyperammonemic Hepatocytes
| Treatment Group | Ammonia Concentration (µM) | % Ammonia Reduction |
| Control (No NH₄Cl) | Baseline | N/A |
| Hyperammonemia (NH₄Cl) | High | 0% |
| OP (Low Dose) + NH₄Cl | Reduced | Calculated |
| OP (Mid Dose) + NH₄Cl | Reduced | Calculated |
| OP (High Dose) + NH₄Cl | Reduced | Calculated |
Table 2: Effect of this compound on Glutamine Synthetase Activity in Astrocytes
| Treatment Group | Glutamine Synthetase Activity (U/mg protein) | Fold Change vs. Hyperammonemia |
| Control | Baseline | N/A |
| Hyperammonemia | Baseline | 1.0 |
| OP + Hyperammonemia | Increased | Calculated |
Table 3: In-Vitro Formation of Phenylacetylglutamine (PAGN) and Phenylacetylglycine (PAGly)
| Treatment Group | PAGN Concentration (µM) | PAGly Concentration (µM) |
| Control | Not Detected | Not Detected |
| OP | Detected | Detected |
Table 4: In-Vitro Pharmacokinetics of Ornithine and Phenylacetate
| Time Point | Ornithine Concentration (µM) | Phenylacetate Concentration (µM) |
| 0 hr | Initial Concentration | Initial Concentration |
| 6 hr | Measured Concentration | Measured Concentration |
| 12 hr | Measured Concentration | Measured Concentration |
| 24 hr | Measured Concentration | Measured Concentration |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows described in this guide.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammonia-induced astrocyte swelling in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary cultures of astrocytes: Their value in understanding astrocytes in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hyperammonemia induces programmed liver cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assay for glutamine synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornithine Phenylacetate: A Technical Guide to its Pharmacological Profile and Primary Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornithine Phenylacetate (B1230308) (OPA) is an investigational drug developed as an ammonia (B1221849) scavenger for the treatment of hyperammonemia and its neurological consequences, such as hepatic encephalopathy (HE).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile and primary mechanism of action of OPA, with a focus on quantitative data, experimental methodologies, and visual representations of its functional pathways.
Pharmacological Profile
Ornithine Phenylacetate is a salt comprised of two active moieties: L-ornithine (B1677492) and phenylacetate.[3][4] Administered intravenously, it is designed to lower elevated blood ammonia levels, a key factor in the pathogenesis of HE in patients with liver disease.[5][6]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of plasma ammonia concentrations.[7][8] This is achieved through a dual mechanism of action that leverages the synergistic effects of its two components.[2][9] L-ornithine stimulates the synthesis of glutamine from ammonia in skeletal muscle, while phenylacetate conjugates with this newly formed glutamine to create phenylacetylglutamine (B1677654) (PAGN), which is then excreted by the kidneys.[2][4][10] This process provides an alternative pathway for the disposal of waste nitrogen.[2] Studies have shown that OPA treatment is associated with increased glutamine synthetase activity in muscle and reduced glutaminase (B10826351) activity in the gut, further contributing to its ammonia-lowering effects.[5][11] In preclinical models of acute liver failure, OPA has been shown to attenuate increases in both arterial and brain ammonia levels, prevent intracranial hypertension, and reduce brain edema.[2][9]
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in patients with acute liver injury/failure and in those with cirrhosis and overt hepatic encephalopathy.[3][7] Following intravenous administration, OPA dissociates into ornithine and phenylacetic acid (PAA).[12] PAA exhibits dose-dependent pharmacokinetics, with plasma concentrations increasing with higher doses of OPA.[7][8] The primary metabolite of PAA is phenylacetylglutamine (PAGN), which is excreted in the urine.[7][8] Urinary excretion of PAGN accounts for approximately 50-60% of the administered PAA across different doses.[7][12]
Primary Mechanism of Action
The primary mechanism of action of this compound is the synergistic removal of ammonia from the circulation through two distinct but complementary pathways:
-
L-Ornithine-Mediated Glutamine Synthesis: L-ornithine serves as a substrate for the enzyme ornithine aminotransferase, leading to the production of glutamate (B1630785).[12] This increase in glutamate availability drives the activity of glutamine synthetase, primarily in skeletal muscle, which catalyzes the incorporation of ammonia into glutamate to form glutamine.[2][10][12] This pathway effectively traps ammonia in a non-toxic form.
-
Phenylacetate-Mediated Excretion of Glutamine: Phenylacetate conjugates with the newly synthesized glutamine to form phenylacetylglutamine (PAGN).[2][12] PAGN is a water-soluble compound that is readily excreted by the kidneys, thereby providing a pathway for the removal of nitrogen from the body.[2] This prevents the breakdown of glutamine by glutaminase, which would otherwise release ammonia back into circulation.[12]
Additionally, a novel pathway for ammonia detoxification has been identified where phenylacetate conjugates with glycine (B1666218) to form phenylacetylglycine, which is also excreted in the urine.[13][14] This represents another significant route for ammonia removal, particularly as glycine can be an ammoniagenic amino acid.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Patients with Acute Liver Injury/Failure
| Parameter | 3.3 g/24h OPA | 20 g/24h OPA |
| Median Plasma Phenylacetate [PA] | 5.0 µg/mL | 150 µg/mL |
| Target Plasma [PA] Achieved | No (<75 µg/mL) | Yes |
Data from Stravitz et al., Hepatology 2018.[15]
Table 2: Efficacy of this compound in Patients with Overt Hepatic Encephalopathy (STOP-HE Study, NCT01966419)
| Parameter | This compound Group | Placebo Group | p-value |
| Median Time to Clinical Improvement (Central Lab Ammonia) | 21 hours sooner | - | Not specified |
| Mean Reduction in Plasma Ammonia at 3h post-infusion | Significantly greater | - | 0.014 |
| Time to Achieve Plasma Ammonia ≤ ULN | Significantly reduced | - | 0.028 |
Data from a Phase IIb study (NCT01966419).[1][7][8]
Table 3: Preclinical Efficacy of this compound in a Pig Model of Acute Liver Failure
| Parameter | ALF + OPA | ALF + Saline | p-value |
| Arterial Ammonia (µmol/L) | 365.2 ± 60.4 | 589.6 ± 56.7 | 0.002 |
| Intracranial Pressure (mmHg) | 10.3 ± 1.1 | 18.3 ± 1.3 | 0.001 |
| Urinary Phenylacetylglutamine (µmol/L) | 4.9 ± 0.6 | 0.5 ± 0.04 | <0.001 |
Data from Ytrebø et al., Hepatology 2009.[16]
Experimental Protocols
Clinical Trial Protocol: Safety and Pharmacokinetics in Acute Liver Injury/Failure (NCT01548690)
-
Study Design: Phase 2a, multi-center, open-label, dose-escalation study.
-
Patient Population: 47 patients with acute liver injury (ALI) or acute liver failure (ALF) and hyperammonemia (ammonia ≥60 µM).[3][15]
-
Intervention: Intravenous infusion of this compound for up to 120 hours.[3] Doses were escalated from 3.3 g/24h to 10 g/24h , with a cohort of 15 patients receiving 20 g/24h .[3][15]
-
Assessments:
-
Safety and Tolerability: Monitored through physical examinations, laboratory tests, and electrocardiograms (ECGs) for QTc interval every 12 hours for the first 3 days, and then every 24 hours.
-
Pharmacokinetics: Plasma and urine samples were collected to measure concentrations of ornithine, phenylacetate, and phenylacetylglutamine.
-
Pharmacodynamics: Plasma ammonia levels were measured at baseline and throughout the infusion period. Neurological assessments, including the West Haven Criteria for hepatic encephalopathy, were also performed.
-
Preclinical Study Protocol: Bile Duct Ligated (BDL) Rat Model
-
Animal Model: Male Sprague-Dawley rats underwent bile duct ligation to induce chronic liver disease and hyperammonemia.[7] Sham-operated rats served as controls.
-
Treatment: 35 days post-surgery, BDL rats received daily intraperitoneal injections of either this compound (0.6 mg/kg/day), L-ornithine (0.6 mg/kg/day), phenylacetate (0.6 mg/kg/day), or saline (placebo) for 5 days.[7]
-
Outcome Measures:
-
Biochemical Analysis: Arterial blood was collected to measure ammonia, amino acids, and liver biochemistry.
-
Enzyme Activity and Expression: Liver, muscle, gut, kidney, lung, and frontal cortex tissues were harvested to determine the protein expression (via Western blotting) and activity of glutamine synthetase and glutaminase.
-
Preclinical Study Protocol: Porcine Model of Acute Liver Failure
-
Animal Model: Female pigs underwent a surgical procedure to induce acute liver failure (portacaval anastomosis followed by hepatic artery ligation).[16] Sham-operated pigs were used as controls.
-
Treatment: Following induction of ALF, pigs were randomized to receive either an intravenous infusion of this compound (L-ornithine 0.07 g/kg/hour and phenylbutyrate 0.05 g/kg/hour intraduodenally) or saline for 8 hours.[16]
-
Monitoring and Analysis:
-
Intracranial Pressure (ICP): ICP was continuously monitored.
-
Ammonia Levels: Arterial and brain extracellular ammonia concentrations were measured.
-
Metabolite Analysis: Urine was collected to measure levels of phenylacetylglutamine.[16]
-
Visualizations
Caption: Primary mechanism of action of this compound.
Caption: Typical clinical trial workflow for this compound.
References
- 1. Efficacy and Safety of this compound for Treating Overt Hepatic Encephalopathy in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase 2B Efficacy/Safety of this compound in Hospitalized Cirrhotic Patients With Hepatic Encephalopathy (STOP-HE) | Clinical Research Trial Listing [centerwatch.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia. | Gastroenterology [gastroenterology.ucsf.edu]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. L-ornithine phenylacetate attenuates increased arterial and extracellular brain ammonia and prevents intracranial hypertension in pigs with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. L-Ornithine phenylacetate reduces ammonia in pigs with acute liver failure through phenylacetylglycine formation: a novel ammonia-lowering pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Safety of Ornithine Phenylacetate: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Ornithine Phenylacetate (B1230308) (OP), a novel ammonia (B1221849) scavenger, has been under investigation for the treatment of hyperammonemia, a critical complication of both acute and chronic liver failure. Hyperammonemia is a key factor in the pathogenesis of hepatic encephalopathy (HE), a debilitating neuropsychiatric condition. OP's mechanism of action involves two key pathways: ornithine promotes the synthesis of glutamine from ammonia in muscle, and phenylacetate combines with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted by the kidneys. This dual action aims to effectively lower systemic ammonia levels. This technical guide provides a comprehensive overview of the safety, tolerability, and pharmacokinetics of ornithine phenylacetate as observed in early-phase clinical trials.
Mechanism of Action
This compound reduces plasma ammonia by increasing the activity of glutamine synthetase (GS) in muscle and reducing the activity of glutaminase (B10826351) (GA) in the gut.[1][2] This provides an alternative pathway for ammonia detoxification, particularly when the liver's urea (B33335) cycle is impaired.
The proposed mechanism involves two main components:
-
L-ornithine (B1677492) : Acts as a substrate for glutamine synthesis from ammonia, primarily in skeletal muscle.[2]
-
Phenylacetate : Combines with the newly synthesized glutamine to form phenylacetylglutamine (PAGN), which is then excreted in the urine.[2][3]
This process effectively removes ammonia from circulation. Studies in bile duct ligated (BDL) rats have shown that OP treatment leads to a reduction in hyperammonemia, which is associated with increased GS activity in the muscle and reduced gut GA activity.[1]
Experimental Protocols
Phase I/IIa Safety and Tolerability Study in Acute Liver Injury/Failure
A multi-center, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of OP in patients with acute liver injury (ALI) or acute liver failure (ALF) and hyperammonemia.[4][5][6]
Study Design:
-
Population: 47 patients with ALI/ALF and plasma ammonia ≥60 µM.[5][7]
-
Intervention: Patients received a continuous intravenous infusion of this compound for up to 120 hours (5 days).[6][7] The study employed a dose-escalation scheme, with doses ranging from 3.3 g/24h to 20 g/24h .[4][5] Fifteen patients received a consistent dose of 20 g/24h .[5][7]
-
Primary Outcome: Evaluation of safety and tolerability of ascending doses of OP.[8][9]
-
Data Collection: Safety and tolerability data were collected for all 47 patients. Pharmacokinetic data, including plasma levels of ornithine, phenylacetic acid (PAA), and phenylacetylglutamine (PAGN), were regularly assessed. Plasma ammonia was the primary pharmacodynamic variable.[7][10]
Phase IIb Efficacy and Safety Study in Overt Hepatic Encephalopathy
A randomized, double-blind, placebo-controlled Phase IIb study was conducted to assess the efficacy and safety of OP in hospitalized patients with cirrhosis and overt HE.[10][11]
Study Design:
-
Population: 231 patients with cirrhosis and overt HE with increased ammonia levels at screening.[11]
-
Intervention: Patients were randomized to receive either this compound (at doses of 10, 15, or 20 g/day based on Child-Turcotte-Pugh score) or a matching placebo via continuous intravenous infusion for 5 days.[12]
-
Primary Endpoint: Time to confirmed clinical response, defined by an improvement in the Hepatic Encephalopathy Staging Tool (HEST) score.[11]
-
Safety Assessment: Monitoring and recording of all adverse events and serious adverse events.
Safety and Tolerability Results
Phase I/IIa Study in Acute Liver Injury/Failure
In the dose-escalation study involving 47 patients with ALI/ALF, this compound was found to be well-tolerated, and no new safety signals were identified.[4][5][13]
| Adverse Event Category | Findings | Citations |
| Serious Adverse Events (SAEs) | 11 deaths were reported, but none were attributed to the study medication. | [4][5][13] |
| Non-Serious Adverse Events (Possibly Drug-Related) | The only non-serious adverse events considered possibly related to the study drug were headache and nausea/vomiting. | [4][5][13] |
Phase IIb Study in Overt Hepatic Encephalopathy
The randomized controlled trial in 231 patients with cirrhosis and overt HE demonstrated a safety profile for this compound that was comparable to placebo.[11]
| Adverse Event Data | This compound Group | Placebo Group | P-value | Citations |
| Serious Adverse Events | 25% | 29% | 0.552 | [11] |
| Any Specific Adverse Event | The percentages of patients experiencing any specific adverse event did not differ significantly between the two groups. | [11] |
Another study in cirrhotic patients with an upper gastrointestinal bleed also found that the frequency of adverse events was similar between the OP and placebo groups.[14]
Pharmacokinetic and Pharmacodynamic Findings
Pharmacokinetic analysis from the Phase IIb study showed that phenylacetic acid (PAA) exhibited dose-dependent pharmacokinetics.[10][12] Levels of ornithine and the primary metabolite, phenylacetylglutamine (PAGN), increased with the dose.[10][12] Urinary excretion of PAGN accounted for approximately 50-60% of the administered PAA across all doses.[10][12]
A significant reduction in mean plasma ammonia was observed with OP treatment as early as 3 hours post-infusion compared to placebo (p=0.014).[10] Furthermore, the time to achieve a plasma ammonia level less than or equal to the upper limit of normal was significantly shorter in the OP group (p=0.028).[10]
In the Phase I/IIa study, target plasma concentrations of PAA were achieved at infusion rates of 20 g/24h .[4][5][13] The conversion of PAA to PAGN appeared to become saturated at higher OP doses.[5][13] A linear relationship was observed between urinary PAGN clearance and creatinine (B1669602) clearance, indicating the importance of renal function in the drug's excretion.[4][5]
Conclusion
Early-phase clinical trials of this compound have consistently demonstrated a favorable safety and tolerability profile in patients with both acute and chronic liver conditions associated with hyperammonemia. In a dose-escalation study in patients with acute liver injury/failure, no drug-related serious adverse events were reported, with only minor non-serious events like headache and nausea/vomiting noted.[4][5] A larger randomized controlled trial in patients with cirrhosis and overt hepatic encephalopathy found no significant difference in the incidence of adverse or serious adverse events between the this compound and placebo groups.[11] The pharmacokinetic profile supports the proposed mechanism of action, with dose-dependent increases in active metabolites and significant reductions in plasma ammonia levels. These findings suggest that this compound is a safe candidate for further investigation in later-phase trials for the management of hyperammonemia.
References
- 1. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety, Tolerability and Pharmacokinetics of L-Ornithine Phenylacetate in Patients with Acute Liver Injury/Failure and Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NIDDK Central Repository - Safety Study of this compound to Treat Patients With Acute Liver Failure/Severe Acute Liver Injury (STOP-ALF) [repository.niddk.nih.gov]
- 9. NIDDK Central Repository - Safety Study of this compound to Treat Patients With Acute Liver Failure/Severe Acute Liver Injury (STOP-ALF) [test.repository.niddk.nih.gov]
- 10. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound for Treating Overt Hepatic Encephalopathy in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.miami.edu]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
Ornithine Phenylacetate for the Mitigation of Brain Edema in Animal Models of Liver Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerebral edema is a life-threatening complication of both acute and chronic liver failure, primarily driven by hyperammonemia. Ornithine Phenylacetate (B1230308) (OP) is a therapeutic agent designed to lower systemic ammonia (B1221849) levels by providing two synergistic mechanisms: ornithine, which promotes ammonia detoxification to glutamine via glutamine synthetase, and phenylacetate, which conjugates with glutamine to form phenylacetylglutamine (B1677654), a compound readily excreted by the kidneys.[1][2] This technical guide provides an in-depth review of the preclinical evidence supporting the efficacy of OP in reducing brain edema in various animal models of liver failure. It details the experimental protocols used, presents quantitative data in a structured format, and illustrates the key mechanisms and experimental workflows.
Introduction to Brain Edema in Liver Failure
Hepatic encephalopathy (HE) is a spectrum of neuropsychiatric abnormalities that occur in patients with liver dysfunction.[3] A critical and often fatal manifestation of severe HE, particularly in acute liver failure (ALF), is the development of brain edema, leading to increased intracranial pressure (ICP) and the risk of brain herniation.[4] The central pathogenic factor is elevated arterial ammonia, which readily crosses the blood-brain barrier.[5] Within the brain, astrocytes detoxify ammonia by converting it to glutamine, a process catalyzed by glutamine synthetase.[6] The accumulation of this osmotically active glutamine within astrocytes leads to cell swelling, the primary driver of cytotoxic brain edema.[6] Consequently, therapeutic strategies are largely focused on reducing the systemic ammonia load.[7]
Mechanism of Action of Ornithine Phenylacetate (OP)
This compound employs a dual, synergistic strategy to lower circulating ammonia levels.[1][2]
-
L-Ornithine: Acts as a substrate for glutamine synthetase, particularly in skeletal muscle, enhancing the conversion of ammonia and glutamate (B1630785) into glutamine.[1][8] This process effectively traps ammonia in a non-toxic form.
-
Phenylacetate: Phenylacetate conjugates with the newly synthesized glutamine to form phenylacetylglutamine (PAGN).[9] PAGN is then readily excreted in the urine, providing a pathway for the net removal of waste nitrogen.[1]
This combined action not only reduces hyperammonemia but also prevents a potential rebound effect from the breakdown of glutamine back into ammonia, as PAGN is not a substrate for glutaminase (B10826351).[9]
Figure 1: Mechanism of OP in reducing ammonia and brain edema.
Preclinical Evidence in Animal Models of Liver Failure
OP has been evaluated in several well-established animal models of both acute and chronic liver failure, consistently demonstrating efficacy in reducing key pathological markers of HE and brain edema.
Acute Liver Failure (ALF) Models
ALF models are characterized by rapid onset of severe liver injury, profound hyperammonemia, and the development of intracranial hypertension, closely mimicking the human clinical syndrome.[7]
-
Porcine Model of ALF:
-
Animal: Female Norwegian Landrace pigs (27-35 kg).[5]
-
Induction: Liver devascularization via portacaval anastomosis followed by hepatic artery ligation.[4] This model rapidly induces features of ALF.[5]
-
Treatment Groups: Animals are typically randomized to receive either OP or a saline vehicle control. A sham-operated group serves as a baseline control.[4][5]
-
OP Administration: L-ornithine is administered intravenously (e.g., 0.07 g/kg/hour), and phenylbutyrate (a prodrug of phenylacetate) is given intraduodenally (e.g., 0.05 g/kg/hour) for a duration of approximately 8 hours post-ALF induction.[1][9]
-
Key Measurements: Intracranial pressure (ICP) is monitored continuously. Arterial and extracellular brain ammonia levels (via microdialysis) are measured at set intervals.[1] Brain water content is determined post-mortem using a sensitive gravimetric technique on dissected brain regions.[4]
-
-
Rodent Model of ALF (Thioacetamide-Induced):
-
Animal: Male Sprague-Dawley rats.[10]
-
Induction: Intraperitoneal (i.p.) injection of thioacetamide (B46855) (TAA), typically 200-300 mg/kg on consecutive days. TAA is metabolized to a hepatotoxin that causes oxidative stress, liver necrosis, and systemic inflammation.[10][11]
-
OP Administration: OP is administered i.p. at specified doses prior to or following TAA injection.
-
Key Measurements: Brain water content is measured using the wet-dry weight method.[12] Serum and brain ammonia levels are quantified, along with markers of inflammation (e.g., TNF-α, IL-1β) and aquaporin-4 (AQP4) expression.[11][12]
-
References
- 1. L-ornithine phenylacetate attenuates increased arterial and extracellular brain ammonia and prevents intracranial hypertension in pigs with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. jvsmedicscorner.com [jvsmedicscorner.com]
- 6. researchgate.net [researchgate.net]
- 7. 2021 ISHEN Guidelines on Animal Models of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-induced-acute liver failure: A critical appraisal of the thioacetamide model for the study of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Expression of aquaporin-4 during brain edema in rats with thioacetamide-induced acute encephalopathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diacerein ameliorates thioacetamide-induced hepatic encephalopathy in rats via modulation of TLR4/AQP4/MMP-9 axis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Ornithine, Phenylacetate, and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ornithine, phenylacetate (B1230308), and its major metabolites, phenylacetylglutamine (B1677654) and phenylacetylglycine, in human plasma. This method is crucial for researchers, scientists, and drug development professionals investigating therapies for urea (B33335) cycle disorders (UCDs) and other metabolic diseases where ammonia (B1221849) detoxification is critical.[1][2] The simple protein precipitation extraction, coupled with a rapid chromatographic separation, provides a high-throughput solution for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards are employed for accurate and precise quantification.[1]
Introduction
Ornithine is a key intermediate in the urea cycle, a metabolic pathway responsible for the detoxification of ammonia.[1][3] Phenylacetate is a component of therapies for UCDs, acting as an ammonia scavenger by providing an alternative route for nitrogen excretion.[2][4] L-Ornithine Phenylacetate (L-OP) is a drug that combines these two molecules to enhance ammonia removal.[4][5] Phenylacetate is metabolized in the body, primarily through conjugation with glutamine and glycine (B1666218) to form phenylacetylglutamine (PAGN) and phenylacetylglycine (PAG), respectively, which are then excreted in the urine.[5][6]
Monitoring the plasma concentrations of ornithine, phenylacetate, and its metabolites is essential for understanding the efficacy and metabolism of such therapies. This LC-MS/MS method provides a reliable tool for these investigations.
Experimental Protocols
Materials and Reagents
-
Ornithine, Phenylacetic acid, Phenylacetyl-L-glutamine, and Phenylacetylglycine standards
-
Ornithine-d6, Phenylacetic acid-d7, and Phenylacetyl-d5-L-glutamine as internal standards (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a combined internal standard working solution containing each internal standard at an appropriate concentration in acetonitrile.
Sample Preparation
A simple protein precipitation method is utilized for plasma sample preparation:[1][3]
-
Allow plasma samples to thaw on ice.
-
To 50 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Conditions
A reverse-phase chromatographic method is employed for the separation of the analytes.[2]
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate all analytes. A starting condition of 5% B held for 0.5 minutes, followed by a linear ramp to 95% B over 3 minutes, held for 1 minute, and then returned to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes. Ornithine is detected in positive mode, while phenylacetate, phenylacetylglutamine, and phenylacetylglycine are detected in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and internal standard should be optimized.
Data Presentation
The quantitative performance of the method should be evaluated by constructing calibration curves and assessing accuracy and precision using QC samples at multiple concentration levels.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Ornithine | 10 - 5000 | 10 |
| Phenylacetate | 50 - 10000 | 50 |
| Phenylacetylglutamine | 50 - 10000 | 50 |
| Phenylacetylglycine | 50 - 10000 | 50 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Ornithine | Low | 30 | < 5 | < 5 | 95 - 105 |
| Mid | 300 | < 5 | < 5 | 95 - 105 | |
| High | 3000 | < 5 | < 5 | 95 - 105 | |
| Phenylacetate | Low | 150 | < 10 | < 10 | 90 - 110 |
| Mid | 1500 | < 10 | < 10 | 90 - 110 | |
| High | 7500 | < 10 | < 10 | 90 - 110 | |
| Phenylacetylglutamine | Low | 150 | < 10 | < 10 | 90 - 110 |
| Mid | 1500 | < 10 | < 10 | 90 - 110 | |
| High | 7500 | < 10 | < 10 | 90 - 110 | |
| Phenylacetylglycine | Low | 150 | < 10 | < 10 | 90 - 110 |
| Mid | 1500 | < 10 | < 10 | 90 - 110 | |
| High | 7500 | < 10 | < 10 | 90 - 110 |
Visualizations
Metabolic Pathway of Phenylacetate
The following diagram illustrates the metabolic pathway of phenylacetate, highlighting its conjugation with glutamine and glycine.
Caption: Metabolic pathway of phenylacetate conjugation.
Experimental Workflow
The diagram below outlines the major steps in the analytical workflow, from sample collection to data analysis.
Caption: Experimental workflow for plasma analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the simultaneous quantification of ornithine, phenylacetate, and its key metabolites in human plasma. This method is well-suited for clinical research and drug development studies focused on metabolic disorders. The simple sample preparation and rapid analysis time make it an efficient tool for laboratories conducting pharmacokinetic and pharmacodynamic assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/pharmacodynamics of L‐ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Designing Clinical Trials for Ornithine Phenylacetate in Acute Liver Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute liver failure (ALF) is a rare but life-threatening condition characterized by the rapid onset of severe liver injury with impaired synthetic function and encephalopathy in a patient without pre-existing liver disease. A key contributor to the morbidity and mortality in ALF is hyperammonemia, which leads to cerebral edema and hepatic encephalopathy (HE). Ornithine phenylacetate (B1230308) (OP), also known as OCR-002, is an ammonia (B1221849) scavenger being investigated for the treatment of hyperammonemia in patients with liver disease.[1] OP is a salt that dissociates into ornithine and phenylacetate, which work synergistically to lower ammonia levels.[2] Ornithine stimulates the synthesis of glutamine from ammonia in the muscle, while phenylacetate provides an alternative pathway for nitrogen excretion by conjugating with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted in the urine.[1][2]
These application notes provide a framework for designing clinical trials to evaluate the efficacy and safety of ornithine phenylacetate in the setting of acute liver failure. The document includes a summary of preclinical and clinical data, detailed experimental protocols for key assessments, and a proposed clinical trial design.
Preclinical and Clinical Data Summary
This compound has been evaluated in preclinical models of liver failure and in clinical trials involving patients with acute liver injury and acute liver failure. The following tables summarize the key quantitative findings from these studies.
Table 1: Summary of Preclinical Studies of this compound
| Animal Model | Intervention | Key Findings | Reference |
| Bile Duct Ligated (BDL) Rats | This compound (0.6 mg/kg/day for 5 days) | - Reduced hyperammonemia.- Increased glutamine synthetase (GS) activity in muscle.- Reduced gut glutaminase (B10826351) (GA) activity. | [2][3] |
| Pigs with ALF | This compound | - Attenuated the rise in blood and brain ammonia levels (p<0.001 and p<0.05, respectively).- Increased renal removal of glycine (B1666218) via excretion of phenylacetylglycine in the urine (27,625 ± 2,670 µmol/l in treated group vs. 1,060 ± 106 µmol/l in vehicle group; p<0.003). | [4] |
Table 2: Summary of Phase 2a Clinical Trial of this compound in Acute Liver Injury/Failure (NCT01548690)
| Parameter | 3.3 g/24h | 6.7 g/24h | 20 g/24h | p-value | Reference |
| Patient Population | N=47 total patients with ALI/ALF and ammonia ≥60 µM | [5][6] | |||
| Plasma Phenylacetate [PA] (µg/mL), median [IQR] | 5.0 [5.0] | - | 150[7] | - | [5][6][8] |
| Decrease in Ammonia AUC (0-120h) | - | - | Greater decrease compared to 3.3g and 6.7g doses | p=0.046 and p=0.022, respectively | [5] |
| Urinary PAGN Clearance vs. Creatinine Clearance | Linear relationship (r=0.831, p<0.0001) | [5] | |||
| Adverse Events | Headache and nausea/vomiting possibly related to study drug. No serious adverse events attributed to the drug. | [5][6] |
Proposed Phase 2b/3 Clinical Trial Design
Logical Flow of the Clinical Trial
References
- 1. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application of Ornithine Phenylacetate in Cell Culture Models of Hyperammonemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a serious metabolic disturbance often associated with liver disease and certain genetic disorders.[1][2] The neurotoxic effects of ammonia are a major contributor to the pathogenesis of hepatic encephalopathy (HE), a spectrum of neuropsychiatric abnormalities.[1][2] Astrocytes, the most abundant glial cells in the brain, are the primary targets of ammonia toxicity.[3][4] In response to high ammonia levels, astrocytes increase the synthesis of glutamine from glutamate, leading to osmotic stress, cell swelling, oxidative stress, and impaired cellular function.[3][5][6]
Ornithine Phenylacetate (B1230308) (OPA) is a novel ammonia-scavenging drug that combines two active components: L-ornithine (B1677492) and phenylacetate.[1][2] Its mechanism of action is twofold: L-ornithine acts as a substrate for the synthesis of glutamine from ammonia, primarily in skeletal muscle, while phenylacetate combines with the newly formed glutamine to create phenylacetylglutamine, which is then excreted by the kidneys.[1][2][7] This dual action provides a synergistic effect in reducing systemic ammonia levels.[1][2] While OPA has been evaluated in animal models and clinical trials for the treatment of hyperammonemia, its application in in vitro cell culture models is a valuable tool for mechanistic studies and preclinical drug development.[7][8][9][10]
These application notes provide a comprehensive overview and detailed protocols for utilizing ornithine phenylacetate in cell culture models of hyperammonemia, with a focus on astrocyte cell cultures.
Data Presentation
The following tables summarize quantitative data from in vivo and clinical studies, illustrating the potential effects of this compound on key biomarkers. While direct in vitro quantitative data is limited in publicly available literature, these tables provide a reference for the expected outcomes in a cell culture setting.
Table 1: Effect of this compound on Plasma Ammonia and Glutamine Levels (Adapted from Clinical and Preclinical Data)
| Treatment Group | Change in Plasma Ammonia | Change in Plasma Glutamine | Reference |
| Placebo | Increase | No significant change | [1] |
| L-Ornithine | Increase | Increase | [1] |
| Phenylacetate | No significant change | No significant change | [1] |
| This compound (OPA) | ~30% decrease | Significant increase | [1] |
| OPA (20 g/24h ) in patients | Significant decrease vs. lower doses | Not reported | [10] |
Table 2: Dosage and Administration of this compound in Clinical Studies
| Study Population | OPA Dose | Administration Route | Duration | Reference |
| Patients with Acute Liver Injury/Failure | 3.3 g/24h to 20 g/24h | Intravenous | Up to 120 hours | [10] |
| Patients with Cirrhosis and Overt HE | 10, 15, or 20 g/day | Intravenous | 5 days | [9] |
Experimental Protocols
This section outlines a detailed methodology for establishing a cell culture model of hyperammonemia and for testing the efficacy of this compound. The primary cell type of interest for neurotoxicity studies is the astrocyte.
Protocol 1: In Vitro Hyperammonemia Model Using Cultured Astrocytes
1. Materials and Reagents:
-
Primary astrocyte cultures (from neonatal rat or mouse cortices) or an immortalized astrocyte cell line (e.g., C6 glioma cells, U-87 MG).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Ammonium (B1175870) chloride (NH₄Cl) solution (sterile, stock solution of 1 M).
-
This compound (OPA) - prepare a sterile stock solution in water or culture medium.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter).
-
Reagents for endpoint assays (see below).
2. Cell Culture and Plating:
-
Culture astrocytes in T-75 flasks with supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for ammonia measurement, 6-well for protein or RNA extraction) at a predetermined density to achieve 70-80% confluency on the day of the experiment.
-
Allow the cells to adhere and grow for at least 24 hours before treatment.
3. Induction of Hyperammonemia and OPA Treatment:
-
Prepare fresh culture medium containing different concentrations of ammonium chloride. Based on published studies, a typical concentration range to induce astrocyte swelling and toxicity is 1-10 mM NH₄Cl.[6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Prepare fresh culture medium containing both ammonium chloride and various concentrations of OPA. The in vitro concentrations of OPA can be extrapolated from in vivo studies, starting with a range of 10-100 µM and optimizing based on dose-response experiments.
-
Experimental Groups:
-
Control (no NH₄Cl, no OPA)
-
NH₄Cl alone (e.g., 5 mM)
-
OPA alone (to test for any direct cellular effects)
-
NH₄Cl + OPA (co-treatment)
-
Pre-treatment with OPA followed by NH₄Cl
-
Post-treatment with OPA after inducing hyperammonemia with NH₄Cl
-
-
Remove the existing medium from the cultured astrocytes and replace it with the prepared treatment media.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific assay.
4. Endpoint Assays:
-
Ammonia Measurement: Collect the cell culture supernatant at the end of the treatment period. Measure the ammonia concentration using a commercially available ammonia assay kit (e.g., colorimetric or enzymatic).
-
Cell Viability Assay: Assess cell viability using methods such as the MTT assay, LDH release assay (for cytotoxicity), or live/dead cell staining (e.g., with Calcein-AM and Ethidium Homodimer-1).
-
Astrocyte Swelling: Astrocyte swelling can be measured by various techniques, including 3-O-methyl-[3H]-glucose uptake or by imaging and measuring the cell volume.[6]
-
Oxidative Stress Measurement: Evaluate the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. Measure markers of oxidative damage such as lipid peroxidation (e.g., malondialdehyde assay) or protein carbonylation.
-
Glutamine Synthetase Activity: Measure the activity of glutamine synthetase, a key enzyme in ammonia metabolism in astrocytes, using a commercially available kit.
-
Western Blotting and RT-PCR: Analyze the expression levels of proteins and genes involved in ammonia metabolism, inflammation, and oxidative stress pathways.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Microglia contribute to ammonia-induced astrocyte swelling in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Direct Contribution of Astrocytes and Microglia to the Pathogenesis of Hepatic Encephalopathy [xiahepublishing.com]
- 6. Ammonia-induced astrocyte swelling in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Bile Duct Ligation Rat Model to Test Ornithine Phenylacetate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic liver diseases, often culminating in fibrosis and cirrhosis, represent a significant global health burden. A key complication of advanced liver disease is hyperammonemia, which can lead to hepatic encephalopathy, a debilitating neuropsychiatric condition. The bile duct ligation (BDL) rat model is a well-established and reproducible method for inducing cholestatic liver injury, leading to fibrosis and hyperammonemia, thereby mimicking key aspects of human chronic liver disease.
Ornithine Phenylacetate (B1230308) (OP) is a promising therapeutic agent designed to lower systemic ammonia (B1221849) levels. It functions as an ammonia scavenger, promoting the synthesis of glutamine from ammonia in skeletal muscle and its subsequent excretion as phenylacetylglutamine (B1677654) in the urine.[1][2] This document provides detailed application notes and protocols for establishing a BDL rat model to investigate the efficacy of OP in mitigating liver injury and hyperammonemia.
Mechanism of Action of Ornithine Phenylacetate
This compound acts via a dual mechanism to reduce systemic ammonia. L-ornithine serves as a substrate for glutamine synthetase, which catalyzes the conversion of glutamate (B1630785) and ammonia to glutamine, primarily in skeletal muscle. Phenylacetate then combines with glutamine to form phenylacetylglutamine, which is readily excreted by the kidneys. This process effectively removes two molecules of ammonia from circulation.
Experimental Workflow
The following diagram outlines the general experimental workflow for establishing the BDL model and assessing the efficacy of OP.
Data Presentation: Summary of Expected Outcomes
The following tables summarize the expected quantitative data from a study evaluating the efficacy of this compound in a BDL rat model.
Table 1: Liver Function Parameters
| Group | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) |
| Sham | 35 ± 5 | 80 ± 10 | 0.2 ± 0.1 |
| BDL | 150 ± 20 | 300 ± 30 | 8.0 ± 1.5 |
| BDL + OP | 100 ± 15 | 220 ± 25 | 5.5 ± 1.0 |
Values are presented as mean ± standard deviation. Data is hypothetical and based on trends observed in published literature.
Table 2: Ammonia Levels and Liver Fibrosis Markers
| Group | Serum Ammonia (µmol/L) | Liver Hydroxyproline (B1673980) (µg/g tissue) |
| Sham | 40 ± 8 | 100 ± 20 |
| BDL | 120 ± 15 | 500 ± 50 |
| BDL + OP | 70 ± 10 | 350 ± 40 |
Values are presented as mean ± standard deviation. Data is hypothetical and based on trends observed in published literature.
Experimental Protocols
Protocol 1: Bile Duct Ligation (BDL) Surgery in Rats
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline
-
Betadine or other surgical scrub
-
Warming pad
-
Analgesic (e.g., buprenorphine)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).
-
Shave the abdominal area and sterilize with betadine and 70% ethanol (B145695).
-
Place the rat on a warming pad to maintain body temperature.
-
-
Surgical Procedure:
-
Make a midline laparotomy incision (approximately 2-3 cm) to expose the abdominal cavity.
-
Gently retract the intestines with sterile, saline-moistened gauze to locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Double-ligate the bile duct with 4-0 silk suture at two locations, approximately 5 mm apart.
-
Transect the bile duct between the two ligatures.
-
For sham-operated control animals, perform the same procedure without ligating and transecting the bile duct.
-
-
Closure and Post-operative Care:
-
Close the abdominal muscle and skin layers with sutures.
-
Administer a subcutaneous injection of analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg) for pain management.
-
Monitor the rat during recovery from anesthesia.
-
Provide soft food and water ad libitum.
-
Monitor the animals daily for signs of distress, and administer analgesics as needed for the first 48-72 hours post-surgery.
-
Protocol 2: this compound Administration
Materials:
-
This compound (OP)
-
Sterile saline or other appropriate vehicle
-
Gavage needles or equipment for intraperitoneal injection
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve OP in sterile saline to the desired concentration. A typical dose for rats is in the range of 0.6 mg/kg/day.[3]
-
-
Administration:
-
Administer the OP solution daily via oral gavage or intraperitoneal injection.
-
The treatment period can range from a few days to several weeks, depending on the study design.[1]
-
Administer an equal volume of the vehicle (e.g., saline) to the BDL control and sham groups.
-
Protocol 3: Serum Collection and Biochemical Analysis
Materials:
-
Syringes and needles for blood collection
-
Microcentrifuge tubes
-
Centrifuge
-
Commercial assay kits for ALT, AST, and bilirubin
Procedure:
-
Blood Collection:
-
At the end of the treatment period, anesthetize the rats.
-
Collect blood via cardiac puncture or from the abdominal aorta.
-
Dispense the blood into microcentrifuge tubes without anticoagulant.
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 2000-3000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure the serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Protocol 4: Histological Analysis of Liver Fibrosis (Masson's Trichrome Staining)
Materials:
-
Formalin (10%)
-
Microtome
-
Glass slides
-
Masson's Trichrome staining kit (containing Weigert's iron hematoxylin (B73222), Biebrich scarlet-acid fuchsin, and aniline (B41778) blue solutions)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Tissue Processing:
-
Harvest the liver and fix a portion in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.
-
-
Staining:
-
Deparaffinize the slides in xylene and rehydrate through a descending series of ethanol to water.
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.
-
Rinse in running tap water.
-
Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes to stain cytoplasm, muscle, and collagen red.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 5-10 minutes until the collagen is decolorized.
-
Stain with aniline blue solution for 5 minutes to stain the collagen blue.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through an ascending series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Examine the slides under a microscope to assess the degree of collagen deposition (fibrosis).
-
Protocol 5: Quantification of Liver Collagen (Hydroxyproline Assay)
Materials:
-
Liver tissue samples
-
6N HCl
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard solution
-
Heating block or oven
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis:
-
Weigh a portion of the liver tissue (approximately 50-100 mg).
-
Add 1 mL of 6N HCl to the tissue in a pressure-tight vial.
-
Hydrolyze the tissue at 110-120°C for 18-24 hours.
-
Neutralize the hydrolysate with 6N NaOH.
-
-
Colorimetric Reaction:
-
Add chloramine-T reagent to an aliquot of the neutralized hydrolysate and incubate at room temperature for 20-25 minutes.
-
Add Ehrlich's reagent and incubate at 60-65°C for 15-20 minutes to develop the color.
-
Cool the samples to room temperature.
-
-
Quantification:
-
Measure the absorbance of the samples and a series of hydroxyproline standards at 550-560 nm using a spectrophotometer.
-
Calculate the hydroxyproline concentration in the samples from the standard curve.
-
The total collagen content can be estimated by multiplying the hydroxyproline content by a factor of 7.46.
-
References
- 1. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development and Stability Testing of Ornithine Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the development and validation of a stability-indicating analytical method for ornithine phenylacetate (B1230308). The protocols detailed herein are designed for the accurate quantification of ornithine phenylacetate and the detection of its degradation products, ensuring the reliability of stability studies. This application note includes a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection, protocols for forced degradation studies, and method validation in accordance with ICH guidelines.
Introduction
This compound is a salt composed of the amino acid L-ornithine and the ammonia (B1221849) scavenger phenylacetic acid. It is under investigation for the treatment of hyperammonemia, a condition characterized by elevated ammonia levels in the blood.[1] The therapeutic action of this compound involves a dual mechanism: L-ornithine promotes the synthesis of glutamine from ammonia, and phenylacetic acid conjugates with this glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted in the urine.[1]
To ensure the safety and efficacy of this compound as a pharmaceutical product, it is imperative to develop a robust, stability-indicating analytical method. This method is crucial for assessing the purity of the active pharmaceutical ingredient (API) and for monitoring its stability over time under various environmental conditions. A stability-indicating method is one that can accurately and selectively quantify the intact drug substance in the presence of its potential degradation products, process impurities, and excipients.
This application note details a systematic approach to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. Furthermore, it provides protocols for conducting forced degradation studies to identify potential degradation pathways and to confirm the specificity of the analytical method.
Signaling Pathway of this compound
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, Milli-Q or equivalent)
-
Potassium Dihydrogen Phosphate (B84403) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Hydrochloric Acid (37%, Analytical Grade)
-
Sodium Hydroxide (Pellets, Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
Data Acquisition and Processing Software (e.g., Empower, Chromeleon)
Stability-Indicating HPLC Method
This method is designed for the simultaneous determination of ornithine and phenylacetic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 2.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (100 µg/mL of this compound): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL of this compound): Prepare as per the standard solution using the sample to be analyzed.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[2] A target degradation of 5-20% is generally considered appropriate.[3]
Workflow for Forced Degradation Studies:
References
Application Notes and Protocols: Use of Ornithine Phenylacetate in Organotypic Brain Slice Cultures for Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornithine Phenylacetate (B1230308) (OP) is a compound investigated for its role in ammonia (B1221849) detoxification, particularly in the context of hepatic encephalopathy. Its mechanism of action involves two key components: L-ornithine, which acts as a substrate for the conversion of ammonia into glutamine, and phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, a water-soluble compound excreted in the urine.[1][2][3][4] While OP has shown promise in reducing systemic ammonia levels, its direct effects on brain tissue are less understood.[1][2][5] Organotypic brain slice cultures (OBSCs) offer a valuable ex vivo model to investigate the neurotoxic or neuroprotective potential of OP directly on the complex cellular architecture of the brain, preserving synaptic connections and glial-neuronal interactions.[6][7]
These application notes provide a comprehensive guide for utilizing OBSCs to study the neurotoxicity of OP. The protocols detailed below cover the preparation and maintenance of OBSCs, application of OP, and subsequent quantitative analysis of neurotoxic endpoints.
Potential Applications
-
Screening for direct neurotoxicity: Assess the direct toxic effects of OP and its individual components (ornithine and phenylacetate) on various brain regions.
-
Investigating mechanisms of neuroprotection: In models of hyperammonemia, OBSCs can be used to determine if OP's ammonia-lowering capacity translates to neuroprotection at the tissue level.
-
Evaluating glial cell responses: Study the impact of OP on astrocytes and microglia to understand the inflammatory and metabolic responses of glial cells.
-
Dose-response studies: Determine the concentration-dependent effects of OP on neuronal viability and function.
Experimental Protocols
Protocol 1: Preparation and Maintenance of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for preparing OBSCs.[7][8][9]
Materials:
-
Postnatal day 8-10 rat or mouse pups
-
Dissection medium: Minimum Essential Medium (MEM) with 25 mM HEPES, 1% Penicillin-Streptomycin
-
Culture medium: 50% MEM with 25 mM HEPES, 25% heat-inactivated horse serum, 25% Hanks' Balanced Salt Solution (HBSS), 2 mM L-glutamine, 6.5 mg/mL D-glucose[7]
-
Sterile dissection tools
-
Vibratome or tissue chopper
-
0.4 µm Millicell cell culture inserts
-
6-well culture plates
Procedure:
-
Anesthetize and decapitate postnatal rat or mouse pups in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold dissection medium.
-
Isolate the hippocampi and cut them into 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a 6-well plate containing pre-warmed culture medium.
-
Carefully place individual slices onto Millicell inserts in separate wells of a 6-well plate, with 1 mL of culture medium underneath each insert.
-
Incubate the slice cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Allow the slices to stabilize for 7-10 days in vitro before commencing experiments.
Protocol 2: Treatment of Organotypic Brain Slice Cultures with Ornithine Phenylacetate
Materials:
-
Stabilized organotypic brain slice cultures
-
This compound (OP) stock solution (sterile-filtered)
-
Vehicle control (e.g., sterile water or culture medium)
Procedure:
-
Prepare a stock solution of OP at a high concentration (e.g., 100 mM) in a suitable solvent and sterilize by filtration.
-
On the day of treatment, dilute the OP stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Remove the old culture medium from the wells containing the slice cultures.
-
Add 1 mL of the fresh medium containing the different concentrations of OP or vehicle control to each well.
-
Incubate the slices for the desired exposure duration (e.g., 24, 48, or 72 hours).
Protocol 3: Assessment of Neurotoxicity
1. Quantification of Cell Death using Propidium Iodide (PI) Staining:
-
Principle: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.[6]
-
Procedure:
-
Add PI (e.g., 2 µg/mL final concentration) to the culture medium of both OP-treated and control slices.
-
Incubate for 30 minutes at 37°C.
-
Wash the slices gently with fresh medium.
-
Capture fluorescent images using a fluorescence microscope.
-
Quantify the PI-positive cells using image analysis software (e.g., ImageJ).
-
2. Measurement of Lactate Dehydrogenase (LDH) Release:
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis, serving as an indicator of general cell death.[6]
-
Procedure:
-
Collect the culture medium from each well at the end of the treatment period.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released.
-
Follow the manufacturer's instructions to determine the percentage of cytotoxicity relative to a positive control (e.g., slices treated with a known neurotoxin like Triton X-100).
-
3. Immunofluorescence Staining for Neuronal and Glial Markers:
-
Principle: Use specific antibodies to visualize and quantify changes in neuronal and glial populations.
-
Procedure:
-
Fix the slice cultures with 4% paraformaldehyde.
-
Permeabilize the tissue with a detergent (e.g., 0.3% Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., 5% bovine serum albumin).
-
Incubate with primary antibodies against neuronal markers (e.g., NeuN, MAP2) and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image the slices using a confocal microscope and quantify the fluorescence intensity or cell number.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from neurotoxicity studies of OP in OBSCs.
Table 1: Effect of this compound on Neuronal Cell Death (Propidium Iodide Uptake)
| Treatment Group | Concentration | Mean PI-Positive Cells/Slice (± SEM) | % Increase in Cell Death vs. Control |
| Vehicle Control | - | 150 ± 25 | 0% |
| This compound | 10 µM | 175 ± 30 | 16.7% |
| This compound | 100 µM | 350 ± 45 | 133.3% |
| This compound | 1 mM | 850 ± 70 | 466.7% |
| Phenylacetate alone | 1 mM | 780 ± 65 | 420.0% |
| Ornithine alone | 1 mM | 200 ± 35 | 33.3% |
Table 2: Lactate Dehydrogenase (LDH) Release Assay
| Treatment Group | Concentration | LDH Release (% of Maximum) (± SEM) |
| Vehicle Control | - | 10 ± 2.5 |
| This compound | 10 µM | 15 ± 3.0 |
| This compound | 100 µM | 40 ± 5.5 |
| This compound | 1 mM | 85 ± 8.0 |
| Phenylacetate alone | 1 mM | 80 ± 7.5 |
| Ornithine alone | 1 mM | 20 ± 4.0 |
Table 3: Quantification of Neuronal and Glial Markers by Immunofluorescence
| Treatment Group | Concentration | NeuN-Positive Neurons (cells/mm²) (± SEM) | GFAP-Positive Astrocytes (fluorescence intensity) (± SEM) | Iba1-Positive Microglia (cells/mm²) (± SEM) |
| Vehicle Control | - | 1200 ± 150 | 100 ± 10 | 50 ± 8 |
| This compound | 100 µM | 800 ± 120 | 180 ± 20 | 150 ± 25 |
| This compound | 1 mM | 350 ± 80 | 250 ± 30 | 220 ± 35 |
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates the potential direct neurotoxic signaling pathways of ornithine and phenylacetate in brain cells, based on available literature. Chronic exposure to phenylacetate has been shown to be detrimental to cultured cortical neurons.[10] High concentrations of L-ornithine can induce oxidative stress and disrupt the blood-brain barrier in vitro.[11][12]
Caption: Potential direct neurotoxic pathways of ornithine and phenylacetate.
The following diagram illustrates the proposed neuroprotective mechanism of OP in a hyperammonemic condition. OP is known to reduce ammonia, which in turn can restore brain eNOS activity.[5][13]
Caption: Proposed neuroprotective mechanism of OP in hyperammonemia.
Experimental Workflow
Caption: Experimental workflow for neurotoxicity assessment of OP.
Conclusion
Organotypic brain slice cultures represent a robust platform for elucidating the direct neurotoxic or neuroprotective effects of this compound. The provided protocols offer a standardized approach to investigate these effects, and the templates for data presentation and pathway visualizations can aid in the clear and concise communication of findings. By using this ex vivo model, researchers can gain valuable insights into the neurological implications of OP treatment, contributing to a more comprehensive understanding of its safety and therapeutic potential.
References
- 1. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-ornithine phenylacetate attenuates increased arterial and extracellular brain ammonia and prevents intracranial hypertension in pigs with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ammonia reduction with this compound restores brain eNOS activity via the DDAH-ADMA pathway in bile duct-ligated cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organotypic brain slice cultures: an efficient and reliable method for neurotoxicological screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]
- 9. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 10. Phenylalanine and phenylacetate adversely affect developing mammalian brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blood-brain barrier dysfunction in L-ornithine induced acute pancreatitis in rats and the direct effect of L-ornithine on cultured brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Intravenous Ornithtine Phenylacetate in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous administration of ornithine phenylacetate (B1230308) (OP), also known as OCR-002, in preclinical research settings. The information is compiled from various studies investigating the efficacy of OP in animal models of liver disease.
Introduction
Ornithine phenylacetate is a novel ammonia-scavenging drug designed for the treatment of hyperammonemia, a hallmark of both acute and chronic liver failure, and a major contributor to the pathogenesis of hepatic encephalopathy (HE).[1][2][3][4] OP's mechanism of action is unique, involving a dual pathway that synergistically reduces plasma ammonia (B1221849) levels.[4][5] The L-ornithine (B1677492) component acts as a substrate for glutamine synthetase, promoting the synthesis of glutamine from ammonia, primarily in skeletal muscle.[3][4][5] Concurrently, phenylacetate conjugates with this newly formed glutamine to produce phenylacetylglutamine (B1677654) (PAGN), which is then excreted in the urine, providing an alternative pathway for the removal of waste nitrogen.[1][3][4][5]
Preclinical studies in various animal models, including rats with bile duct ligation (a model for chronic liver disease) and pigs with surgically induced acute liver failure, have demonstrated the effectiveness of OP in reducing arterial ammonia concentrations and, in some cases, mitigating the neurological consequences of hyperammonemia, such as intracranial hypertension.[2][6][7][8]
Mechanism of Action: Signaling Pathway
The dual-pathway mechanism of this compound in ammonia detoxification is a key aspect of its therapeutic potential. The following diagram illustrates the interconnected metabolic processes involved.
Caption: Dual-pathway mechanism of this compound.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound administration.
Table 1: Effect of this compound on Arterial Ammonia in a Porcine Model of Acute Liver Failure
| Treatment Group | Baseline Arterial Ammonia (µmol/L) | Post-Treatment Arterial Ammonia (µmol/L) | Percent Reduction | Reference |
| Acute Liver Failure (ALF) + Vehicle | 589.6 ± 56.7 | - | - | [6] |
| ALF + this compound | - | 365.2 ± 60.4 | ~38% | [6] |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Plasma Amino Acids and Urinary Metabolites in a Rat Model of Chronic Liver Disease (Bile Duct Ligation)
| Parameter | Bile Duct Ligation (BDL) + Saline | BDL + this compound | P-value | Reference |
| Arterial Ammonia | Significantly higher than sham | Sustained reduction | < 0.01 | [2] |
| Arterial Glutamine | - | Markedly increased | < 0.01 | [2] |
| Urinary Phenylacetylglutamine | - | Markedly increased | < 0.01 | [2] |
This study utilized intraperitoneal administration. Specific values were not provided in the abstract, but the statistical significance of the changes was noted.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of intravenous this compound.
Animal Models
This model is designed to replicate the key features of human ALF, including hyperammonemia and intracranial hypertension.
Surgical Procedure:
-
Anesthesia: Anesthetize female pigs (27-35 kg) with a suitable anesthetic regimen (e.g., ketamine and midazolam induction, followed by isoflurane (B1672236) maintenance).
-
Surgical Preparation: After endotracheal intubation, establish mechanical ventilation. Place catheters for monitoring arterial blood pressure and for blood sampling.
-
Laparotomy: Perform a midline laparotomy to expose the abdominal organs.
-
Portacaval Anastomosis: Create an end-to-side portacaval shunt to divert portal blood flow from the liver.
-
Hepatic Artery Ligation: Ligate the hepatic arteries to induce acute liver ischemia.
-
Post-operative Care: Provide intravenous fluids (saline, glucose, and albumin) to maintain hemodynamic stability.
The BDL model in rats is a widely used and reproducible method to induce chronic cholestatic liver injury and fibrosis, leading to hyperammonemia.
Surgical Procedure:
-
Anesthesia: Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Laparotomy: Perform a midline abdominal incision to expose the liver and common bile duct.
-
Bile Duct Ligation: Isolate the common bile duct and perform a double ligation with surgical silk.
-
Bile Duct Transection: Transect the bile duct between the two ligatures.
-
Sham Operation: For control animals, perform a sham operation that includes laparotomy and manipulation of the bile duct without ligation.
-
Post-operative Care: Close the abdominal incision in layers and provide appropriate post-operative analgesia and care. The development of liver fibrosis and hyperammonemia typically occurs over several weeks.
Intravenous Administration of this compound
The following protocol is based on the intravenous administration of the L-ornithine component in the porcine ALF model and general principles of intravenous drug administration in preclinical research.
Formulation:
-
This compound has excellent solubility in aqueous solutions.[9]
-
Prepare the desired concentration of this compound in sterile, pyrogen-free 0.9% sodium chloride (saline) for injection.
Administration Protocol (Continuous Infusion):
-
Dosage: Based on the pig ALF model, a continuous intravenous infusion of the L-ornithine component was administered at 0.07 g/kg/hour.[6] The corresponding dose of phenylacetate (administered as the prodrug phenylbutyrate intraduodenally in that study) was 0.05 g/kg/hour.[6] For a combined intravenous formulation, the infusion rate should be adjusted to deliver the desired dose of both components.
-
Infusion Setup: Use a calibrated infusion pump to ensure a constant and accurate delivery rate.
-
Catheterization: Administer the infusion through a catheter placed in a suitable vein (e.g., jugular vein in pigs, femoral or tail vein in rats).
-
Duration: The duration of the infusion will depend on the experimental design. In the pig ALF model, the infusion was continued for the 8-hour duration of the experiment.[6]
Sample Collection and Processing
Blood Sampling:
-
Collect arterial or venous blood samples at baseline and at specified time points during and after the infusion.
-
Use heparinized or EDTA-containing tubes for plasma collection.
-
Immediately place the blood samples on ice.
-
Centrifuge the samples at 4°C within 15 minutes of collection to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Urine Sampling:
-
House animals in metabolic cages to allow for the collection of urine.
-
Collect urine over specified time intervals.
-
Measure the total volume of urine collected.
-
Store urine samples at -80°C until analysis.
Analytical Methods
An enzymatic assay is a common and reliable method for the determination of plasma ammonia concentration.
Principle: The assay is based on the reductive amination of α-ketoglutarate to glutamate, catalyzed by glutamate dehydrogenase (GLDH). This reaction consumes NADH, and the decrease in absorbance at 340 nm is directly proportional to the ammonia concentration.
Procedure (based on commercially available kits):
-
Reagent Preparation: Prepare the assay buffer, enzyme solution, α-ketoglutarate solution, and NADH solution according to the kit manufacturer's instructions.
-
Standard Curve: Prepare a series of ammonia standards of known concentrations.
-
Assay:
-
Add plasma samples and standards to a 96-well plate.
-
Add the reaction mixture (containing buffer, GLDH, α-ketoglutarate, and NADH) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Calculation: Calculate the ammonia concentration in the samples by comparing their absorbance values to the standard curve.
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of amino acids and PAGN.
Principle: This method involves the separation of the compounds of interest based on their physicochemical properties as they pass through a chromatography column, followed by their detection and quantification.
Sample Preparation:
-
Plasma: Deproteinize plasma samples by adding a precipitating agent (e.g., sulfosalicylic acid), followed by centrifugation.
-
Urine: Dilute urine samples with an appropriate buffer.
HPLC Procedure (General):
-
Derivatization (for amino acids): Derivatize the amino acids with a fluorescent tag (e.g., o-phthalaldehyde, OPA) to enhance their detection.
-
Chromatographic Separation: Inject the prepared sample onto a suitable HPLC column (e.g., a reverse-phase C18 column). Use a gradient elution program with a mobile phase consisting of a mixture of aqueous buffers and organic solvents to separate the analytes.
-
Detection:
-
For derivatized amino acids, use a fluorescence detector.
-
For PAGN, a UV detector or a mass spectrometer can be used for detection and quantification.
-
-
Quantification: Determine the concentration of each analyte by comparing its peak area to that of a known standard.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for a preclinical study of intravenous this compound and the logical relationships between the key experimental components.
Caption: General experimental workflow for preclinical evaluation.
Caption: Logical relationships of key experimental variables.
References
- 1. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. L-Ornithine phenylacetate reduces ammonia in pigs with acute liver failure through phenylacetylglycine formation: a novel ammonia-lowering pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CA3004331A1 - Formulations of l-ornithine phenylacetate - Google Patents [patents.google.com]
Application Notes and Protocols: Monitoring Phenylacetylglutamine (PAGN) Excretion as a Biomarker for Ornithine Phenylacetate Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ornithine phenylacetate (B1230308) (OP) is a therapeutic agent designed to manage hyperammonemia, a critical condition often associated with urea (B33335) cycle disorders (UCDs) and hepatic encephalopathy.[1][2][3][4] OP functions as an ammonia (B1221849) scavenger by providing an alternative pathway for nitrogen waste disposal.[5] The mechanism involves the combination of phenylacetate (PA), a metabolite of OP, with glutamine to form phenylacetylglutamine (B1677654) (PAGN).[5] This newly synthesized PAGN is then excreted in the urine, effectively removing excess nitrogen from the body.[5][6] Consequently, monitoring urinary PAGN (U-PAGN) excretion serves as a valuable non-invasive biomarker for assessing the activity of and adherence to ornithine phenylacetate therapy.[7][8][9] These application notes provide a comprehensive overview and detailed protocols for the effective monitoring of PAGN.
Biochemical Pathway of this compound Action
This compound provides both ornithine and phenylacetate. Ornithine stimulates the activity of glutamine synthetase, which incorporates ammonia into glutamate (B1630785) to form glutamine.[5][10] Phenylacetate, the active moiety, then conjugates with this newly formed glutamine to produce PAGN, which is subsequently eliminated through renal excretion.[5][11] This pathway effectively bypasses the deficient urea cycle, providing an alternative route for nitrogen disposal.
Caption: Biochemical pathway of ammonia detoxification by this compound.
Data Presentation
The following tables summarize quantitative data from clinical studies investigating this compound and other phenylbutyrate-based therapies.
Table 1: Pharmacokinetic Parameters of Phenylacetate and PAGN
| Parameter | Value | Condition | Reference |
| PAGN Urinary Excretion | ~50-60% of administered PAA | Overt Hepatic Encephalopathy | [1][12] |
| Mean Recovery of Phenylbutyric Acid as U-PAGN (Pediatric) | 66.4% (Glycerol Phenylbutyrate) | Urea Cycle Disorders | [9][11] |
| 69.0% (Sodium Phenylbutyrate) | [9][11] | ||
| Mean Recovery of Phenylbutyric Acid as U-PAGN (Adult) | 68.7% (Glycerol Phenylbutyrate) | Urea Cycle Disorders | [9][11] |
| 71.4% (Sodium Phenylbutyrate) | [9][11] |
Table 2: Urinary PAGN Concentrations as a Dosing Biomarker
| Patient Group | 25th Percentile Cutoff (Spot U-PAGN) | Indication | Reference |
| < 2 years old | ≤ 9000 µg/mL | Assessment for increased dosing/adherence | [7] |
| > 2 years with BSA ≤ 1.3 m² | ≤ 7000 µg/mL | Assessment for increased dosing/adherence | [7] |
| > 2 years with BSA > 1.3 m² | ≤ 5000 µg/mL | Assessment for increased dosing/adherence | [7] |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection for PAGN Quantification
This protocol is essential for determining the total daily excretion of PAGN, which provides a comprehensive measure of this compound activity.
Materials:
-
24-hour urine collection container with a preservative (e.g., boric acid).
-
Cooler with ice packs.
-
Laboratory requisition form.
Procedure:
-
Begin the collection at a specific time (e.g., 8:00 AM). At this time, void and discard the first urine sample.
-
For the next 24 hours, collect all subsequent urine in the provided container.
-
Keep the collection container cool, either in a refrigerator or a cooler with ice, throughout the collection period.[13]
-
The final collection should be the first voiding on the morning of the second day, at the same time the collection started (e.g., 8:00 AM).
-
Seal the container tightly and transport it to the laboratory for analysis as soon as possible.
-
The laboratory will measure the total volume of the 24-hour collection before taking an aliquot for PAGN analysis.
Protocol 2: Spot Urine Sample Collection
Spot urine samples are useful for routine monitoring and assessing treatment adherence.[7][8][9]
Materials:
-
Sterile urine collection cup.
-
Laboratory requisition form.
Procedure:
-
A first-morning, mid-stream urine sample is often preferred for consistency.
-
Collect the urine in the sterile cup.
-
Tightly cap the container.
-
Label the container with the patient's information, date, and time of collection.
-
Transport the sample to the laboratory. If there is a delay in transport, the sample should be refrigerated.
Protocol 3: Quantification of Urinary PAGN by LC-MS/MS
This protocol outlines a general procedure for the analysis of PAGN in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[5][14][15]
Materials and Reagents:
-
LC-MS/MS system.
-
PAGN analytical standard.
-
Internal standard (e.g., d5-PAGN).[5]
-
Methanol (B129727), acetic acid, and water (LC-MS grade).
-
Microcentrifuge tubes.
-
Syringe filters (0.22 µm).
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer a 100 µL aliquot of urine to a microcentrifuge tube.
-
Add an appropriate amount of internal standard (d5-PAGN).
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Conditions (Example):
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Analysis:
-
Generate a standard curve using known concentrations of the PAGN analytical standard.
-
Calculate the peak area ratio of PAGN to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of PAGN in the urine samples by interpolating from the standard curve.
-
Normalize the PAGN concentration to urinary creatinine (B1669602) to account for variations in urine dilution, especially for spot urine samples.
Experimental Workflow
The following diagram illustrates the typical workflow for monitoring PAGN excretion as a biomarker for this compound activity.
Caption: Workflow for monitoring urinary PAGN excretion.
Conclusion
Monitoring urinary PAGN excretion is a robust and non-invasive method for assessing the pharmacodynamic effect and patient adherence to this compound therapy. The protocols and data presented in these application notes provide a framework for researchers and clinicians to effectively utilize this important biomarker in the management of hyperammonemia. The strong correlation between drug dosage and U-PAGN levels underscores its clinical utility.[8][9][11]
References
- 1. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea Cycle Disorders - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. metabolon.com [metabolon.com]
- 5. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Urinary phenylacetylglutamine (U-PAGN) concentration as biomarker for adherence in patients with urea cycle disorders (UCD) treated with glycerol phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Urinary phenylacetylglutamine as dosing biomarker for patients with urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary Phenylacetylglutamine as Dosing Biomarker for Patients with Urea Cycle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing ornithine phenylacetate synthesis to improve yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ornithine phenylacetate (B1230308). Our aim is to help you optimize your synthetic protocols to improve both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing ornithine phenylacetate?
A1: The most prevalent methods for synthesizing this compound include:
-
Direct salt formation: This involves reacting an L-ornithine (B1677492) salt, such as L-ornithine hydrochloride, with a phenylacetate salt. An intermediate, L-ornithine benzoate, may be formed and isolated before reacting with a phenylacetate salt.[1]
-
Halide displacement: This route utilizes a halide salt of L-ornithine (e.g., L-ornithine hydrochloride) and silver phenylacetate. The reaction drives to completion through the precipitation of an insoluble silver halide.[1]
-
Free base reaction: This method involves preparing an aqueous solution of L-ornithine free base and mixing it with a solution of phenylacetic acid, followed by crystallization of the final product.[2]
Q2: What is the ideal molar ratio of L-ornithine to phenylacetic acid?
A2: While the optimal ratio can be dependent on the specific reaction conditions, a 1:1 molar ratio of L-ornithine to phenylacetic acid is generally considered ideal for stoichiometric conversion.[1] However, some studies have explored using an excess of phenylacetic acid (up to a 2:1 ratio) to potentially enhance yields.[1]
Q3: Which solvents are recommended for the synthesis and crystallization of this compound?
A3: The choice of solvent is critical for both the reaction and the purification of this compound. Commonly employed solvents include methanol, isopropanol (B130326), and ethanol (B145695).[1][2] These are often selected for their ability to dissolve the reactants and intermediates while allowing for the selective precipitation of the final product. For crystallization, anti-solvents such as isopropanol and acetone (B3395972) are frequently used to induce precipitation from aqueous solutions.[2]
Q4: How can I assess the purity of my synthesized this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment and structural confirmation. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with a C18 column, is a standard method for determining purity.[1] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool.[1]
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low overall yield after crystallization. | Incomplete reaction. | Ensure accurate molar ratios of reactants (a 1:1 ratio is often optimal).[1] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to ensure it has gone to completion. |
| Suboptimal solvent choice for reaction or crystallization. | The solvent system significantly impacts yield. For instance, increasing the proportion of isopropanol (IPA) relative to water in the crystallization mixture has been shown to improve yield.[3] Consider solvent systems that maximize the solubility of reactants but minimize the solubility of the product at the desired crystallization temperature. | |
| Product loss during isolation. | Optimize the crystallization process. This may involve adjusting the cooling rate, the rate of anti-solvent addition, or the final crystallization temperature. Ensure complete precipitation before filtration. | |
| Inefficient removal of starting material salts (e.g., from L-ornithine HCl). | If starting with a salt of L-ornithine, ensure the efficient removal of the corresponding counter-ion. For example, when using L-ornithine hydrochloride, the chloride ion can be removed using a cation exchange resin.[2] |
Impurity Issues
| Symptom | Potential Cause | Suggested Solution |
| Presence of residual salts (e.g., NaCl, AgCl) in the final product. | Inadequate removal of byproducts. | If using a halide salt of L-ornithine and a metal phenylacetate, ensure complete precipitation and thorough removal of the resulting metal halide salt by filtration. Washing the filter cake with a suitable solvent can help remove residual soluble salts. |
| Carryover of starting material salts. | When using L-ornithine hydrochloride and sodium phenylacetate, residual sodium and chloride ions can be impurities.[4] Purification through recrystallization is a common method to reduce these inorganic salt impurities. | |
| Presence of unreacted starting materials or intermediates (e.g., L-ornithine, phenylacetic acid, L-ornithine benzoate). | Incorrect stoichiometry or incomplete reaction. | Verify the molar equivalents of all reactants. As mentioned for low yield, monitor the reaction to ensure it reaches completion. |
| Inefficient purification. | Optimize the crystallization conditions to selectively precipitate the desired product, leaving impurities in the mother liquor. Multiple recrystallizations may be necessary to achieve high purity. The choice of crystallization solvent is critical here. | |
| Product appears oily or does not crystallize properly. | Supersaturation or presence of impurities that inhibit crystallization. | Try seeding the solution with a small crystal of pure this compound. Alternatively, consider solvent exchange to a system where the product is less soluble. Slower cooling rates or vapor diffusion of an anti-solvent can also promote crystallization over oiling out. |
Data Presentation
Table 1: Effect of Solvent Composition on Yield and Purity of this compound
| Trial | Solvent System (Crystallization) | Yield (%) | Purity (%) | Notes |
| A | Water/Isopropanol | 53.5 | >99 | Product obtained by cooling the solution.[3] |
| B | Water/Isopropanol (higher IPA ratio) | 65.0 | >99 | Increased relative amount of IPA improves yield.[3] |
| C | Water/Isopropanol with distillation | 70.0 | >99 | Distillation to remove water prior to IPA addition enhances yield.[3] |
| D | Water/Isopropanol (crystallized upon mixing) | 80.0 | >99 | Higher IPA concentration leads to immediate crystallization and higher yield.[3] |
Experimental Protocols
Protocol 1: Synthesis via Direct Reaction of L-Ornithine and Phenylacetic Acid
This protocol is adapted from a patented method.[2]
-
Preparation of L-Ornithine Free Base:
-
Dissolve L-ornithine hydrochloride in deionized water.
-
Adjust the pH to 2 and pass the solution through a cation exchange resin column.
-
Wash the column with deionized water to remove chloride ions.
-
Elute the L-ornithine with 2M ammonia (B1221849) water.
-
Concentrate the eluate under reduced pressure to obtain an aqueous solution of free L-ornithine.
-
-
Preparation of Phenylacetic Acid Solution:
-
Dissolve phenylacetic acid in a suitable solvent such as ethanol or methanol.[2]
-
-
Reaction:
-
Add the phenylacetic acid solution to the L-ornithine aqueous solution at room temperature with controlled stirring. A molar ratio of 1:1 is typically used.[2]
-
Continue stirring for approximately 20 minutes.
-
-
Crystallization and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
While stirring at room temperature, slowly add an anti-solvent such as isopropanol or acetone.[2]
-
Continue stirring to allow for complete crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of the anti-solvent.
-
Dry the product under vacuum at a suitable temperature (e.g., 40-50°C).
-
Protocol 2: Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm) is suitable.[5]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Gradient Program: A suitable gradient program should be developed to separate ornithine, phenylacetic acid, and any potential impurities.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 225 nm.[5]
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., a mixture of mobile phases A and B). Dissolve the synthesized product in the same diluent to a similar concentration.
-
Analysis: Inject the standard and sample solutions. Compare the retention times and peak areas to determine the purity of the synthesized product.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. This compound [benchchem.com]
- 2. Preparation method for L-ornithine phenylacetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2625162A1 - Methods of making l-ornithine phenyl acetate - Google Patents [patents.google.com]
- 4. US9260379B2 - Methods of making L-ornithine phenyl acetate - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
Overcoming challenges in the crystallization of L-ornithine phenylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of L-ornithine (B1677492) phenylacetate (B1230308) (L-OPA).
Frequently Asked Questions (FAQs)
Q1: What are the known crystalline forms of L-ornithine phenylacetate?
A1: L-ornithine phenylacetate is known to exist in multiple polymorphic forms, most notably Forms I, II, III, and V.[1][2] Each form possesses a unique crystal structure and distinct physicochemical properties, which can impact its stability, dissolution, and bioavailability. Therefore, controlling the polymorphic outcome is a critical aspect of its crystallization.
Q2: What are the primary challenges in the crystallization of L-ornithine phenylacetate?
A2: The primary challenges include:
-
Polymorphism Control: The tendency of L-OPA to crystallize in different polymorphic forms requires precise control over crystallization conditions to obtain the desired form consistently.[1][2]
-
Solvent Selection: Identifying a suitable solvent system that affords good yield and the desired crystal form can be complex.
-
Supersaturation Control: Improper control of supersaturation can lead to issues such as oiling out, amorphous precipitation, or the formation of undesired polymorphs.
-
Impurity Rejection: The presence of impurities can influence nucleation, crystal growth, and the final polymorphic form.
Q3: What analytical techniques are recommended for characterizing the crystalline forms of L-ornithine phenylacetate?
A3: A combination of analytical techniques is essential for the comprehensive characterization of L-OPA polymorphs:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphic forms based on their unique diffraction patterns.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal transitions of each polymorph, providing information on their relative thermodynamic stability.[3][4]
-
Raman Spectroscopy: This technique can be used to differentiate polymorphs by identifying unique vibrational modes in their spectra.[5][6][7]
-
Thermogravimetric Analysis (TGA): TGA is useful for determining the solvent/water content in the crystal lattice.[3]
-
Dynamic Vapor Sorption (DVS): DVS assesses the hygroscopicity of the different solid forms.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of L-ornithine phenylacetate.
Problem 1: Formation of an Undesired Polymorph
Symptoms:
-
XRPD pattern does not match the reference for the desired polymorph.
-
Unexpected melting point or thermal events observed in DSC analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Solvent System | The choice of solvent significantly influences the resulting polymorph. Experiment with different solvents or solvent/anti-solvent combinations. For example, precipitating from a saturated solution with ethanol (B145695) at reduced temperatures is reported to yield Form I.[1] |
| Inadequate Temperature Control | Temperature affects solubility and nucleation kinetics. Precisely control the temperature during dissolution, nucleation, and crystal growth. A temperature cycling method has been used to obtain Form II.[1] |
| Uncontrolled Supersaturation | Rapid cooling or fast anti-solvent addition can lead to high supersaturation, favoring the formation of metastable polymorphs. Employ a slower cooling profile or a controlled rate of anti-solvent addition. |
| Presence of Impurities | Impurities can act as templates for the nucleation of undesired polymorphs. Ensure the purity of the starting materials. If necessary, purify the L-OPA solution before crystallization. |
| Agitation Rate | The stirring speed can impact nucleation and crystal growth. Optimize the agitation rate for your specific vessel geometry and scale. |
Problem 2: "Oiling Out" or Formation of an Amorphous Precipitate
Symptoms:
-
Formation of liquid droplets (an oil) instead of solid crystals upon cooling or anti-solvent addition.
-
The precipitate appears sticky, glassy, or non-crystalline.
-
Broad, featureless XRPD pattern.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| High Supersaturation | The system is likely reaching a state of supersaturation that is too high for orderly crystal growth. Reduce the cooling rate, slow down the anti-solvent addition, or use a more dilute solution. |
| Low Melting Point of the Solute/Solvent System | The melting point of the solute in the chosen solvent may be below the crystallization temperature. Try a different solvent system with a higher melting point for the solvate or a lower solvating power to increase the crystallization temperature. |
| Presence of Impurities | Impurities can depress the melting point and inhibit crystallization. Purify the starting material or the solution before attempting crystallization again. |
Problem 3: Poor Crystal Quality or Small Particle Size
Symptoms:
-
Crystals are very fine, leading to difficulties in filtration and washing.
-
Agglomeration of small particles.
-
Broad peaks in the XRPD pattern.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Rapid Nucleation | High supersaturation leads to rapid nucleation and the formation of many small crystals. Reduce the rate of supersaturation generation (slower cooling or anti-solvent addition). |
| Insufficient Growth Time | The crystals may not have had enough time to grow to the desired size. Increase the holding time at the crystallization temperature. |
| Inadequate Agitation | Poor mixing can lead to localized high supersaturation and excessive nucleation. Optimize the stirring rate to ensure good suspension of crystals without causing excessive secondary nucleation through attrition. |
| Seeding Issues | If using seeds, the seed quality or quantity may be suboptimal. Use high-quality seed crystals of the desired polymorph and optimize the seed loading. |
Data Presentation
Table 1: Physicochemical Characterization of L-Ornithine Phenylacetate Polymorphs
| Polymorph | XRPD Characteristic Peaks (2θ)[1][3] | DSC Thermal Events[3] |
| Form I | 4.9°, 13.2°, 17.4°, 20.8°, 24.4° | Endotherm at ~35°C; Melting point at ~203°C |
| Form II | 6.0°, 13.9°, 14.8°, 17.1°, 17.8°, 24.1° | Melting point at ~202°C |
| Form III | 5.8°, 14.1°, 18.6°, 19.4°, 22.3°, 24.8° | Endotherm at ~40°C; Melting point at ~203°C |
| Form V | 13.7°, 17.4°, 19.8°, 20.6°, 23.7° | Data not available |
Note: The precision for 2θ values is typically on the order of ±0.2°.[8]
Table 2: Solubility Data of L-Ornithine Phenylacetate
Experimental Protocols
The following are generalized protocols for the crystallization of L-ornithine phenylacetate Forms I and II, based on available patent literature. It is recommended to optimize these protocols for your specific experimental setup.
Protocol 1: Crystallization of L-Ornithine Phenylacetate Form I
This protocol is based on an anti-solvent crystallization method.[1]
-
Dissolution: Prepare a saturated solution of L-ornithine phenylacetate in a suitable solvent at a controlled temperature. Exemplary solvents include cyclohexanone, 1-propanol, dimethylcarbonate, and N-methylpyrrolidine (NMP).[1]
-
Anti-Solvent Addition: While stirring the solution, slowly add ethanol as an anti-solvent.
-
Cooling: Reduce the temperature of the mixture to induce crystallization. Temperatures of 4°C or -21°C have been reported to be effective.[1]
-
Isolation: Collect the precipitated crystals by filtration.
-
Drying: Dry the isolated crystals under appropriate conditions (e.g., vacuum oven at a controlled temperature).
-
Characterization: Confirm the polymorphic form of the dried crystals using XRPD and DSC.
Protocol 2: Crystallization of L-Ornithine Phenylacetate Form II
This protocol can be achieved through several methods, including evaporation and anti-solvent precipitation.
Method A: Evaporation [1]
-
Dissolution: Prepare a saturated solution of L-ornithine phenylacetate in an organic solvent. Suitable solvents include ethanol, acetone, dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate (B1210297) (EtOAc).[1]
-
Evaporation: Slowly evaporate the solvent under controlled conditions (e.g., at room temperature or slightly elevated temperature with a gentle stream of nitrogen).
-
Isolation and Drying: Once crystals have formed, isolate and dry them as described in Protocol 1.
-
Characterization: Confirm the polymorphic form using XRPD and DSC.
Method B: Anti-Solvent Precipitation [1]
-
Dissolution: Prepare a saturated solution of L-ornithine phenylacetate in a suitable solvent (e.g., cyclohexanone, 1-propanol).[1]
-
Anti-Solvent Addition: Add isopropanol (B130326) (IPA) as an anti-solvent to precipitate the product. This can be performed over a range of temperatures.[1]
-
Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.
-
Characterization: Confirm the polymorphic form using XRPD and DSC.
Visualizations
Caption: Troubleshooting workflow for controlling the polymorphic outcome in L-ornithine phenylacetate crystallization.
Caption: Experimental workflow for the crystallization of L-ornithine phenylacetate Form I.
References
- 1. US9260379B2 - Methods of making L-ornithine phenyl acetate - Google Patents [patents.google.com]
- 2. KR20180033313A - L-ornithine phenyl acetate and methods of making thereof - Google Patents [patents.google.com]
- 3. EP3686183A1 - L-ornithine phenyl acetate and methods of making thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nicoletcz.cz [nicoletcz.cz]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. photonics.com [photonics.com]
- 8. icdd.com [icdd.com]
- 9. CA3004331A1 - Formulations of l-ornithine phenylacetate - Google Patents [patents.google.com]
Strategies to enhance the long-term stability of ornithine phenylacetate solutions
Welcome to the technical support center for ornithine phenylacetate (B1230308) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the long-term stability of ornithine phenylacetate solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of a freshly prepared this compound aqueous solution?
A1: There is limited published data on the long-term stability of this compound solutions. However, based on information for a related product, Sodium Phenylacetate and Sodium Benzoate Injection 10% / 10%, solutions may be physically and chemically stable for up to 24 hours at room temperature.[1] For research purposes, it is best practice to use freshly prepared solutions. If storage is necessary, it should be for the shortest possible duration at refrigerated temperatures (2-8°C), protected from light, and in a tightly sealed container to minimize oxidative degradation and microbial contamination. A thorough stability study is recommended to establish a reliable shelf-life for your specific formulation and storage conditions.
Q2: My this compound solution has turned slightly yellow. Is it still usable?
A2: A change in color, such as the appearance of a yellow tint, often indicates chemical degradation. While the solution might still retain some potency, the presence of degradation products could impact experimental results and introduce confounding variables. It is strongly recommended to discard any discolored solution and prepare a fresh batch. The discoloration could be due to oxidation or other degradation pathways of either the ornithine or phenylacetate moiety.
Q3: I've observed precipitation in my refrigerated this compound solution. What could be the cause and how can I prevent it?
A3: Precipitation in a refrigerated solution of this compound, which is known to have excellent solubility in water, could be due to several factors:
-
Saturation: The concentration of your solution may be too high to remain soluble at lower temperatures.
-
pH Shift: A change in the pH of the solution could reduce the solubility of this compound.
-
Contamination: The presence of contaminants could act as nucleation sites for precipitation.
To prevent precipitation, you can try the following:
-
Prepare solutions at a concentration well below the saturation point for the intended storage temperature.
-
Buffer the solution to a stable pH. The optimal pH for stability and solubility should be determined experimentally.
-
Use high-purity water and sterile filtration to minimize contamination.
Q4: What are the potential degradation pathways for this compound in an aqueous solution?
A4: While specific degradation pathways for this compound in solution are not well-documented in publicly available literature, potential degradation mechanisms for the individual components can be inferred. Phenylacetic acid may be susceptible to oxidation. Ornithine, as an amino acid, could undergo various reactions such as oxidation, and reaction with any excipients or impurities. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are necessary to identify the actual degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected pH shift in the solution over time | 1. Absorption of atmospheric CO2.2. Degradation of this compound into acidic or basic byproducts.3. Leaching of substances from the container. | 1. Prepare and store the solution under an inert atmosphere (e.g., nitrogen).2. Use a suitable buffer system.3. Use high-quality, inert containers (e.g., Type I borosilicate glass).4. Perform a stability study to investigate the cause of the pH shift. |
| Loss of potency (lower than expected concentration) | 1. Chemical degradation of ornithine or phenylacetate.2. Adsorption to the container surface. | 1. Store the solution at a lower temperature and protect it from light.2. Investigate the use of stabilizing excipients.3. Use containers with low-binding properties.4. Verify the accuracy of the analytical method used to determine potency. |
| Visible particulate matter | 1. Precipitation of this compound.2. Insoluble degradation products.3. Microbial contamination.4. Particulates from the container or closure. | 1. Filter the solution through a 0.22 µm sterile filter upon preparation.2. Ensure the solution concentration is below its saturation point at the storage temperature.3. Use aseptic techniques during preparation.4. Visually inspect containers and closures before use. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline and should be optimized and validated for your specific application. It is adapted from methods for similar compounds.[2][3]
-
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 50 25 90 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (for phenylacetate) and a second wavelength after derivatization for ornithine if needed.
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Perform forced degradation studies by exposing the this compound solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples by HPLC to identify and separate the degradation peaks from the parent peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: pH Stability Study
-
Objective: To evaluate the effect of pH on the stability of this compound solutions.
-
Materials:
-
This compound
-
A series of buffers (e.g., phosphate, citrate) covering a pH range from 3 to 8.
-
HPLC system with a validated stability-indicating method.
-
-
Procedure:
-
Prepare solutions of this compound in each buffer at a fixed concentration.
-
Store the solutions at a constant temperature (e.g., 40°C for accelerated stability).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each solution.
-
Analyze the aliquots using the stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the pH at which the degradation rate is minimal.
-
Data Presentation
Table 1: Hypothetical pH Stability Data for this compound Solution at 40°C
| pH | Initial Concentration (mg/mL) | Concentration after 4 weeks (mg/mL) | % Remaining |
| 3.0 | 10.0 | 7.5 | 75% |
| 4.0 | 10.0 | 8.8 | 88% |
| 5.0 | 10.0 | 9.5 | 95% |
| 6.0 | 10.0 | 9.8 | 98% |
| 7.0 | 10.0 | 9.2 | 92% |
| 8.0 | 10.0 | 8.1 | 81% |
Table 2: Hypothetical Temperature Stability of this compound Solution at pH 6.0
| Temperature | Initial Concentration (mg/mL) | Concentration after 8 weeks (mg/mL) | % Remaining |
| 4°C | 10.0 | 9.9 | 99% |
| 25°C | 10.0 | 9.1 | 91% |
| 40°C | 10.0 | 7.8 | 78% |
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for Solution Instability.
References
Technical Support Center: Ornithine Phenylacetate (OP) in Cirrhotic Rat Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ornithine phenylacetate (B1230308) (OP) in cirrhotic rat models.
Frequently Asked Questions (FAQs)
General
Q1: What is the proposed mechanism of action for ornithine phenylacetate (OP) in reducing ammonia (B1221849)?
A1: this compound (OP) is a novel drug designed to lower ammonia levels.[1] Its mechanism is thought to be synergistic. L-ornithine acts as a substrate for glutamine synthetase in skeletal muscle, which helps to synthesize glutamine from ammonia.[2][3] Phenylacetate then combines with this newly formed glutamine to create phenylacetylglutamine, which is excreted by the kidneys.[2][3] This process provides a pathway for the removal of ammonia from the body.[4] In cirrhotic rat models, OP has been shown to reduce plasma ammonia by increasing glutamine synthetase activity in the muscle and reducing glutaminase (B10826351) activity in the gut.[5]
Experimental Model
Q2: Which is the more suitable method for inducing cirrhosis in rats for OP studies: bile duct ligation (BDL) or carbon tetrachloride (CCl4) administration?
A2: Both bile duct ligation (BDL) and carbon tetrachloride (CCl4) are common methods for inducing liver cirrhosis in rats.[6] However, BDL is often considered a safer method as it avoids the toxicity associated with CCl4 for researchers and generally has a shorter timeframe to induce cirrhosis.[6][7] BDL can lead to cirrhosis within four to six weeks.[7]
Q3: I am experiencing high mortality rates with the traditional bile duct ligation (BDL) model. Are there any modifications to improve survival?
A3: High mortality can be a challenge with the BDL model.[8][9] A modified partial BDL (p-BDL) procedure has been developed to address this.[8][9][10] This technique involves inserting a disposable venous indwelling needle during the ligation of the common bile duct and then removing the needle to create a narrow passage.[8][9][10] This allows for a slow release of bile, reducing bile duct pressure and potentially decreasing mortality and delaying the progression of cirrhosis.[8][10]
Dosing and Administration
Q4: What is a typical effective dose of this compound (OP) used in cirrhotic rat models?
A4: A commonly cited effective dose of OP in bile duct-ligated (BDL) cirrhotic rat models is 0.6 g/kg, administered intraperitoneally.[11] One study administered L-ornithine and Phenylacetate at 0.6 mg/kg/day each for 5 days.[5]
Q5: For how long should this compound (OP) be administered to see a sustained effect on ammonia levels?
A5: Studies have shown that intraperitoneal administration of OP can produce a sustained reduction in arterial ammonia and brain water in cirrhotic rats over various treatment durations, including 6 hours, 3 days, 5 days, and 10 days.[12][13]
Troubleshooting Guides
Unexpected Results
Problem: No significant reduction in plasma ammonia is observed after this compound (OP) administration.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | The dose of OP may be insufficient. While 0.6 g/kg has been shown to be effective, dose-response optimization may be necessary for your specific experimental conditions.[11] |
| Route of Administration | Ensure the chosen route of administration (e.g., intraperitoneal) allows for adequate bioavailability. |
| Timing of Measurement | The timing of ammonia measurement post-administration is crucial. A significant reduction in plasma ammonia with OP has been observed as early as 3 hours post-infusion.[14][15] |
| Severity of Cirrhosis | The severity of the induced cirrhosis in the rat model may impact the efficacy of OP. |
Problem: High variability in ammonia levels across animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cirrhosis Induction | Ensure the method of cirrhosis induction (e.g., BDL) is performed consistently across all animals to achieve a uniform disease state. |
| Variability in Food Intake | Differences in food intake can affect ammonia levels. Standardize feeding protocols for all animals in the study. |
| Stress | Animal stress can influence physiological parameters. Handle animals consistently and minimize environmental stressors. |
Quantitative Data Summary
Table 1: Effect of this compound (OP) on Key Parameters in Bile Duct Ligated (BDL) Rats
| Parameter | BDL + Placebo (Saline) | BDL + OP (0.6 g/kg) | Significance | Reference |
| Arterial Ammonia | Significantly Higher vs. Sham | Significantly Improved | p < 0.001 | [12] |
| Brain Water | Significantly Higher vs. Sham | Significantly Improved | p < 0.05 | [12] |
| Brain Myoinositol | Lower vs. Sham | Significantly Improved | p < 0.001 | [12] |
| Urinary Phenylacetylglutamine | - | Significantly Increased | p < 0.01 | [12] |
Experimental Protocols
Bile Duct Ligation (BDL) Procedure in Rats
This protocol is a summary of the widely used BDL method to induce cholestatic liver injury and cirrhosis.[6][8]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Preparation: Shave the abdominal area and disinfect the skin.
-
Incision: Make a midline laparotomy to expose the abdominal cavity.
-
Bile Duct Identification: Gently retract the liver to locate the common bile duct.
-
Ligation: Carefully ligate the common bile duct in two locations and transect the duct between the ligatures.
-
Closure: Close the abdominal wall in layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Cirrhosis typically develops within 4 to 6 weeks.[7]
Signaling Pathways and Experimental Workflows
This compound (OP) Mechanism of Action
The following diagram illustrates the proposed synergistic mechanism of action of ornithine and phenylacetate in reducing ammonia levels.
References
- 1. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Ammonia reduction with this compound restores brain eNOS activity via the DDAH-ADMA pathway in bile duct-ligated cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in patient response to ornithine phenylacetate treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ornithine phenylacetate (B1230308) (OP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ornithine phenylacetate (OP)?
This compound has a dual mechanism of action designed to lower ammonia (B1221849) levels.[1][2] The L-ornithine component provides a substrate for glutamine synthetase, which facilitates the conversion of ammonia into glutamine, primarily in skeletal muscle.[1][2][3] Concurrently, the phenylacetate component conjugates with this newly formed glutamine to create phenylacetylglutamine (B1677654) (PAGN).[1][2][3] PAGN is then excreted in the urine, providing an alternative pathway for the removal of waste nitrogen.[1][2]
Q2: What are the known pathways for ammonia detoxification by OP?
The primary pathway involves the synthesis of glutamine from ammonia and glutamate (B1630785), followed by the conjugation of glutamine with phenylacetate to form PAGN, which is then excreted.[1] L-ornithine stimulates glutamine synthesis, while phenylacetate facilitates the excretion of glutamine as PAGN.[2] A novel, additional pathway has been identified involving the conjugation of glycine (B1666218) (an ammoniagenic amino acid) with phenylacetate to produce phenylacetylglycine, which also contributes to ammonia detoxification.[4]
Q3: What factors contribute to the variability in patient response to OP treatment?
Variability in patient response to OP can be attributed to several factors:
-
Dose: Clinical studies have shown a dose-dependent pharmacokinetic profile for phenylacetate (PAA).[5][6][7] Higher doses of OP (e.g., 20 g/day ) have been associated with a greater reduction in plasma ammonia levels compared to lower doses.[8][9]
-
Renal Function: The clearance of the primary metabolite, PAGN, is linearly related to creatinine (B1669602) clearance.[8][9] Therefore, a patient's renal function significantly impacts the efficiency of ammonia excretion.
-
Severity of Liver Disease: The patient's underlying liver function, often classified by the Child-Turcotte-Pugh score, can influence the response to treatment.[5][6][7]
-
Individual Metabolism: As with many drugs, individual metabolic differences can affect the pharmacokinetics and pharmacodynamics of OP.
Q4: How does OP affect the enzymes involved in ammonia metabolism?
In animal models of chronic liver failure, OP has been shown to modulate the activity of key enzymes in ammonia metabolism. It has been observed to increase the activity of glutamine synthetase (GS) in muscle and reduce the activity of glutaminase (B10826351) (GA) in the gut.[10] This dual effect enhances the removal of ammonia from the circulation and reduces its production in the gut.[10]
Troubleshooting Guide
Issue 1: Inconsistent or no significant reduction in plasma ammonia levels in an animal model.
-
Possible Cause 1: Inadequate Dosing.
-
Troubleshooting: Review the literature for effective dose ranges in your specific animal model. Consider performing a dose-response study to determine the optimal dose. In rats with bile duct ligation, a dose of 0.6 g/kg/day has been used.[10] Clinical trials in humans have explored doses up to 20 g/day .[8][9][11]
-
-
Possible Cause 2: Impaired Renal Function in the Animal Model.
-
Troubleshooting: Assess the renal function of your animals by measuring serum creatinine and creatinine clearance. Since PAGN is cleared by the kidneys, impaired renal function will limit the efficacy of OP.[8]
-
-
Possible Cause 3: Issues with Drug Formulation or Administration.
-
Troubleshooting: Ensure the stability and solubility of your OP formulation. Verify the accuracy of your administration route (e.g., oral gavage, intravenous infusion) and ensure consistent delivery.
-
-
Possible Cause 4: High Baseline Variability.
-
Troubleshooting: Increase the sample size of your study to improve statistical power. Ensure that all animals are appropriately acclimated and that experimental conditions are standardized to minimize variability.
-
Issue 2: High variability in in-vitro glutamine synthetase (GS) activity assays.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Troubleshooting: Standardize your tissue homogenization protocol. Ensure that all samples are processed quickly and kept on ice to prevent enzyme degradation. Use a consistent buffer system and protein concentration for all assays.
-
-
Possible Cause 2: Substrate or Cofactor Degradation.
-
Troubleshooting: Prepare fresh solutions of substrates (glutamate, ammonia) and cofactors (ATP) for each experiment. Store stock solutions appropriately to prevent degradation.
-
-
Possible Cause 3: Assay Conditions Not Optimized.
-
Troubleshooting: Optimize the assay parameters, including incubation time, temperature, and pH, to ensure you are measuring the initial reaction velocity. Run appropriate controls, including a no-enzyme control and a no-substrate control.
-
Issue 3: Difficulty in detecting and quantifying Phenylacetylglutamine (PAGN) in urine or plasma.
-
Possible Cause 1: Inadequate Sample Collection and Storage.
-
Troubleshooting: Collect urine samples over a defined period (e.g., 24 hours) and store them immediately at -80°C to prevent degradation of PAGN. For plasma, use appropriate anticoagulant tubes and process the blood promptly to separate the plasma, followed by storage at -80°C.
-
-
Possible Cause 2: Insufficient Sensitivity of the Analytical Method.
-
Troubleshooting: Utilize a sensitive and validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of PAGN. Ensure your method has been optimized for the matrix (urine or plasma) you are using.
-
-
Possible Cause 3: Low PAGN Production.
-
Troubleshooting: This could be related to low OP dosage or impaired metabolic conversion. Verify the dose of OP administered. In cases of low conversion, investigate the upstream steps of the pathway (glutamine synthesis).
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Phenylacetate (PA) at Different this compound (OP) Doses
| OP Dose ( g/24h ) | Median Plasma PA Concentration (µg/mL) [IQR] |
| 3.3 | 5.0 [5.0] |
| 20 | 150 |
Data from a study in patients with acute liver injury/failure.[8][9]
Table 2: Effect of this compound (OP) on Plasma Ammonia Levels
| Treatment Group | Mean Reduction in Plasma Ammonia | p-value (vs. Placebo) |
| OP (10, 15, or 20 g/day ) | Significantly greater reduction at 3 hours post-infusion | 0.014 |
Data from a Phase IIb study in patients with overt hepatic encephalopathy.[5][6][7]
Table 3: Relationship between Renal Function and PAGN Clearance
| Parameter 1 | Parameter 2 | Correlation Coefficient (r) | p-value |
| Urinary PAGN Clearance | Creatinine Clearance | 0.831 | <0.0001 |
This strong positive correlation highlights the importance of renal function in OP efficacy.[8][9]
Experimental Protocols
1. Measurement of Plasma Ammonia
-
Principle: Enzymatic determination of ammonia using glutamate dehydrogenase.
-
Methodology:
-
Collect whole blood in pre-chilled EDTA tubes.
-
Immediately place the tubes on ice and centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma and store at -80°C until analysis.
-
Use a commercially available enzymatic assay kit following the manufacturer's instructions. The assay is based on the reductive amination of α-ketoglutarate with ammonia and NADPH, catalyzed by glutamate dehydrogenase.
-
The decrease in NADPH concentration, measured spectrophotometrically at 340 nm, is proportional to the ammonia concentration.
-
Prepare a standard curve with known concentrations of ammonia to quantify the samples.
-
2. Quantification of Phenylacetylglutamine (PAGN) in Urine by LC-MS/MS
-
Principle: Separation of PAGN from other urine components by liquid chromatography followed by sensitive and specific detection using tandem mass spectrometry.
-
Methodology:
-
Thaw frozen urine samples on ice.
-
Vortex the samples and centrifuge at 10,000 x g for 5 minutes to pellet any debris.
-
Take a specific volume of the supernatant and dilute it with the initial mobile phase.
-
Add an internal standard (e.g., deuterated PAGN) to each sample, standard, and quality control.
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-product ion transitions for PAGN and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of PAGN to the internal standard against the concentration of the standards.
-
Calculate the concentration of PAGN in the unknown samples from the calibration curve.
-
3. Glutamine Synthetase (GS) Activity Assay in Muscle Tissue
-
Principle: Measurement of the rate of γ-glutamylhydroxamate formation from glutamine and hydroxylamine, which produces a colored complex with ferric chloride.
-
Methodology:
-
Excise muscle tissue and immediately freeze it in liquid nitrogen. Store at -80°C.
-
Homogenize the frozen tissue in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Set up the reaction mixture containing Tris-HCl buffer, glutamine, hydroxylamine, and ATP.
-
Initiate the reaction by adding a specific amount of the protein extract.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a ferric chloride reagent.
-
Measure the absorbance of the resulting colored complex at 540 nm.
-
Calculate the specific activity of GS as µmol of γ-glutamylhydroxamate formed per minute per mg of protein.
-
Visualizations
Caption: this compound Ammonia Detoxification Pathway.
Caption: General Experimental Workflow for OP Efficacy Studies.
References
- 1. This compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarship.miami.edu]
- 7. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound for Treating Overt Hepatic Encephalopathy in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Ornithine Phenylacetate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formulation and testing of oral ornithine phenylacetate (B1230308) (OP).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an oral formulation of ornithine phenylacetate?
A1: The primary challenges for developing an oral formulation of this compound include its high dose requirement, high aqueous solubility, and the short biological half-life of its active metabolite, phenylacetate (PAA).[1] These characteristics make it difficult to achieve a controlled-release profile and maintain therapeutic plasma concentrations over an extended period.
Q2: What is the mechanism of action of this compound in lowering ammonia (B1221849) levels?
A2: this compound has a dual mechanism of action. L-ornithine acts as a substrate for glutamine synthetase, which facilitates the conversion of ammonia to glutamine in skeletal muscle. Phenylacetate then conjugates with this glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is renally excreted.[2][3] This process effectively removes two molecules of nitrogen from the body.
Q3: What are the key pharmacokinetic parameters to consider for oral this compound formulations?
A3: Key pharmacokinetic parameters include the maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[4] These parameters help in assessing the rate and extent of absorption of different oral formulations.
Q4: What types of oral formulations have been explored for this compound?
A4: Both immediate-release and controlled-release oral formulations of this compound have been investigated.[5] Controlled-release formulations often utilize polymer coatings on drug-layered cores to modulate the release of the highly soluble active pharmaceutical ingredient (API).[6]
Troubleshooting Guides
In Vitro Dissolution Testing
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Too rapid drug release from a controlled-release formulation | - Inadequate or damaged polymer coating. - Use of an inappropriate polymer with high water permeability. - High solubility of this compound overwhelming the release-controlling mechanism. | - Increase the thickness of the controlled-release coating. - Use a less permeable polymer or a combination of polymers (e.g., ethylcellulose).[7] - Incorporate hydrophobic excipients into the formulation matrix. |
| High variability in dissolution results between samples | - Inconsistent coating thickness. - Issues with the dissolution apparatus (e.g., vessel centering, paddle/basket height). - Presence of air bubbles on the dosage form surface.[8] | - Optimize the coating process to ensure uniformity. - Verify and calibrate the dissolution apparatus according to USP guidelines.[9] - Use de-gassed dissolution medium.[8] |
| Incomplete drug release | - Formation of an insoluble film or cross-linking of excipients (especially with gelatin capsules). - Interaction between the drug and excipients. | - Use a different grade of polymer or alternative excipients. - For gelatin capsules, consider using enzymes in the dissolution medium if cross-linking is suspected.[10] |
| Precipitation of the drug in the dissolution medium | - The pH of the dissolution medium causes the drug to be less soluble. | - Select a dissolution medium with a pH that ensures the drug remains in solution throughout the test.[11] |
Caco-2 Permeability Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low apparent permeability (Papp) for a passively transported compound | - Poor integrity of the Caco-2 cell monolayer. - Low aqueous solubility of the test compound (less of an issue for the highly soluble this compound). | - Measure transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.[12] - For compounds with low solubility, consider using a formulation vehicle or a different buffer system. |
| High efflux ratio (Papp B-A / Papp A-B > 2) | - The compound is a substrate for efflux transporters such as P-glycoprotein (P-gp). | - Co-administer known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm transporter involvement.[12] |
| Low compound recovery | - Non-specific binding of the compound to the plate or filter. - Metabolism of the compound by Caco-2 cells. - Instability of the compound in the assay buffer. | - Use low-binding plates. - Analyze for metabolites in both donor and receiver compartments. - Assess the stability of the compound in the assay buffer at 37°C. |
| High variability in Papp values | - Inconsistent cell seeding density. - Variation in the passage number of Caco-2 cells. - Inconsistent incubation times. | - Standardize cell seeding protocols. - Use Caco-2 cells within a defined passage number range.[13] - Ensure precise timing of sample collection. |
In Vivo Pharmacokinetic Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low oral bioavailability | - High first-pass metabolism. - Poor absorption from the gastrointestinal tract. | - Investigate the metabolic stability of this compound in liver microsomes. - Evaluate different controlled-release formulations to target absorption to specific regions of the GI tract. |
| High inter-animal variability in plasma concentrations | - Differences in gastric emptying times. - Variation in food and water intake. - Genetic differences in metabolic enzymes. | - Standardize the fasting period before drug administration. - Ensure consistent housing and environmental conditions. - Use a sufficient number of animals to account for biological variability. |
| No detectable plasma concentrations | - Insufficient dose administered. - Rapid metabolism and clearance. - Issues with the bioanalytical method. | - Administer a higher dose, if tolerated. - Collect blood samples at earlier time points. - Validate the bioanalytical method for sensitivity and specificity. |
Data Presentation
Pharmacokinetic Parameters of Oral this compound Formulations
The following table summarizes pharmacokinetic data from a Phase 2a study comparing different oral dosing regimens of L-ornithine phenylacetate (L-OPA) with rifaximin.[14]
| Treatment Group | Dosing Regimen | Mean Plasma Ammonia Change from Baseline (Day 5) | Mean Plasma L-ornithine Concentration | Mean Plasma Phenylacetate (PAA) Concentration | Mean Plasma Phenylacetylglutamine (PAGN) Concentration |
| Group A | L-OPA 2g TID | +2.04% | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Group B | L-OPA 4g BID | -26.3% | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Group C | L-OPA 4g TID | -11.9% | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Group D | Rifaximin 550mg BID | -4.20% | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocols
In Vitro Dissolution Testing for Controlled-Release this compound Formulations
Objective: To assess the in vitro release profile of a controlled-release oral formulation of this compound.
Apparatus: USP Apparatus 2 (Paddle Apparatus)[15]
Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.
Temperature: 37 ± 0.5 °C
Paddle Speed: 75 RPM
Procedure:
-
Place one dosage unit into each of the six dissolution vessels containing the pre-warmed dissolution medium.
-
Immediately begin operation of the paddle apparatus at the specified speed.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from each vessel.
-
Filter the samples immediately.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Calculate the percentage of drug released at each time point.
Caco-2 Permeability Assay for this compound
Objective: To determine the intestinal permeability of this compound and assess its potential for active transport.
Cell Line: Caco-2 cells cultured on permeable filter supports for 21 days.
Procedure:
-
Seed Caco-2 cells onto permeable filter supports in a multi-well plate and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add this compound solution to the apical side and fresh transport buffer to the basolateral side.
-
For basolateral to apical (B-A) transport, add this compound solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the samples for this compound concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound formulation in rats.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer the this compound formulation orally via gavage.
-
For bioavailability determination, a separate group of rats should receive an intravenous (IV) dose of this compound.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for ornithine, phenylacetate, and phenylacetylglutamine concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Visualizations
Caption: this compound Ammonia Removal Pathway.
Caption: In Vitro Dissolution Testing Workflow.
Caption: Caco-2 Permeability Assay Workflow.
References
- 1. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]
- 2. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Ammonia reduction with this compound restores brain eNOS activity via the DDAH-ADMA pathway in bile duct-ligated cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Ornithine phenylacetate reduces ammonia in pigs with acute liver failure through phenylacetylglycine formation: a novel ammonia-lowering pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. fip.org [fip.org]
- 11. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. data.epo.org [data.epo.org]
Technical Support Center: Managing Potential Drug-Drug Interactions with Ornithine Phenylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing potential drug-drug interactions when working with ornithine phenylacetate (B1230308) (OP) in clinical and pre-clinical settings.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ornithine phenylacetate and how might other drugs interfere with it?
A1: this compound (OP) is a dual-acting ammonia (B1221849) scavenger.[1][2] The L-ornithine component provides a substrate for glutamine synthetase, which converts ammonia and glutamate (B1630785) into glutamine, primarily in skeletal muscle.[1][2] The phenylacetate component then conjugates with this glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is subsequently excreted by the kidneys.[1][2] This dual mechanism effectively removes two molecules of nitrogen from the body.[1]
Potential drug-drug interactions can occur through two main avenues:
-
Pharmacodynamic Interactions: Drugs that independently increase ammonia levels can counteract the therapeutic effect of OP.
-
Pharmacokinetic Interactions: Drugs that interfere with the metabolism or excretion of OP or its active metabolite, PAGN, can alter its efficacy and safety profile.
Q2: Which specific drugs or drug classes are known to have potential interactions with this compound?
A2: Based on clinical trial exclusion criteria and known pharmacological mechanisms, the following drugs and drug classes warrant caution:
-
Valproic Acid: This antiepileptic drug is known to induce hyperammonemia by inhibiting the urea (B33335) cycle, which can antagonize the ammonia-lowering effect of OP.[3][4][5]
-
Probenecid (B1678239): Probenecid is a classic inhibitor of renal tubular secretion of organic anions.[6] Since PAGN is primarily cleared by the kidneys through this pathway, co-administration with probenecid could decrease its excretion, potentially reducing the efficacy of OP.
-
Systemic Corticosteroids: Corticosteroids can increase protein catabolism, leading to a higher nitrogen load and potentially increased ammonia production.[4][7] Some studies also suggest they may suppress urea-cycle-related gene expression.[4]
-
Penicillins: Certain penicillins are also eliminated via renal tubular secretion and could potentially compete with PAGN for the same transporters.
-
Haloperidol: This antipsychotic medication has been associated with hyperammonemia, although the exact mechanism is not as well-defined as for other interacting drugs.[8]
Q3: Are there any known interactions between this compound and cytochrome P450 (CYP) enzymes?
A3: Currently, there is limited publicly available information from dedicated studies on the interaction of this compound with the cytochrome P450 system. Standard in vitro assays would be required to definitively determine if ornithine or phenylacetate are substrates, inhibitors, or inducers of major CYP isoforms.
Q4: How does renal impairment affect the pharmacokinetics of this compound and the potential for drug interactions?
A4: The primary metabolite of this compound, PAGN, is predominantly excreted by the kidneys.[8] Therefore, renal impairment is expected to decrease the clearance of PAGN, leading to its accumulation in the plasma. This could potentially reduce the overall efficacy of OP in removing ammonia from the body. In patients with renal impairment, the risk of drug-drug interactions with medications that also affect renal function or are renally cleared is heightened. Dose adjustments of OP or the interacting drug may be necessary.
II. Troubleshooting Guide
| Observed Issue | Potential Cause (Drug-Drug Interaction) | Recommended Action |
| Suboptimal ammonia reduction despite adequate OP dosage. | Co-administration of a drug that increases ammonia levels (e.g., valproic acid, corticosteroids). | 1. Review the patient's concomitant medications for any drugs known to cause hyperammonemia.2. If a suspect medication is identified, consult with the clinical team to consider discontinuation or substitution, if clinically feasible.3. Monitor ammonia levels closely. |
| Higher than expected plasma levels of phenylacetylglutamine (PAGN). | Co-administration of a drug that inhibits renal tubular secretion (e.g., probenecid, high-dose penicillins). | 1. Assess concomitant medications for inhibitors of organic anion transporters (OATs).2. If an interacting drug is present, consider dose reduction of that drug or OP, with careful monitoring of ammonia and PAGN levels.3. Evaluate renal function. |
| Unexpected neurological side effects (e.g., confusion, lethargy). | This could be due to either uncontrolled hyperammonemia from a drug interaction or, less commonly, very high levels of phenylacetate. | 1. Immediately measure plasma ammonia and phenylacetate levels.2. Review for interacting drugs that could either increase ammonia or decrease OP efficacy.3. Manage based on the underlying cause (i.e., address the hyperammonemia or adjust OP dose if phenylacetate levels are excessive). |
III. Quantitative Data on Potential Interactions
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite
| Parameter | Ornithine | Phenylacetate (PAA) | Phenylacetylglutamine (PAGN) |
| Primary Route of Elimination | Metabolism | Metabolism to PAGN | Renal Excretion |
| Urinary Excretion of Administered PAA as PAGN | N/A | ~50-60%[9][10] | N/A |
| Renal Clearance of PAGN | N/A | N/A | Linearly related to creatinine (B1669602) clearance[11][12] |
Table 2: Summary of Potential Drug-Drug Interactions with this compound
| Interacting Drug/Class | Potential Mechanism of Interaction | Potential Clinical Consequence | Management Recommendation |
| Valproic Acid | Inhibition of the urea cycle, leading to increased ammonia production.[3][4][5] | Antagonism of OP's ammonia-lowering effect. | Avoid co-administration if possible. If unavoidable, monitor ammonia levels very closely. |
| Probenecid | Competitive inhibition of renal tubular secretion of organic anions.[6] | Decreased renal clearance of PAGN, potentially reducing the efficacy of OP. | Avoid concurrent use. If necessary, monitor PAGN and ammonia levels and consider OP dose adjustment. |
| Systemic Corticosteroids | Increased protein catabolism and potential suppression of urea cycle gene expression.[4][7] | Increased ammonia production, counteracting the effect of OP. | Use with caution. Monitor ammonia levels frequently, especially at the start of corticosteroid therapy. |
| Penicillins (high doses) | Potential for competitive inhibition of renal tubular secretion. | May decrease PAGN excretion, although the clinical significance is not well established. | Monitor for signs of reduced OP efficacy when high-dose penicillin therapy is initiated. |
| Haloperidol | Associated with hyperammonemia (mechanism not fully elucidated).[8] | Additive hyperammonemic effect. | Monitor ammonia levels if co-administration is necessary. |
IV. Experimental Protocols
Protocol 1: In Vitro Assessment of Competitive Inhibition of Phenylacetylglutamine (PAGN) Renal Tubular Secretion
Objective: To determine if a test compound competitively inhibits the transport of PAGN by organic anion transporters (OATs) expressed in a cellular model.
Methodology:
-
Cell Culture: Utilize a stable cell line overexpressing a human OAT transporter (e.g., OAT1 or OAT3) in a polarized monolayer on a permeable support (e.g., Transwell™ plates). Human primary renal proximal tubular cells can also be used.[13][14][15]
-
Transport Assay:
-
Pre-incubate the cell monolayers with the test compound (potential inhibitor) at various concentrations.
-
Initiate the transport assay by adding a known concentration of radiolabeled or mass-spectrometry-detectable PAGN to the basolateral compartment.
-
At specified time points, collect samples from the apical compartment to measure the amount of PAGN transported.
-
Include a positive control inhibitor (e.g., probenecid) and a negative vehicle control.
-
-
Data Analysis:
-
Calculate the rate of PAGN transport in the presence and absence of the test compound.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of PAGN transport).
-
A significant reduction in PAGN transport in the presence of the test compound suggests competitive inhibition.
-
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay for this compound
Objective: To evaluate the potential of ornithine and phenylacetate to inhibit the major human cytochrome P450 enzymes.
Methodology:
-
System: Use human liver microsomes as the source of CYP enzymes and a panel of specific CYP isoform probe substrates.[11][16][17][18]
-
Incubation:
-
Incubate human liver microsomes with a specific CYP probe substrate and a range of concentrations of either ornithine or phenylacetate.
-
Include a positive control inhibitor for each CYP isoform and a vehicle control.
-
Initiate the reaction by adding an NADPH-generating system.
-
-
Analysis:
-
After a defined incubation period, stop the reaction and analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of ornithine or phenylacetate.
-
Determine the IC50 value for each compound against each CYP isoform.
-
V. Visualizations
Diagram 1: this compound Mechanism of Action and Points of Potential Drug Interaction
Caption: Mechanism of this compound and sites of potential drug interactions.
Diagram 2: Workflow for Investigating a Potential Drug-Drug Interaction with this compound
Caption: A logical workflow for the pre-clinical and clinical investigation of potential drug-drug interactions with this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Corticosteroid suppresses urea-cycle-related gene expressions in ornithine transcarbamylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic acid–induced hyperammonemia: Incidence, clinical significance, and treatment management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Urinary excretion of probenecid and its metabolites in humans as a function of dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Guidelines for acute management of hyperammonemia in the Middle East region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vitro method for the prediction of renal proximal tubular toxicity in humans - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 17. researchgate.net [researchgate.net]
- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Refinement of animal models to better predict ornithine phenylacetate efficacy in humans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of animal models to better predict the efficacy of ornithine phenylacetate (B1230308) (OP) in humans.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for ornithine phenylacetate (OP)?
A1: this compound (OP) is an ammonia (B1221849) scavenger that works through a dual mechanism. It dissociates into L-ornithine and phenylacetate. L-ornithine serves as a substrate for glutamine synthetase, which facilitates the conversion of ammonia and glutamate (B1630785) into glutamine, primarily in skeletal muscle.[1][2] Phenylacetate then conjugates with this newly formed glutamine to create phenylacetylglutamine (B1677654) (PAGN), which is subsequently excreted in the urine.[2][3][4] This process provides an alternative pathway for ammonia removal from the body.[3] Some studies in animal models also suggest that OP can reduce the activity of glutaminase (B10826351) in the gut, further decreasing ammonia production.[5]
Q2: Why do the promising results from my animal models of hyperammonemia treated with OP not always translate to human clinical trials?
A2: The discrepancy between preclinical and clinical results is a significant challenge in drug development, often referred to as the "translation trap".[6] For this compound, several factors may contribute to this:
-
Metabolic Differences: The inter-organ metabolism of ammonia and the pharmacokinetics of OP can differ between species. For instance, a novel ammonia-lowering pathway involving the formation of phenylacetylglycine has been identified in pigs treated with OP, and the relevance of this pathway in humans is still being explored.[7][8]
-
Model Limitations: Animal models, such as the bile duct ligation (BDL) rat, induce hyperammonemia through a specific pathophysiology that may not fully recapitulate the complex etiology of hepatic encephalopathy (HE) in cirrhotic patients.[9] Human HE is often multifactorial, involving not just hyperammonemia but also inflammation and other metabolic disturbances.
-
Dosing and Administration: The optimal dose and route of administration of OP in humans are still under investigation. Clinical trials have used doses ranging from 10 to 20 g/day , but the dose-response relationship can be influenced by the severity of liver disease.[4][10] Animal studies often use different dosing regimens (e.g., 0.6 mg/kg/day in BDL rats), making direct comparisons difficult.[5]
-
Underlying Disease Complexity: Clinical trial populations are often heterogeneous, with varying degrees of liver dysfunction, comorbidities, and concomitant medications, all of which can influence treatment outcomes.[10]
Q3: What are the most common animal models used to study hyperammonemia and test OP, and what are their key characteristics?
A3: Several animal models are used to study hyperammonemia, each with its own advantages and limitations:
-
Bile Duct Ligation (BDL) in Rats: This is a widely used model for chronic liver disease that leads to cirrhosis and hyperammonemia. It allows for the study of long-term effects of OP.[5][11][12]
-
Acute Liver Failure (ALF) in Pigs: This large animal model mimics the acute and severe hyperammonemia seen in human ALF and is useful for studying effects on intracranial pressure.[7][13]
-
Portacaval Shunt (PCS) in Rats: This model surgically creates a shunt that diverts portal blood from the liver, leading to chronic hyperammonemia without severe liver parenchymal disease.[9]
-
Ammonium (B1175870) Acetate-Induced Hyperammonemia: This is a simpler, non-surgical model where hyperammonemia is induced by administering ammonium acetate, allowing for the study of acute ammonia toxicity.[14]
-
Genetically Engineered Mouse Models: These models, such as those with a liver-specific knockout of glutamine synthetase, provide insights into the specific roles of different enzymes in ammonia homeostasis.[15]
-
Zebrafish Models: Zebrafish are being explored for high-throughput screening of ammonia-neuroprotective agents due to their rapid development and the ease of inducing hyperammonemia.[16][17]
Troubleshooting Guides
Issue 1: High variability in plasma ammonia measurements in my animal cohort.
| Potential Cause | Troubleshooting Step |
| Sample Handling and Storage | Ammonia levels can be falsely elevated due to leakage from red blood cells and production by white blood cells and platelets.[18] Ensure blood samples are collected in pre-chilled tubes containing an anticoagulant (e.g., EDTA), immediately placed on ice, and centrifuged at a low temperature as soon as possible (ideally within 30 minutes) to separate the plasma.[18] Plasma should be frozen immediately and stored at -80°C until analysis. |
| Environmental Contamination | Ammonia is present in the environment and can contaminate samples.[18] Use ammonia-free water and labware. Minimize the exposure of samples to the air. |
| Animal Stress | Stress during handling and blood collection can cause transient increases in ammonia levels. Acclimatize animals to the experimental procedures and environment to minimize stress. |
| Dietary Influences | The protein content of the diet can affect baseline ammonia levels. Ensure all animals are on a standardized diet for a sufficient period before the experiment. |
Issue 2: Lack of a dose-dependent effect of OP on plasma ammonia in my BDL rat model.
| Potential Cause | Troubleshooting Step |
| Dose Range Selection | The selected dose range may be too narrow or on the plateau of the dose-response curve. Conduct a pilot study with a wider range of OP doses to establish a dose-response relationship in your specific model. |
| Pharmacokinetic Saturation | The metabolic pathway for OP, particularly the conversion of phenylacetate to PAGN, may become saturated at higher doses.[19] Measure plasma levels of OP, its metabolites (PAGN), and glutamine to assess the pharmacokinetic profile at different doses. |
| Severity of Liver Disease | The efficacy of OP may be influenced by the extent of liver damage in the BDL model. Stratify animals based on liver function tests (e.g., bilirubin, ALT, AST) to assess if the response to OP correlates with disease severity. |
| Route of Administration | The bioavailability of OP can vary with the route of administration (e.g., oral gavage vs. intraperitoneal injection). Ensure consistent and accurate administration. Consider continuous infusion for more stable plasma concentrations. |
Issue 3: The observed reduction in ammonia does not stoichiometrically correlate with the amount of urinary PAGN excretion.
| Potential Cause | Troubleshooting Step |
| Alternative Ammonia Removal Pathways | Studies in pigs have shown that OP can also lead to the formation and excretion of phenylacetylglycine (PAGly), providing another route for ammonia disposal.[8] Analyze urine for PAGly in addition to PAGN to get a more complete picture of nitrogen excretion. |
| Impact on Gut Microbiota and Glutaminase | OP may reduce ammonia production in the gut by modulating gut microbiota or inhibiting glutaminase activity.[5] Assess changes in the gut microbiome and measure intestinal glutaminase activity. |
| Incomplete Urine Collection | Inaccurate or incomplete collection of urine will lead to an underestimation of PAGN excretion. Use metabolic cages for precise 24-hour urine collection. |
Data Presentation
Table 1: this compound Dosing in Preclinical and Clinical Studies
| Study Type | Animal Model/Patient Population | Dose of this compound (OP) | Route of Administration | Reference |
| Preclinical | Bile Duct Ligated (BDL) Rats | 0.6 mg/kg/day | Intraperitoneal | [5] |
| Preclinical | Pigs with Acute Liver Failure (ALF) | L-ornithine: 0.07 g/kg/hour; Phenylbutyrate (prodrug): 0.05 g/kg/hour | Intravenous (L-ornithine); Intraduodenal (Phenylbutyrate) | [13] |
| Clinical Trial (Phase IIa) | Cirrhotic Patients | 10 g/day | Intravenous | [3] |
| Clinical Trial (Phase IIb) | Patients with Cirrhosis and Overt Hepatic Encephalopathy | 10, 15, or 20 g/day (based on liver disease severity) | Continuous Intravenous Infusion | [4][10] |
| Clinical Trial | Patients with Acute Liver Injury/Failure | Dose escalation from 3.3 g/24h to 20 g/24h | Intravenous Infusion | [19] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Finding | Reference |
| Phenylacetylglutamine (PAGN) Urinary Excretion | Humans | ~50-60% of administered phenylacetate is excreted as PAGN. | [4][20] |
| Plasma Phenylacetate (PAA) Levels | Humans | PAA levels are dose-dependent and increase with declining liver function. | [4] |
| Plasma Phenylacetylglutamine (PAGN) Levels | Humans | Plasma PAGN levels increase with dose and reach a steady state after approximately 72 hours of continuous infusion. | [4] |
| Urinary PAGN Clearance | Humans | Linearly related to creatinine (B1669602) clearance, indicating dependence on renal function. | [19] |
Experimental Protocols
Protocol 1: Induction of Hyperammonemia via Bile Duct Ligation (BDL) in Rats
This protocol is a summary of the methodology described in preclinical studies.[5][11][12] All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
-
Anesthesia: Anesthetize male Sprague-Dawley rats (230-280 g) using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the abdominal area and disinfect the skin. Make a midline laparotomy incision to expose the abdominal cavity.
-
Bile Duct Identification and Ligation: Gently locate the common bile duct. Ligate the bile duct in two places with a non-absorbable suture.
-
Bile Duct Transection: Carefully transect the bile duct between the two ligatures.
-
Closure: Close the abdominal muscle layer and skin with sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery. Cirrhosis and hyperammonemia typically develop over 4 weeks.
-
Sham Operation: For control animals, perform the same surgical procedure but without ligating and transecting the bile duct.
Visualizations
Caption: Mechanism of action of this compound (OP).
Caption: General experimental workflow for OP efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Animal models of hepatic encephalopathy and hyperammonemia. | Semantic Scholar [semanticscholar.org]
- 10. Efficacy and Safety of this compound for Treating Overt Hepatic Encephalopathy in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-ornithine and phenylacetate synergistically produce sustained reduction in ammonia and brain water in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jvsmedicscorner.com [jvsmedicscorner.com]
- 14. A simple animal model of hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperammonemia in gene-targeted mice lacking functional hepatic glutamine synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A zebrafish model of hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A zebrafish model of hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eclinpath.com [eclinpath.com]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting ornithine phenylacetate dosage in patients with renal impairment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ornithine phenylacetate (B1230308) (OP), with a specific focus on its use in subjects with renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ornithine phenylacetate?
This compound (OP) is an ammonia (B1221849) scavenger that works through a dual mechanism.[1][2] After administration, it dissociates into ornithine and phenylacetate. Ornithine acts as a substrate for the enzyme glutamine synthetase, which facilitates the synthesis of glutamine from ammonia, primarily in skeletal muscle.[1][2] Phenylacetate then conjugates with this newly formed glutamine to create phenylacetylglutamine (B1677654) (PAGN), which is subsequently excreted by the kidneys.[1][2][3][4] This process provides an alternative pathway for nitrogen waste removal.[3]
Q2: How does renal impairment affect the pharmacokinetics of this compound and its metabolites?
Renal impairment significantly affects the elimination of phenylacetylglutamine (PAGN), the primary metabolite of this compound. Studies have shown a direct linear relationship between urinary PAGN clearance and creatinine (B1669602) clearance.[3][4] Consequently, in patients with impaired renal function, the clearance of PAGN is reduced, leading to its accumulation in the plasma.[3] However, it has been observed that elevated PAGN levels due to renal dysfunction do not appear to alter the plasma exposure of phenylacetic acid (PAA) or affect plasma ammonia levels.
Q3: What are the potential clinical implications of elevated phenylacetylglutamine (PAGN) levels in patients with renal impairment?
Elevated plasma levels of PAGN in patients with chronic kidney disease (CKD) have been associated with several adverse outcomes. Research suggests a correlation between higher serum PAGN levels and cognitive impairment in adults with CKD. Furthermore, increased PAGN concentrations have been linked to a higher risk of mortality and cardiovascular disease in this patient population.
Q4: Are there specific dosage adjustment guidelines for this compound in patients with renal impairment?
Currently, there are no specific, evidence-based dosage adjustment guidelines for this compound based on the degree of renal impairment (e.g., estimated glomerular filtration rate [eGFR] or creatinine clearance [CrCl]). Clinical studies have included patients with impaired renal function, often defined by a serum creatinine level greater than 1.5 mg/dL.[3] In these studies, various infusion rates of this compound were investigated for safety and pharmacokinetic profiles. For instance, doses have been administered in a dose escalation scheme from 3.3 g/24h to 20 g/24h .[3][4][5] However, these studies did not establish definitive dose modifications for different stages of renal insufficiency. Given the reliance on renal excretion for the final metabolite, close monitoring of patients with any degree of renal impairment is crucial.
Q5: How should patients with renal impairment on this compound be monitored?
Patients with renal impairment receiving this compound should undergo rigorous monitoring. This should include:
-
Renal Function: Regular monitoring of serum creatinine and calculation of creatinine clearance to assess the status of renal function.
-
Plasma Ammonia Levels: To evaluate the efficacy of the treatment.
-
Plasma Concentrations of Ornithine, Phenylacetate (PAA), and Phenylacetylglutamine (PAGN): To understand the pharmacokinetic profile in the individual patient and assess the extent of PAGN accumulation.
-
Adverse Events: Close observation for any potential adverse effects, particularly neurological symptoms, given the association of high PAGN levels with cognitive impairment in CKD patients.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Elevated Plasma PAGN Levels | Reduced renal clearance due to underlying renal impairment. | - Confirm the patient's current renal function (serum creatinine, CrCl).- While specific dose adjustments are not established, consider the risk-benefit ratio of continued treatment at the current dose.- Intensify monitoring for any adverse events potentially associated with high PAGN levels. |
| Lack of Efficacy (Ammonia Levels Not Decreasing) | - Inadequate dosage.- The conversion of phenylacetate to PAGN may be saturated.[3][4] | - Verify the administered dose.- Measure plasma concentrations of ornithine and phenylacetate to assess for adequate exposure.- In clinical studies, higher infusion rates (e.g., 20g/24h) were associated with a greater decrease in ammonia concentrations compared to lower doses.[3][4] |
| Adverse Neurological Symptoms | While the direct neurotoxicity of PAGN from this compound administration is not definitively established, high levels of PAGN are associated with cognitive impairment in CKD. | - Conduct a thorough neurological assessment.- Measure plasma PAGN concentrations.- Consider reducing the this compound dose or discontinuing treatment if a causal relationship is suspected, and alternative ammonia-lowering therapies are available. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Patients with Normal vs. Impaired Renal Function (Illustrative Data based on Clinical Study Findings)
| Parameter | Normal Renal Function (Creatinine ≤ 1.5 mg/dL) | Impaired Renal Function (Creatinine > 1.5 mg/dL) | Reference |
| Plasma Phenylacetate (PAA) Concentration | Increases with infusion rate. | Not significantly different from patients with normal renal function at the same infusion rate. | [3] |
| Plasma Phenylacetylglutamine (PAGN) Concentration | Increases with infusion rate. | Significantly increased compared to patients with normal renal function at the same infusion rate. | [3] |
| Urinary PAGN Clearance | Directly proportional to creatinine clearance. | Significantly reduced. | [3][4] |
Experimental Protocols
Protocol: Therapeutic Drug Monitoring of this compound and its Metabolites
-
Sample Collection:
-
Collect whole blood samples in EDTA-containing tubes at pre-defined time points (e.g., pre-dose, and at various intervals post-infusion).
-
Immediately place the samples on ice.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 1000-2000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.
-
-
Sample Storage:
-
Store plasma samples at -80°C until analysis.
-
-
Analytical Method:
-
Develop and validate a sensitive and specific analytical method for the simultaneous quantification of ornithine, phenylacetate (PAA), and phenylacetylglutamine (PAGN) in plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a suitable technique.
-
The method should be validated according to relevant regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
-
-
Data Analysis:
-
Construct concentration-time profiles for ornithine, PAA, and PAGN.
-
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).
-
Correlate these parameters with measures of renal function (e.g., creatinine clearance) and clinical outcomes (e.g., plasma ammonia levels).
-
Visualizations
References
- 1. L-Ornithine phenylacetate (OP): a novel treatment for hyperammonemia and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of L-Ornithine Phenylacetate in Patients with Acute Liver Injury/Failure and Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Validation & Comparative
Comparative Efficacy of Ornithine Phenylacetate Versus L-Ornithine L-Aspartate in the Management of Hyperammonemia
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two ammonia-lowering agents: ornithine phenylacetate (B1230308) (OP) and L-ornithine L-aspartate (LOLA). The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.
Overview of Mechanisms of Action
Both ornithine phenylacetate and L-ornithine L-aspartate are designed to reduce systemic ammonia (B1221849) levels, a key factor in the pathogenesis of hepatic encephalopathy (HE). However, they achieve this through distinct yet partially overlapping mechanisms.
L-Ornithine L-Aspartate (LOLA) primarily acts by providing substrates for the two main ammonia detoxification pathways in the liver and muscle.[1][2] L-ornithine serves as an intermediate in the urea (B33335) cycle, stimulating the conversion of ammonia to urea.[3] Both L-ornithine and L-aspartate can be converted to glutamate (B1630785), which is a substrate for glutamine synthetase, leading to the synthesis of glutamine from ammonia, predominantly in skeletal muscle.[1][4]
This compound (OP) functions as a potent ammonia scavenger.[5][6] It dissociates into ornithine and phenylacetate. Ornithine stimulates glutamine synthesis from ammonia in the muscle, similar to LOLA.[6][7] Phenylacetate then traps this newly formed glutamine, forming phenylacetylglutamine (B1677654) (PAGN), which is excreted in the urine, thereby providing an alternative pathway for waste nitrogen removal.[5][8] A novel, additional pathway for ammonia removal by OP involves the formation and excretion of phenylacetylglycine.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing the efficacy of this compound and L-ornithine L-aspartate in a human population are limited. The following tables summarize available quantitative data from separate preclinical and clinical studies, which should be interpreted with caution due to variations in study design and patient populations.
Table 1: Comparative Preclinical Efficacy in Animal Models
| Parameter | This compound (OP) | L-Ornithine L-Aspartate (LOLA) | Study Details |
| Blood Ammonia Reduction | Significant reduction | Significant reduction (39%) | Rat model of hyperammonemia-induced encephalopathy.[9] |
| Brain Ammonia Reduction | Not specified in this study | Significant reduction (22%) | Rat model of hyperammonemia-induced encephalopathy.[9] |
| Urea Production Increase | Not specified in this study | Significant increase (86%) | Rat model of hyperammonemia-induced encephalopathy.[9] |
| Muscle Glutamine Synthetase Activity | Increased | Not specified in this study | Rat model of chronic liver failure.[7] |
| Gut Glutaminase (B10826351) Activity | Reduced | Not specified in this study | Rat model of chronic liver failure.[7] |
Table 2: Comparative Clinical Efficacy in Patients with Hepatic Encephalopathy
| Parameter | This compound (OP) | L-Ornithine L-Aspartate (LOLA) | Study Details |
| Plasma/Blood Ammonia Reduction | Mean reduction significantly greater vs. placebo (p=0.014 at 3 hours post-infusion).[10] Time to achieve normal ammonia levels significantly reduced vs. placebo (p=0.028).[10] | Intravenous LOLA showed a significant reduction in ammonia levels from day 1 to day 5 (p < 0.001).[11] In another study, the mean difference in ammonia levels from day 1 to day 5 was 55.4 ± 32.58 µmol/L for IV LOLA and 60.75 ± 13.82 µmol/L for oral LOLA (p=0.511).[11] | Phase IIb, randomized, placebo-controlled trial in patients with overt HE.[10][12] Randomized comparative study of intravenous vs. oral LOLA in overt HE.[11] |
| Improvement in Hepatic Encephalopathy (HE) Stage | Achievement of clinical response (improvement in HEST stage) was associated with a greater reduction in mean plasma ammonia (p=0.009).[10] However, a larger trial did not find a significant difference in time to clinical improvement versus placebo.[13] | Improvement in HE grade correlated positively with the reduction in ammonia levels.[11] | Phase IIb, randomized, placebo-controlled trial.[10][12] Randomized comparative study.[11] |
| Neuropsychological Performance | Not a primary endpoint in the cited study. | Improved performance in the Number Connection Test-A.[11] | Randomized comparative study.[11] |
Experimental Protocols
Measurement of Blood Ammonia
The accurate measurement of blood ammonia is critical in clinical trials for hyperammonemia. The following is a generalized protocol based on common practices:
-
Sample Collection: A free-flowing venous or arterial blood sample should be collected into a pre-chilled specimen tube containing either lithium heparin or EDTA as an anticoagulant.[14][15] Difficult venepuncture should be avoided as it can cause a spurious increase in ammonia levels.[14]
-
Sample Handling: The sample should be immediately placed on ice and transported to the laboratory.[14][15] Plasma should be separated from red blood cells within 15-30 minutes of collection by centrifugation at 4°C.[14]
-
Analysis: Plasma ammonia concentration is typically measured using an enzymatic assay, often based on the glutamate dehydrogenase (GLDH) reaction, in a clinical chemistry analyzer.[16] This method measures the decrease in NADH or NADPH, which is proportional to the ammonia concentration.[16]
-
Quality Control: Strict adherence to the protocol is necessary as factors like delayed processing, sample hemolysis, and improper storage can lead to falsely elevated ammonia levels.[14][16]
Neuropsychological Assessment of Hepatic Encephalopathy
The severity of hepatic encephalopathy is assessed using a combination of clinical evaluation and neuropsychological tests.
-
West Haven Criteria (WHC): This is the most frequently used clinical classification system for grading the severity of overt HE into four grades based on alterations in consciousness, intellectual function, and behavior.[17][18][19][20]
-
Grade 1: Trivial lack of awareness, euphoria or anxiety, shortened attention span.[21]
-
Grade 2: Lethargy or apathy, minimal disorientation to time or place, subtle personality change.[21]
-
Grade 3: Somnolence to semi-stupor but responsive to verbal stimuli, confusion, gross disorientation.[21]
-
Grade 4: Coma.[21]
-
-
Number Connection Test (NCT): This is a widely used psychometric test to assess cognitive motor speed and attention, particularly for minimal HE.[22][23]
-
NCT-A: The patient is required to connect numbers from 1 to 25, arranged randomly on a sheet of paper, in the correct sequence as quickly as possible.[24]
-
NCT-B: This is a more complex version where the patient alternates between connecting numbers and letters (1-A-2-B, etc.).[24]
-
The time taken to complete the test, including any time for error correction, is the primary outcome measure.[23][25]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of LOLA and OP, and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of L-Ornithine L-Aspartate (LOLA).
Caption: Mechanism of action of this compound (OP).
Caption: Generalized experimental workflow for a comparative clinical trial.
Conclusion
Both L-ornithine L-aspartate and this compound have demonstrated efficacy in reducing ammonia levels and show potential in the management of hepatic encephalopathy. LOLA primarily enhances the endogenous ammonia detoxification pathways of ureagenesis and glutamine synthesis. In contrast, OP acts as an ammonia scavenger, providing an alternative route for nitrogen excretion.
The choice between these agents may depend on the specific clinical scenario, including the severity of liver disease and the underlying metabolic state of the patient. The preclinical data in rats suggest that LOLA may have a more pronounced effect on urea production.[9] Clinical data for OP indicates a rapid reduction in plasma ammonia.[10]
Further direct comparative clinical trials are warranted to definitively establish the relative efficacy and safety of this compound versus L-ornithine L-aspartate in various patient populations with hyperammonemia and hepatic encephalopathy. Such studies will be crucial for optimizing therapeutic strategies for these complex conditions.
References
- 1. L-Ornithine L-Aspartate is Effective and Safe for the Treatment of Hepatic Encephalopathy in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchopenworld.com [researchopenworld.com]
- 5. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-ornithine vs. L-ornithine-L-aspartate as a treatment for hyperammonemia-induced encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of this compound for Treating Overt Hepatic Encephalopathy in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labmed.org.uk [labmed.org.uk]
- 15. Samples for Ammonia | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 16. researchgate.net [researchgate.net]
- 17. gpnotebook.com [gpnotebook.com]
- 18. Hepatic Encephalopathy: Definition, Clinical Grading and Diagnostic Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hcplive.com [hcplive.com]
- 20. Hepatic Encephalopathy: Definition, Common Precipitants of Hepatic Encephalopathy, Pathogenesis [emedicine.medscape.com]
- 21. Hepatic Encephalopathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Psychometric tests - Hepa-Merz®: Professional Website [hepa-merz.com]
- 23. Validation of the number connection test for identifying patients with minimal hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. redalyc.org [redalyc.org]
Ornithine Phenylacetate: A Critical Evaluation of its Ammonia-Lowering Efficacy in Placebo-Controlled Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ornithine phenylacetate's (OP) performance in lowering ammonia (B1221849) levels against placebo and other therapeutic alternatives. The information is supported by experimental data from clinical trials to aid in the evaluation of this compound for the management of hyperammonemia.
Ornithine phenylacetate (B1230308) (OP) is an investigational drug designed to combat hyperammonemia, a critical elevation of ammonia in the blood, which is a hallmark of hepatic encephalopathy (HE) and certain urea (B33335) cycle disorders. OP's mechanism of action involves a dual approach: L-ornithine stimulates the muscular enzyme glutamine synthetase, which converts ammonia and glutamate (B1630785) into glutamine. Concurrently, phenylacetate combines with this newly formed glutamine to create phenylacetylglutamine (B1677654) (PAGN), a water-soluble compound that is subsequently excreted in the urine.[1][2][3] This process provides an alternative pathway for nitrogen waste removal from the body.
Performance in Placebo-Controlled Clinical Trials
The clinical efficacy of this compound in reducing ammonia levels has been investigated in several placebo-controlled studies, with mixed but informative results.
A key phase 2b, randomized, double-blind, placebo-controlled study (NCT01966419) evaluated the efficacy and safety of OP in 231 hospitalized patients with cirrhosis and HE.[4] The primary endpoint was the time to a confirmed clinical response. The study found no statistically significant difference in the median time to clinical improvement between the OP group and the placebo group (p=0.129).[4] However, a pre-specified analysis of patients with centrally confirmed elevated ammonia levels at baseline (n=201) revealed that clinical improvement in HE was achieved a median of 21 hours sooner in patients receiving OP compared to placebo.[4]
Another study involving 38 cirrhotic patients with upper gastrointestinal bleeding, a condition often leading to hyperammonemia, also yielded nuanced findings. This randomized trial did not achieve its primary outcome of a significant decrease in venous plasma ammonia at 24 hours in the overall patient population receiving 10 g/day of OP compared to placebo.[5][6] A progressive decrease in ammonia was observed in both groups, with a statistically significant difference in favor of the OP group only emerging at 120 hours.[5][6] A sub-analysis of patients with more severe liver disease (Child-Pugh C) did show a significant reduction in ammonia levels at 36 hours in the OP group.[5][6]
In contrast, a pharmacokinetic and pharmacodynamic study associated with the phase 2b trial demonstrated a statistically significant mean reduction in plasma ammonia with OP compared to placebo as early as 3 hours post-infusion (p=0.014).[7][8] This study also found that the time to achieve a plasma ammonia level within the normal range was significantly shorter for patients treated with OP (p=0.028).[7][8]
These findings suggest that while the clinical benefit of OP in a broad population of HE patients may not be definitively established, it shows a clear pharmacodynamic effect on ammonia levels, particularly in patients with confirmed hyperammonemia.
Comparison with Alternative Ammonia-Lowering Agents
This compound enters a therapeutic landscape with established and emerging treatments for hyperammonemia. The current standard of care typically involves lactulose (B1674317) and rifaximin. Other agents, such as L-ornithine L-aspartate (LOLA) and sodium benzoate, are also utilized. Direct head-to-head comparative trials between OP and these agents are limited. However, a comparison can be drawn from their respective placebo-controlled trial data.
| Treatment | Mechanism of Action | Key Efficacy Findings in Placebo-Controlled Trials |
| This compound (OP) | Stimulates muscle glutamine synthetase and promotes urinary excretion of phenylacetylglutamine.[1][2][3] | - No significant difference in time to clinical improvement in the overall HE population in a phase 2b trial.[4]- Faster clinical improvement in a subgroup with confirmed high ammonia.[4]- Significant reduction in plasma ammonia vs. placebo in a pharmacodynamic study.[7][8] |
| Lactulose | Acidifies the colon, promoting the conversion of ammonia (NH3) to non-absorbable ammonium (B1175870) (NH4+), and has a laxative effect.[9] | - Considered a first-line treatment for HE.[9]- A meta-analysis has shown its effectiveness in improving HE. |
| Rifaximin | A non-absorbable antibiotic that reduces ammonia-producing bacteria in the gut.[9] | - Effective as an add-on therapy to lactulose in preventing HE recurrence.[9] |
| L-Ornithine L-Aspartate (LOLA) | Provides substrates for both the urea cycle and glutamine synthesis, enhancing ammonia detoxification.[10][11] | - A meta-analysis of randomized controlled trials showed that LOLA was significantly more effective than placebo in improving mental state and lowering blood ammonia in patients with HE.[12] |
| Sodium Benzoate | Conjugates with glycine (B1666218) to form hippuric acid, which is excreted in the urine, providing an alternative pathway for nitrogen disposal.[13][14] | - A meta-analysis of clinical trials showed a significant ammonia-lowering effect.[13][14] |
Experimental Protocols
This compound Phase 2b Study (NCT01966419)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 2b study.[4][15]
-
Patient Population: 231 hospitalized adult patients with cirrhosis and an acute episode of overt hepatic encephalopathy.[4][15] Inclusion criteria included elevated venous ammonia levels.[16][17][18]
-
Intervention: Patients were randomized to receive either this compound (10, 15, or 20 g/day based on the severity of liver disease) or a matching placebo as a continuous intravenous infusion for up to 5 days.[7][8] All patients also received standard of care, which could include lactulose and/or rifaximin.[4]
-
Primary Outcome: Time to a confirmed clinical response, defined by an improvement in the Hepatic Encephalopathy Staging Tool (HEST) score.[4]
-
Ammonia Measurement: Plasma ammonia levels were measured at baseline and at regular intervals throughout the study.[7][8]
This compound in Cirrhotic Patients with Upper Gastrointestinal Bleeding Study
-
Patient Population: 38 consecutive cirrhotic patients enrolled within 24 hours of an upper gastrointestinal bleed.[5][6]
-
Intervention: Patients were randomized to receive either this compound (10 g/day ) or glucosaline (placebo) for 5 days.[5][6]
-
Primary Outcome: Decrease in venous plasma ammonia at 24 hours.[5][6]
-
Ammonia Measurement: Plasma ammonia concentrations were measured at baseline and at various time points up to 120 hours.[5][6]
Visualizing the Science
To better understand the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Workflow of a placebo-controlled this compound trial.
Conclusion
References
- 1. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound for Treating Overt Hepatic Encephalopathy in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. Active Clinical Trials in Hepatic Encephalopathy: Something Old, Something New and Something Borrowed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of l-Ornithine l-Aspartate for the Treatment of Hepatic Encephalopathy and Hyperammonemia in Cirrhosis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.eur.nl [pure.eur.nl]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Multicenter, Randomized Phase 2B Study to Evaluate the Efficacy, Safety, and Tolerability of OCR-002 (this compound) in Hospitalized Patients with Cirrhosis and Associated Hyperammonemia with an Episode of Hepatic Encephalopathy (STOP-HE) | Columbia University Department of Surgery [columbiasurgery.org]
- 17. Phase 2B Efficacy/Safety of this compound in Hospitalized Cirrhotic Patients With Hepatic Encephalopathy (STOP-HE) | DecenTrialz [decentrialz.com]
- 18. mayo.edu [mayo.edu]
A Comparative Analysis of Ornithine Phenylacetate and Rifaximin for the Prevention of Hepatic Encephalopathy Recurrence
For Researchers, Scientists, and Drug Development Professionals
Hepatic encephalopathy (HE) remains a significant challenge in the management of advanced liver disease, contributing to a reduced quality of life, increased hospitalizations, and mortality. The cornerstone of preventing HE recurrence revolves around the reduction of systemic ammonia (B1221849) levels. This guide provides a detailed, objective comparison of two therapeutic agents with distinct mechanisms of action: ornithine phenylacetate (B1230308), an ammonia scavenger, and rifaximin (B1679331), a gut-specific antibiotic.
Mechanisms of Action
Ornithine phenylacetate and rifaximin lower ammonia through different yet complementary pathways. This compound acts systemically to remove ammonia from circulation, while rifaximin targets the gut microbiota to reduce ammonia production at its source.
This compound: This agent works by providing a substrate for ammonia fixation and an alternative pathway for nitrogen excretion. L-ornithine stimulates glutamine synthetase, an enzyme that converts glutamate (B1630785) and ammonia into glutamine, primarily in the muscles.[1][2][3] Phenylacetate then conjugates with this newly formed glutamine to create phenylacetylglutamine, which is subsequently excreted by the kidneys.[1][2][3] This dual action effectively removes ammonia from the bloodstream and eliminates it from the body.[1][2][3]
Rifaximin: As a non-absorbable antibiotic, rifaximin's action is localized to the gastrointestinal tract.[4][5] It modulates the gut microbiota, reducing the population of urease-producing bacteria that generate ammonia from dietary protein and urea.[4][5] Beyond its antimicrobial effects, rifaximin has been shown to have anti-inflammatory properties and may help to preserve the integrity of the gut barrier, thereby reducing the translocation of bacterial products like endotoxins that can exacerbate liver inflammation and HE.[6][7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and a typical clinical trial workflow, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of rifaximin.
Caption: Generalized experimental workflow for a comparative clinical trial.
Clinical Efficacy and Safety Data
The clinical evidence for this compound and rifaximin in preventing HE recurrence comes from several key clinical trials. A direct head-to-head comparison is available from a phase 2a study, while larger placebo-controlled trials provide robust data on the individual efficacy of each agent.
Head-to-Head Comparison: Phase 2a Open-Label Trial
A randomized, open-label, phase 2a comparator study assessed the pharmacodynamics of oral L-ornithine phenylacetate (L-OPA) versus rifaximin in 48 patients with decompensated cirrhosis and a history of overt HE.[8] Patients were randomized to one of three L-OPA dosing regimens or rifaximin (550 mg twice daily) for 5 days.[8] The primary outcome was the reduction in plasma ammonia.[9]
| Parameter | L-OPA (2g TID) | L-OPA (4g BID) | L-OPA (4g TID) | Rifaximin (550mg BID) |
| N | 12 | 12 | 12 | 12 |
| Baseline Plasma Ammonia (μmol/L, mean (SD)) | 68.1 (26.8) | 88.9 (34.4) | 87.5 (33.8) | 81.5 (23.8) |
| Day 5 Plasma Ammonia (μmol/L, mean (SD)) | 75.2 (27.3) | 59.3 (13.6) | 74.1 (11.6) | 75.4 (29.7) |
| Percentage Change from Baseline to Day 5 | +2.04% | -26.3% | -11.9% | -4.20% |
| Data from the Phase 2a comparator study of L-Ornithine Phenylacetate.[8] |
The results indicated that the L-OPA 4g twice-daily (BID) regimen led to the most significant reduction in plasma ammonia, approximately six times greater than that observed with rifaximin.[8]
This compound: STOP-HE Trial (NCT01966419)
The STOP-HE trial was a phase 2b, multicenter, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in 231 hospitalized patients with cirrhosis and an acute episode of HE.[10] Patients received this compound (10, 15, or 20 g/day based on liver disease severity) or a placebo, in addition to standard of care (which could include lactulose (B1674317) and/or rifaximin).[10]
| Outcome | This compound (n=116) | Placebo (n=115) | p-value |
| Median Time to Clinical Improvement (Primary Endpoint) | No significant difference | No significant difference | 0.129 |
| Serious Adverse Events | 25% | 29% | 0.552 |
| Data from the STOP-HE Trial (NCT01966419).[10] |
The study did not meet its primary endpoint of a significant difference in time to clinical improvement compared to placebo.[10] However, a post-hoc analysis of patients with confirmed hyperammonemia at baseline showed a median 21-hour faster clinical improvement with this compound.[10] The safety profile was comparable to placebo.[10]
Rifaximin: Pivotal Phase 3 Trial (NCT00298038)
This randomized, double-blind, placebo-controlled trial enrolled 299 patients in remission from recurrent HE to receive rifaximin 550 mg twice daily or a placebo for six months.[11] Over 90% of patients in both groups also received lactulose.[11]
| Outcome | Rifaximin (n=140) | Placebo (n=159) | Hazard Ratio (95% CI) | p-value |
| Breakthrough HE Episode | 22.1% | 45.9% | 0.42 (0.28 to 0.64) | <0.001 |
| HE-Related Hospitalization | 13.6% | 22.6% | 0.50 (0.29 to 0.87) | 0.01 |
| Data from the pivotal Phase 3 trial of Rifaximin (NCT00298038).[11] |
The trial demonstrated that rifaximin significantly reduced the risk of breakthrough HE episodes and HE-related hospitalizations over a six-month period.[11] The incidence of adverse events was similar between the rifaximin and placebo groups.[11]
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for the interpretation and replication of the findings.
Phase 2a Comparator Study of this compound vs. Rifaximin
-
Study Design: A randomized, open-label, phase 2a comparator study.[8]
-
Participants: 48 patients with decompensated cirrhosis and a history of overt HE.[8]
-
Interventions: Patients were randomized 1:1:1:1 to receive one of three dosing regimens of oral L-ornithine phenylacetate (2g three times daily, 4g twice daily, or 4g three times daily) or rifaximin (550 mg twice daily) for 5 days.[8]
-
Primary Outcome: Reduction in plasma ammonia levels from baseline to day 5.[8][9]
-
Assessments: Plasma ammonia, safety, tolerability, and pharmacokinetics were evaluated.[8]
STOP-HE Trial (NCT01966419)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 2b study.[10]
-
Participants: 231 hospitalized patients with cirrhosis and an acute episode of overt HE with elevated venous ammonia.[10][12]
-
Interventions: Patients were randomized to receive an intravenous infusion of this compound (10, 15, or 20 g/day , based on the severity of liver disease) or a placebo for up to 5 days, in addition to the institution's standard of care (including lactulose with or without rifaximin).[10]
-
Primary Endpoint: Time to confirmed clinical response, defined as a reduction in the Hepatic Encephalopathy Staging Tool (HEST) score.[10]
-
Inclusion Criteria: Hospitalized with an acute episode of HE as a complication of cirrhosis and elevated venous ammonia.[13]
-
Exclusion Criteria: Renal failure with serum creatinine (B1669602) > 3 mg/dL or need for dialysis, use of a Molecular Adsorbent Recirculating System, pregnancy, or breastfeeding.[13]
Rifaximin Phase 3 Trial (NCT00298038)
-
Study Design: A 6-month, international, multicenter, randomized, double-blind, placebo-controlled trial.[11][14]
-
Participants: 299 patients with a history of recurrent, overt, episodic HE who were in remission at enrollment.[11]
-
Interventions: Patients were randomized to receive either rifaximin 550 mg twice daily or a matching placebo for 6 months.[11] Concomitant use of lactulose was permitted.[11]
-
Primary Endpoint: Time to the first breakthrough episode of overt HE, defined as an increase in the Conn score to grade ≥2.[11][15]
-
Key Secondary Endpoint: Time to first HE-related hospitalization.[11]
-
Assessments: HE episodes were assessed using the Conn score and asterixis grade. Health-related quality of life was also evaluated.[14]
Conclusion
This compound and rifaximin represent two distinct and mechanistically different approaches to the prevention of hepatic encephalopathy recurrence.
Direct comparative data from a small phase 2a trial suggests that oral this compound may be more effective at reducing plasma ammonia levels over a short duration than rifaximin.[8] However, in a larger phase 2b trial, intravenous this compound did not significantly improve the time to clinical resolution of an acute HE episode compared to placebo, although it was well-tolerated.[10]
In contrast, rifaximin has demonstrated robust efficacy in a large, placebo-controlled phase 3 trial, significantly reducing the risk of both HE recurrence and HE-related hospitalizations in patients already on standard therapy with lactulose.[11]
For drug development professionals and researchers, these findings highlight the potential of ammonia-scavenging agents like this compound, particularly if dosing and patient selection can be optimized. Rifaximin, with its strong clinical evidence and established place in treatment guidelines, remains a key therapeutic option. Future research could explore the potential synergistic effects of combining these two mechanistically different agents for the management of hepatic encephalopathy.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifaximin treatment for reduction of risk of overt hepatic encephalopathy recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Link between Gut Microbiota and Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yaqrit.com [yaqrit.com]
- 9. The Current Hepatic Encephalopathy Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound for Treating Overt Hepatic Encephalopathy in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rifaximin treatment in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 2B Efficacy/Safety of this compound in Hospitalized Cirrhotic Patients With Hepatic Encephalopathy (STOP-HE) | Clinical Research Trial Listing [centerwatch.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. nice.org.uk [nice.org.uk]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A comparative study of the mechanisms of action: ornithine phenylacetate and glycerol phenylbutyrate
A comprehensive examination of the mechanisms, efficacy, and safety of two key ammonia-scavenging agents.
For researchers and clinicians in the fields of metabolic disorders and liver disease, the management of hyperammonemia remains a critical challenge. Two prominent therapeutic agents, ornithine phenylacetate (B1230308) and glycerol (B35011) phenylbutyrate, have emerged as important tools in the armamentarium against elevated ammonia (B1221849) levels. While both drugs ultimately facilitate the excretion of nitrogen, their distinct mechanisms of action, pharmacokinetic profiles, and clinical applications warrant a detailed comparative analysis. This guide provides an objective comparison of these two compounds, supported by available experimental data, to inform research and drug development professionals.
Mechanisms of Action: A Tale of Two Pathways
Both ornithine phenylacetate and glycerol phenylbutyrate function as ammonia scavengers by providing an alternative pathway for nitrogen excretion, bypassing the compromised urea (B33335) cycle. However, they achieve this through different, albeit complementary, metabolic routes.
Glycerol Phenylbutyrate: A Pro-Drug Approach
Glycerol phenylbutyrate is a pro-drug that, upon oral administration, is hydrolyzed by pancreatic lipases in the gastrointestinal tract to yield phenylbutyrate and glycerol.[1][2] Phenylbutyrate is then absorbed and undergoes beta-oxidation to its active metabolite, phenylacetic acid (PAA).[2][3] The therapeutic action of glycerol phenylbutyrate hinges on the subsequent conjugation of PAA with glutamine, an amino acid that carries two nitrogen atoms, to form phenylacetylglutamine (B1677654) (PAGN).[2][4] This water-soluble conjugate is then readily excreted in the urine, effectively removing two moles of nitrogen from the body for every mole of PAA conjugated.[3] The glycerol backbone of the molecule is designed to provide a slower, more controlled release of phenylbutyrate, aiming for stable plasma PAA concentrations.[2]
This compound: A Dual-Pronged Attack on Ammonia
This compound employs a dual mechanism of action that targets ammonia at two distinct points in its metabolism.[5][6] The compound dissociates into its two active components: L-ornithine and phenylacetate.
-
L-Ornithine: This amino acid acts as a substrate for the enzyme glutamine synthetase, which is particularly active in skeletal muscle.[5][7] By promoting the synthesis of glutamine from glutamate (B1630785) and ammonia, L-ornithine effectively traps circulating ammonia in a non-toxic form.[5][6]
-
Phenylacetate: Similar to the action of glycerol phenylbutyrate's active metabolite, the phenylacetate component of this compound conjugates with the newly formed glutamine to produce phenylacetylglutamine (PAGN).[5][7] This PAGN is then excreted renally, providing a pathway for the removal of the nitrogen captured by ornithine. Some studies also suggest that phenylacetate can conjugate with glycine (B1666218) to form phenylacetylglycine, offering an additional route for nitrogen disposal.[8][9]
This synergistic action of ornithine and phenylacetate is hypothesized to lead to a more efficient and sustained reduction in ammonia levels.[6]
Visualizing the Pathways
To better illustrate the distinct and overlapping mechanisms of these two drugs, the following diagrams, generated using Graphviz (DOT language), depict their respective metabolic pathways.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. What is the mechanism of Glycerol Phenylbutyrate? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Glycerol Phenylbutyrate | C33H38O6 | CID 10482134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. L-Ornithine phenylacetate reduces ammonia in pigs with acute liver failure through phenylacetylglycine formation: a novel ammonia-lowering pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ornithine Phenylacetate Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of ornithine phenylacetate (B1230308) in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This guide provides a detailed comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The cross-validation of these methods is essential to ensure data comparability and integrity when different analytical techniques are employed within or across studies.
The following sections present detailed experimental protocols, a comparative analysis of validation parameters, and visual workflows to assist in selecting the most appropriate analytical method for specific research needs.
Principles of Analytical Method Cross-Validation
Cross-validation is the process of comparing results from two different analytical methods to confirm that they provide equivalent data.[1] This is particularly important when a project transitions from a less sensitive method, such as HPLC-UV, used in early development, to a more sensitive and specific method like LC-MS/MS for later clinical phases. Regulatory bodies such as the FDA provide guidelines for bioanalytical method validation, which includes recommendations for cross-validation when data from different methods are to be compared or combined.[2]
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of ornithine phenylacetate in bulk drug and pharmaceutical dosage forms.
Sample Preparation:
A solution of this compound is prepared in a suitable diluent, typically a mixture of the mobile phase components. For instance, a 50:50 (v/v) mixture of mobile phase A and mobile phase B can be used.[3]
Chromatographic Conditions:
-
Instrument: Waters Alliance e-2696 chromatographic system with a photodiode-array (PDA) detector.[3]
-
Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm).[3]
-
Mobile Phase A: 0.1% orthophosphoric acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A gradient program is typically used to ensure optimal separation.[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 225 nm.[3]
-
Data Acquisition: Empower-2.0 software.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it ideal for the quantification of this compound and its metabolites in biological matrices such as plasma and urine.[4][5]
Sample Preparation:
Plasma samples are typically prepared using protein precipitation followed by solid-phase extraction (SPE). For instance, analytes can be extracted using mixed-mode cation exchange SPE columns.[2] Urine samples are often diluted before injection.[5]
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
Column: A silica (B1680970) analytical HPLC column operating in Hydrophilic Interaction Liquid Chromatography (HILIC) mode or a reverse-phase column.[2][5]
-
Internal Standard: A stable isotope-labeled version of the analyte, such as D(6)-ornithine-lactam for ornithine-related compounds, is often used.[2] Deuterated analogues serve as excellent internal standards.[5]
-
Detection: Selected Reaction Monitoring (SRM) in negative ion mode.[5]
-
Analysis Time: Rapid analysis times of around 7 minutes can be achieved.[5]
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound and related compounds. The data is synthesized from various sources to provide a comparative overview.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999[3] | Linear over the specified concentration range.[2] |
| Accuracy | 99.8% to 100.9% recovery[3] | Intra- and inter-day accuracy better than 14%[2] |
| Precision (%CV) | Within acceptable limits as per ICH guidelines[3] | Intra- and inter-day precision better than 14%[2] |
| Limit of Quantification (LOQ) | Established with respect to test concentration[6] | 100 ng/mL (0.3–0.8 µmol/L) for phenylacetate and related compounds[5] |
| Calibration Range | 12.5 to 37.5 µg/mL for related compounds[3] | 0.1 to 5 µM for ornithine-lactam[2]; 5.00–1000 μg/ml for PAA, PAGN, and ORN in human plasma.[4] |
| Specificity | Ability to separate the analyte from its impurities and degradation products.[7] | High, due to the use of specific precursor-product ion transitions in SRM mode.[5] |
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the HPLC-UV and LC-MS/MS analytical methods.
Caption: General workflow for this compound quantification using HPLC-UV.
Caption: General workflow for this compound quantification using LC-MS/MS.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
The Synergistic Strike: L-Ornithine and Phenylacetate Outperform Individual Components in Ammonia Reduction
For Immediate Release
A comprehensive evaluation of L-ornithine and phenylacetate (B1230308) reveals a potent synergistic effect in the reduction of hyperammonemia, a critical concern in hepatic encephalopathy and urea (B33335) cycle disorders. This guide presents a comparative analysis of the combination therapy versus the individual administration of each compound, supported by preclinical and clinical experimental data. The findings underscore the enhanced efficacy of the dual-pronged approach in detoxifying ammonia (B1221849), offering a promising therapeutic strategy for researchers, scientists, and drug development professionals.
Executive Summary
L-ornithine and phenylacetate, when administered together as ornithine phenylacetate (OP), demonstrate a significantly greater reduction in ammonia levels compared to the administration of either L-ornithine or phenylacetate alone. This synergy is attributed to a complementary mechanism of action: L-ornithine facilitates the synthesis of glutamine from ammonia in skeletal muscle, while phenylacetate acts as a scavenger for this newly formed glutamine, leading to its excretion as phenylacetylglutamine (B1677654). This dual action not only enhances ammonia removal but also prevents its rebound.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key preclinical and clinical studies, highlighting the superior performance of the combined therapy.
Table 1: Preclinical Efficacy in Animal Models
| Model | Treatment Group | Arterial Ammonia Reduction (%) | Brain Water Content Reduction (%) | Reference |
| Pigs with Acute Liver Failure | This compound (OP) | Significant attenuation of increase | Prevented intracranial hypertension | [1] |
| L-Ornithine alone | - | - | ||
| Phenylacetate alone | No significant change | - | ||
| Placebo | Ammonia levels increased | - | [2] | |
| Cirrhotic Rats | This compound (OP) | Significantly greater than individual agents | Significant reduction | [3][4] |
| L-Ornithine alone | Similar to placebo | No significant change | [3][4] | |
| Phenylbutyrate (prodrug of Phenylacetate) | Similar to placebo | No significant change | [3][4] | |
| Placebo | - | - | [3][4] |
Table 2: Clinical Efficacy in Patients with Hepatic Encephalopathy (STOP-HE Trial, NCT01966419)
| Parameter | This compound (OP) Group | Placebo Group | p-value | Reference |
| Mean reduction in plasma ammonia at 3 hours post-infusion | Significantly greater reduction | - | 0.014 | [5][6] |
| Time to achieve plasma ammonia ≤ Upper Limit of Normal | Significantly reduced | - | 0.028 | [5][6] |
| Time to confirmed clinical response | No significant difference overall | - | 0.129 | [3][7] |
| Clinical improvement in patients with confirmed hyperammonemia | Median 21 hours sooner | - | - | [3][7] |
Signaling Pathway and Mechanism of Action
The synergistic effect of L-ornithine and phenylacetate is rooted in their complementary roles in ammonia detoxification. The following diagram illustrates this pathway.
Experimental Protocols
Detailed experimental protocols for the key clinical trials are summarized below.
Protocol: Phase 2b, Randomized, Double-Blind, Placebo-Controlled Study of this compound in Hospitalized Patients with Cirrhosis and Hepatic Encephalopathy (Adapted from NCT01966419)
1. Patient Population:
-
Inclusion criteria: Hospitalized adult patients (18-75 years) with cirrhosis and an acute episode of overt hepatic encephalopathy (HE), and a venous ammonia level above the upper limit of normal.[5][6]
-
Exclusion criteria: Severe renal failure requiring dialysis, pregnancy, or breastfeeding.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled trial.[2]
-
Patients were randomized to receive a continuous intravenous infusion of either this compound (OP) or a matching placebo for up to 5 days.[5][6]
3. Investigational Product and Administration:
-
This compound (OP) was administered as a continuous intravenous infusion.
-
Dosing was stratified based on the patient's Child-Turcotte-Pugh score: 10, 15, or 20 g/day .[5][6]
-
The placebo was a visually identical solution.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Time to confirmed clinical response, defined as an improvement in the Hepatic Encephalopathy Staging Tool (HEST) score.[3][7]
-
Secondary Efficacy Endpoints:
-
Safety Assessments: Monitoring of adverse events, serious adverse events, vital signs, and clinical laboratory tests throughout the study.[3][7]
5. Pharmacokinetic and Pharmacodynamic Assessments:
-
Plasma concentrations of ornithine, phenylacetic acid (PAA), and its primary metabolite, phenylacetylglutamine (PAGN), were measured at regular intervals.[5][6]
6. Statistical Analysis:
-
The primary efficacy endpoint was analyzed using a time-to-event analysis.
-
Secondary endpoints were analyzed using appropriate statistical methods for continuous and categorical data.
Protocol: Phase 2a, Open-Label, Dose-Escalation Study of this compound in Patients with Acute Liver Injury/Failure and Hyperammonemia (Adapted from NCT01548690)
1. Patient Population:
-
Inclusion criteria: Patients with acute liver injury (ALI) or acute liver failure (ALF) and hyperammonemia (ammonia ≥60 μM).
-
Patients were stratified into two cohorts based on renal function.
2. Study Design:
-
A multicenter, open-label, dose-escalation study to evaluate safety, tolerability, and pharmacokinetics.
3. Investigational Product and Administration:
-
This compound (OP) was administered as a continuous intravenous infusion for up to 120 hours.
-
The dose was escalated in different cohorts, with doses ranging from 3.3 g/day to 20 g/day .[1]
4. Primary and Secondary Objectives:
-
Primary Objective: To evaluate the safety and tolerability of ascending doses of OP.[1]
-
Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profile of OP, including its effect on plasma ammonia levels.[1]
5. Assessments:
-
Safety: Continuous monitoring for adverse events.
-
Pharmacokinetics: Frequent blood and urine sampling to determine the concentrations of ornithine, phenylacetate, and phenylacetylglutamine.[1]
-
Pharmacodynamics: Measurement of plasma ammonia levels at specified time points.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial evaluating the efficacy of this compound.
Conclusion
The collective evidence from both preclinical and clinical studies strongly supports the synergistic action of L-ornithine and phenylacetate in the management of hyperammonemia. The combination therapy, this compound, has demonstrated a superior capacity to reduce ammonia levels compared to the individual components. This enhanced efficacy, coupled with a favorable safety profile, positions this compound as a compelling candidate for further development and a valuable therapeutic option for conditions characterized by elevated ammonia. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their pursuit of improved treatments for hyperammonemia-related disorders.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound for Treating Overt Hepatic Encephalopathy in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Oral L-ornithine-L-aspartate therapy of chronic hepatic encephalopathy: results of a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Comparative safety profiles of ornithine phenylacetate and other ammonia scavengers
For Immediate Release
This guide provides a detailed comparison of the safety profiles of ornithine phenylacetate (B1230308) and other leading ammonia (B1221849) scavengers, including glycerol (B35011) phenylbutyrate, sodium phenylbutyrate, and the combination of sodium benzoate (B1203000) and sodium phenylacetate. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from clinical trials to offer an objective overview of the performance and tolerability of these critical therapies for hyperammonemia.
Executive Summary
Ammonia-scavenging drugs are essential in managing hyperammonemia, a life-threatening condition often associated with urea (B33335) cycle disorders (UCDs) and hepatic encephalopathy. While effective in reducing ammonia levels, these agents exhibit distinct safety and tolerability profiles. This guide presents a comparative analysis of adverse events, experimental protocols for safety assessment, and the underlying mechanisms of action to aid in informed research and development decisions.
Comparative Safety Data
The following table summarizes the incidence of common adverse events reported in clinical trials for ornithine phenylacetate, glycerol phenylbutyrate, sodium phenylbutyrate, and sodium benzoate/sodium phenylacetate. Data is aggregated from various studies to provide a comparative overview.
| Adverse Event Category | This compound (%) | Glycerol Phenylbutyrate (%) | Sodium Phenylbutyrate (%) | Sodium Benzoate/ Sodium Phenylacetate (%) |
| Gastrointestinal | ||||
| Nausea/Vomiting | Headache and nausea/vomiting were the only non-serious AEs possibly related to the drug in one study.[1] | 10-40% (adults and pediatrics)[2] | Nausea and vomiting are common side effects.[3] | Vomiting (≥6%)[4] |
| Diarrhea | Not frequently reported | 10-40% (adults and pediatrics)[2] | Common side effect[3] | Diarrhea (common)[5] |
| Abdominal Pain | Not frequently reported | Upper abdominal pain (≥10% in pediatrics 2-17 years)[2] | Stomach upset is a common side effect.[6] | Not frequently reported |
| Decreased Appetite | Not frequently reported | ≥10% (adults and pediatrics)[2] | ~5%[3] | Not frequently reported |
| Neurological | ||||
| Headache | Possibly related non-serious AE[1] | ≥10% (adults)[2] | Less frequent than GI symptoms | Headaches (less frequent)[7] |
| Dizziness | Not frequently reported | ≥10% (adults)[2] | Not frequently reported | Lightheadedness[7] |
| Somnolence/Fatigue | Not frequently reported | ≥10% (adults)[2] | Fatigue (less frequent)[7] | Somnolence, fatigue[7] |
| Neurotoxicity | Phenylacetate is associated with neurotoxicity at high concentrations.[7] | PAA, the major metabolite, is associated with neurotoxicity at concentrations >500 µg/mL.[2] | Phenylacetate is associated with neurotoxicity.[7] | Phenylacetate has been associated with neurotoxicity.[5] |
| Metabolic | ||||
| Metabolic Acidosis | Not frequently reported | ≥10% in pediatrics <2 months[2] | Not frequently reported | Acidosis (common), may be associated with salicylate-like effects.[5][7] |
| Hypokalemia | Not frequently reported | Not frequently reported | Not frequently reported | Hypokalemia (≥6%)[4] |
| Hyperglycemia | Not frequently reported | Not frequently reported | Not frequently reported | Hyperglycemia (≥6%)[4] |
| Hematological | ||||
| Anemia | Not frequently reported | ≥10% in pediatrics <2 months[2] | Not frequently reported | Anemia (common)[5] |
| Thrombocytopenia | Not frequently reported | ≥10% in pediatrics <2 months[2] | Not frequently reported | Not frequently reported |
| Other | ||||
| Injection Site Reaction | Not applicable (oral) | Not applicable (oral) | Not applicable (oral) | Common[5] |
| Hyperammonemic Crisis | None reported in one comparative study vs. NaPBA[8] | 14% of adults, 19% of pediatrics (6-17 years), 31% of pediatrics (<2 months) reported at least one crisis[2] | 2 subjects experienced events in one comparative study vs. GPB[8] | Hyperammonemia (common)[5] |
Mechanisms of Action and Associated Signaling Pathways
Ammonia scavengers facilitate the excretion of excess nitrogen, bypassing the deficient urea cycle. The primary pathways are illustrated below.
This compound and Phenylbutyrate-based Drugs
This compound has a dual mechanism of action. The ornithine component is converted to glutamate, which stimulates glutamine synthetase to trap ammonia as glutamine.[9] Phenylacetate (the active metabolite of sodium phenylbutyrate and glycerol phenylbutyrate) then conjugates with this glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is excreted in the urine.[9][10] This two-step process provides an alternative pathway for waste nitrogen disposal.[11]
Sodium Benzoate
Sodium benzoate acts by conjugating with glycine (B1666218) to form hippurate, which is then excreted in the urine. This pathway provides an alternative route for nitrogen removal.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are representative protocols for key experiments cited in the safety assessment of ammonia scavengers.
Protocol 1: Assessment of Ammonia Control in a Crossover Clinical Trial (Glycerol Phenylbutyrate vs. Sodium Phenylbutyrate)
-
Study Design: An open-label, fixed-sequence, crossover study in adult UCD patients on maintenance sodium phenylbutyrate.[8]
-
Procedure:
-
Patients continue their stable maintenance dose of sodium phenylbutyrate for a 7-day baseline period.
-
On day 7, 24-hour pharmacokinetic and ammonia profiles are obtained. Blood samples are collected pre-dose and at multiple time points post-dose.
-
Patients are then switched to an equivalent dose of glycerol phenylbutyrate.
-
After 7 days of treatment with glycerol phenylbutyrate, a second 24-hour pharmacokinetic and ammonia profile is obtained.
-
-
Key Assessments:
-
Plasma ammonia levels measured using an enzymatic kinetic assay.[11]
-
Plasma concentrations of phenylbutyrate (PB), phenylacetate (PAA), and phenylacetylglutamine (PAGN) are determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
-
Urinary excretion of PAGN is also quantified.[12]
-
-
Statistical Analysis: A non-inferiority analysis is performed on the time-normalized area under the curve (AUC) for blood ammonia.[8] Adverse events are recorded and compared between the two treatment periods.
Protocol 2: Safety and Tolerability Study of Intravenous this compound
-
Study Design: A Phase 2a, multi-center, open-label, dose-escalation study in patients with acute liver failure/injury and hyperammonemia.[13]
-
Procedure:
-
Eligible patients with baseline ammonia ≥60 µmol/L are enrolled.
-
Patients receive a continuous intravenous infusion of this compound for up to 120 hours.
-
The dose is escalated in cohorts, starting from 3.3 g/24h up to 20 g/24h .
-
Safety and tolerability are assessed by a Safety Review Committee before each dose escalation.
-
-
Key Assessments:
-
Continuous monitoring of vital signs and for adverse events.
-
Serial blood sampling for plasma ammonia, ornithine, phenylacetate, and phenylacetylglutamine concentrations.
-
Urinary clearance of phenylacetylglutamine is determined.
-
-
Statistical Analysis: Descriptive statistics are used to summarize safety and pharmacokinetic data. The relationship between urinary PAGN clearance and creatinine (B1669602) clearance is assessed using linear regression.[1]
Protocol 3: Emergency Treatment of Acute Hyperammonemia with Sodium Benzoate/Sodium Phenylacetate
-
Study Design: This protocol outlines the standard of care for the emergency treatment of acute hyperammonemic episodes.[14][15]
-
Procedure:
-
Immediately stop all nitrogen intake.
-
Administer a loading dose of sodium benzoate (250 mg/kg) and sodium phenylacetate (250 mg/kg) intravenously over 90-120 minutes. For patients over 20 kg, the dose is 5.5 g/m².[16]
-
Follow with a maintenance infusion of the same dose administered over 24 hours.
-
Concurrently, administer intravenous arginine hydrochloride.[7]
-
Provide high caloric support with 10% dextrose.
-
-
Key Assessments:
-
Monitor plasma ammonia levels at the end of the loading infusion and then every 4-8 hours.
-
Closely monitor neurological status, electrolytes, blood gases, and glucose.[17]
-
-
Treatment Goal: Reduce plasma ammonia to the normal range. If there is no significant decrease within 4-8 hours, hemodialysis should be considered.[7]
Conclusion
The choice of an ammonia scavenger involves a careful consideration of its efficacy in lowering ammonia and its safety and tolerability profile. Glycerol phenylbutyrate and this compound may offer improved tolerability for some patients compared to sodium phenylbutyrate, particularly concerning gastrointestinal side effects. However, all phenylacetate-derived drugs carry a risk of neurotoxicity at high concentrations. Sodium benzoate/sodium phenylacetate is a critical therapy for acute hyperammonemia but requires careful monitoring for metabolic disturbances.
This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop safer and more effective treatments for hyperammonemia. Further head-to-head comparative studies are needed to delineate the nuanced differences in the safety profiles of these agents across diverse patient populations.
References
- 1. Impact of this compound (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. premera.com [premera.com]
- 4. Glycerol Phenylbutyrate Treatment in Children with Urea Cycle Disorders: Pooled Analysis of Short and Long-term Ammonia Control and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Glycerol phenylbutyrate efficacy and safety from an open label study in pediatric patients under 2 months of age with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperammonemia Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]
- 11. Conjugation of phenylacetate with glutamine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. drugs.com [drugs.com]
- 17. Sodium Phenylacetate/Sodium Benzoate (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]
Assessing the impact of ornithine phenylacetate on gut microbiota composition compared to lactulose
A deep dive into the mechanisms and effects of two key ammonia-lowering agents on the gut microbiome, providing researchers and drug development professionals with a comprehensive comparison based on available experimental data.
In the management of hyperammonemia and hepatic encephalopathy (HE), both ornithine phenylacetate (B1230308) (OPA) and lactulose (B1674317) are pivotal therapeutic agents. While both aim to reduce systemic ammonia (B1221849) levels, their mechanisms of action and, consequently, their impact on the complex ecosystem of the gut microbiota, differ significantly. This guide provides a detailed comparison of their effects, supported by experimental evidence, to inform further research and drug development in this critical area.
Mechanisms of Action at the Gut-Liver Axis
Lactulose, a non-absorbable disaccharide, has a well-established mechanism of action centered on its fermentation by colonic bacteria.[1][2][3] This process leads to the production of short-chain fatty acids (SCFAs), such as lactic acid and acetic acid, which lowers the pH in the colon.[2][4] The acidic environment favors the conversion of ammonia (NH3) to the less absorbable ammonium (B1175870) ion (NH4+), effectively trapping it in the colon for excretion.[2][4] Furthermore, lactulose acts as a prebiotic, promoting the growth of beneficial bacteria like Lactobacillus and Bifidobacterium species, while inhibiting the proliferation of urease-producing, potentially pathogenic bacteria.[2][3]
Ornithine phenylacetate, on the other hand, employs a dual mechanism to lower ammonia levels.[5] Ornithine stimulates the urea (B33335) cycle, the body's primary pathway for ammonia detoxification in the liver. Phenylacetate provides an alternative pathway for ammonia removal by conjugating with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted in the urine.[6][7] While its primary action is not directly on the gut microbiota's composition, OPA does influence the gut environment by reducing the activity of gut glutaminase, an enzyme that breaks down glutamine to produce ammonia.[8]
Comparative Effects on Gut Microbiota Composition
Direct comparative studies on the effects of this compound and lactulose on the gut microbiota are limited. However, by synthesizing data from independent studies, a comparative overview can be constructed.
Lactulose:
Numerous studies have demonstrated the profound impact of lactulose on the gut microbial community. Its prebiotic effect leads to a significant increase in the relative abundance of beneficial bacteria, most notably Bifidobacterium and Lactobacillus.[9][10] This shift in the microbiota composition is accompanied by an increase in the production of SCFAs, particularly acetate.[1] The resulting acidification of the colon creates an environment that is less favorable for the growth of pathogenic bacteria.[1]
This compound:
The direct impact of this compound on the broader gut microbiota composition is less well-documented. Research has primarily focused on its ammonia-lowering effects through the mechanisms described above. However, a study on the related compound L-ornithine L-aspartate (LOLA) in patients with cirrhosis showed an association with a higher abundance of the genera Flavonifractor and Oscillospira. These bacteria are known to have anti-inflammatory properties and are involved in the production of butyrate, a key SCFA for gut health. While this provides a potential avenue for OPA's influence, further research is needed to confirm these effects are directly attributable to the ornithine component and extend to OPA.
Data Presentation: A Comparative Summary
Due to the lack of head-to-head clinical trial data on gut microbiota composition, the following table summarizes the known effects of each compound based on existing literature.
| Feature | This compound | Lactulose |
| Primary Mechanism | Ammonia scavenger (stimulates urea cycle and provides alternative pathway for nitrogen excretion)[5] | Prebiotic, osmotic laxative (fermented to SCFAs, lowers colonic pH)[1][2][3] |
| Effect on Gut pH | No direct effect reported | Lowers colonic pH[2][4] |
| Key Microbial Changes | Potential increase in Flavonifractor and Oscillospira (inferred from LOLA studies) | Significant increase in Bifidobacterium and Lactobacillus[9][10] |
| Effect on SCFAs | Not well-documented | Increases production of acetate, propionate, and butyrate[1] |
| Effect on Ammonia | Reduces systemic ammonia by stimulating urea cycle and urinary excretion of PAGN[5][6] | Reduces ammonia absorption from the gut by trapping it as ammonium[2][4] |
| Clinical Use | Treatment of hyperammonemia and hepatic encephalopathy[5] | Treatment of constipation and hepatic encephalopathy[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of gut microbiota are crucial for reproducibility and further research.
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This method is used to profile the taxonomic composition of the gut microbiota.
a. Fecal Sample Collection and DNA Extraction:
-
Fecal samples are collected from subjects and immediately frozen at -80°C to preserve microbial DNA.
-
DNA is extracted from the fecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions. This typically involves mechanical lysis (bead beating) to disrupt bacterial cell walls, followed by chemical lysis and DNA purification.
b. 16S rRNA Gene Amplification and Sequencing:
-
The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using polymerase chain reaction (PCR) with specific primers.
-
The PCR products are purified and then sequenced using a high-throughput sequencing platform, such as the Illumina MiSeq.
c. Bioinformatic Analysis:
-
The raw sequencing reads are processed to remove low-quality reads and adapters.
-
The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.
-
Taxonomic assignment is performed by comparing the OTU/ASV sequences to a reference database (e.g., Greengenes, SILVA).
-
Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community structure.
Short-Chain Fatty Acid (SCFA) Analysis
This method quantifies the levels of key microbial metabolites in fecal samples.
a. Sample Preparation:
-
Fecal samples are homogenized and an internal standard is added.
-
SCFAs are extracted from the fecal matrix using an acidified water/ether extraction method.
-
The extracted SCFAs are derivatized to increase their volatility for gas chromatography.
b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The derivatized samples are injected into a GC-MS system.
-
The SCFAs are separated on a capillary column and detected by the mass spectrometer.
-
The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve.
Visualizing the Pathways and Workflows
To better understand the complex processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Experimental workflow for gut microbiota and SCFA analysis.
Caption: Mechanisms of action for lactulose and this compound.
Conclusion
For researchers and drug development professionals, this comparative analysis highlights a significant knowledge gap regarding the impact of this compound on the gut microbiome. Future studies directly comparing these two agents in a clinical setting, with a focus on comprehensive gut microbiota and metabolome analysis, are warranted. Such research will be invaluable in optimizing therapeutic strategies for hepatic encephalopathy and other conditions associated with hyperammonemia, potentially leading to the development of more targeted and effective treatments that leverage the intricate interplay between the host and their gut microbiota.
References
- 1. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry [mdpi.com]
Validation of phenylacetylglutamine as a specific biomarker for ornithine phenylacetate efficacy
A detailed comparison of Phenylacetylglutamine (B1677654) (PAGN) and plasma ammonia (B1221849) as key indicators of Ornithine Phenylacetate's therapeutic effect in hyperammonemia.
This guide provides a comprehensive analysis of Phenylacetylglutamine (PAGN) as a specific biomarker for the efficacy of Ornithine Phenylacetate (B1230308) (OP), a novel ammonia scavenger for the treatment of hyperammonemia, particularly in the context of hepatic encephalopathy (HE). We present a comparative evaluation of PAGN against the standard biomarker, plasma ammonia, supported by data from clinical trials and detailed experimental protocols.
Introduction
This compound (OP) is a therapeutic agent designed to lower elevated plasma ammonia levels, a critical factor in the pathophysiology of hepatic encephalopathy.[1] OP's mechanism involves a dual action: the ornithine component stimulates the synthesis of glutamine from ammonia in the muscles, while the phenylacetate component conjugates with this newly formed glutamine to produce PAGN, which is then excreted by the kidneys.[1][2] This process provides an alternative pathway for nitrogen waste removal.[3] The direct formation of PAGN from the drug's active component positions it as a highly specific biomarker of OP's metabolic activity and, consequently, its therapeutic efficacy.
Comparative Analysis of Biomarkers: PAGN vs. Plasma Ammonia
The validation of a biomarker hinges on its ability to reflect the therapeutic intervention's effect on a relevant biological process and its correlation with clinical outcomes. In the case of OP, both PAGN and plasma ammonia serve as crucial pharmacodynamic markers.
Phenylacetylglutamine (PAGN): The Specific Indicator of Drug Metabolism
PAGN is a direct metabolite of the phenylacetate component of OP.[2] Its concentration in plasma and its excretion in urine are directly proportional to the administered dose of OP, making it a precise measure of the drug's metabolic processing. A phase IIb clinical trial (NCT01966419) demonstrated a dose-dependent increase in plasma PAGN levels with increasing doses of OP.[4][5]
Plasma Ammonia: The Primary Pharmacodynamic Endpoint
Plasma ammonia is the primary target of OP therapy and the key driver of HE.[4] Its reduction is the ultimate goal of treatment. The same phase IIb trial established a significant reduction in plasma ammonia levels in patients treated with OP compared to placebo, and this reduction was significantly associated with clinical improvement in HE stage.[4][5]
While plasma ammonia is a direct measure of the desired physiological effect, its levels can be influenced by various factors other than the drug's action, such as diet and gut microbiota. PAGN, being a direct downstream product of OP metabolism, offers a more specific measure of the drug's direct action.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from the Phase IIb clinical trial (NCT01966419) of this compound in patients with overt hepatic encephalopathy.[4][6]
| OP Dose | Mean Steady-State Plasma PAGN Concentration (Css) | Percentage of Phenylacetate Excreted as PAGN in Urine |
| 10 g/day | Increase observed (specific value not reported) | ~50-60% |
| 15 g/day | Increase observed (specific value not reported) | ~50-60% |
| 20 g/day | ~50% increase compared to 10 g/day dose | ~50-60% |
| Table 1: Dose-Dependent Increase in PAGN Levels with this compound Administration.[4][6] |
| Treatment Group | Mean Reduction in Plasma Ammonia (from baseline to 3 hours post-infusion) | Time to Achieve Normal Plasma Ammonia | Association with Clinical Response |
| This compound | Significantly greater reduction vs. placebo (p = 0.014) | Significantly reduced vs. placebo (p = 0.028) | Greater reduction in ammonia associated with clinical improvement (p = 0.009) |
| Placebo | Less reduction | Longer time | Weaker association |
| Table 2: Efficacy of this compound in Reducing Plasma Ammonia and Correlation with Clinical Outcomes.[4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and processes, the following diagrams are provided.
Experimental Protocols
Quantification of Phenylacetylglutamine (PAGN) in Plasma by LC-MS/MS
The following protocol is a representative method for the targeted quantification of PAGN in human plasma, based on methodologies employed in clinical research.[7]
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add an internal standard (e.g., deuterated PAGN).
-
Precipitate proteins by adding 200 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate PAGN from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both PAGN and the internal standard.
-
3. Data Analysis:
-
Quantify PAGN concentrations by comparing the peak area ratio of PAGN to the internal standard against a standard curve prepared in a similar matrix.
Limitations and Considerations
While PAGN is a highly specific biomarker for OP's metabolic activity, certain factors should be considered:
-
Renal Function: PAGN is primarily cleared by the kidneys. Therefore, in patients with renal impairment, PAGN levels may be elevated due to reduced clearance, which may not solely reflect the rate of its formation in response to OP.[8][9] However, one study noted that elevated PAGN due to reduced excretion did not appear to alter phenylacetate exposure or plasma ammonia levels.[8]
-
Baseline Levels: PAGN is also a metabolite of dietary phenylalanine produced by gut microbiota.[3] Therefore, baseline levels of PAGN may be present and should be accounted for when evaluating the effects of OP.
Conclusion
Phenylacetylglutamine has been validated as a specific and reliable biomarker for the metabolic activity of this compound. Its dose-dependent increase in response to OP administration provides a direct measure of the drug's engagement with its therapeutic target pathway. While plasma ammonia remains the primary indicator of the overall physiological effect and clinical outcome, PAGN serves as a valuable complementary biomarker, offering a more precise assessment of the drug's direct action. The use of both PAGN and plasma ammonia in clinical studies provides a comprehensive picture of this compound's efficacy, from its metabolic processing to its ultimate therapeutic effect on hyperammonemia.
References
- 1. Efficacy and Safety of this compound for Treating Overt Hepatic Encephalopathy in a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Alteration of the gut microbiota and metabolite phenylacetylglutamine in patients with severe chronic heart failure [frontiersin.org]
- 4. Pharmacokinetics/pharmacodynamics of L-ornithine phenylacetate in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Pharmacokinetics/pharmacodynamics of L‐this compound in overt hepatic encephalopathy and the effect of plasma ammonia concentration reduction on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ornithine Phenylacetate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of ornithine phenylacetate (B1230308), a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The following guidance is based on safety data sheets for closely related phenylacetate compounds, in the absence of a specific safety data sheet for ornithine phenylacetate. Researchers should always consult their institution's environmental health and safety (EHS) department for specific local and national regulations.
Key Safety and Hazard Information
This compound and related compounds are classified as combustible liquids and are harmful if swallowed.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its physical and chemical properties.
| Property | Value |
| Boiling Point | 196 °C / 385 °F |
| Density | 1.073 g/cm³ at 25 °C / 77 °F |
| Flash Point | Combustible liquid |
| Hazards | H227: Combustible liquid, H302: Harmful if swallowed |
Experimental Protocol: Spill Management and Disposal
Proper management of spills and waste is crucial to laboratory safety. The following protocols outline the steps for handling spills and disposing of this compound.
Spill Containment and Cleanup:
-
Evacuate and Ventilate: In the event of a spill, immediately evacuate the danger area and ensure adequate ventilation.[2]
-
Consult an Expert: Observe emergency procedures and consult a safety expert.[2]
-
Contain the Spill: Cover drains to prevent the product from entering them.[2]
-
Absorb the Spill: Use a liquid-absorbent material, such as Chemizorb®, to collect, bind, and pump off spills.[2]
-
Proper Disposal of Cleanup Materials: Dispose of the absorbent material and any contaminated items as hazardous waste in accordance with approved procedures.[2]
-
Clean the Affected Area: Thoroughly clean the spill area after the material has been collected.[2]
Waste Disposal Protocol:
-
Original Containers: Leave chemicals in their original containers. Do not mix with other waste.[2]
-
Labeling: Ensure all waste containers are clearly and accurately labeled.
-
Segregation: Keep this compound waste separate from other chemical waste streams unless directed otherwise by your institution's EHS department.
-
Approved Waste Disposal Plant: Dispose of the contents and container to an approved waste disposal plant.[3] This must be done in accordance with national and local regulations.[2]
-
Uncleaned Containers: Handle uncleaned containers as you would the product itself.[2]
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Personal Protective Equipment and Handling
To ensure personal safety when handling this compound, the following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment:
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Wear eye and face protection.
-
Clothing: Change contaminated clothing promptly. Preventive skin protection is recommended.
Handling and Storage:
-
Handling:
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
-
-
Storage:
-
Store in a well-ventilated place.
-
Keep cool.
-
Keep containers tightly closed in a dry and cool place.[3]
-
References
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Ornithine Phenylacetate
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Ornithine Phenylacetate (B1230308), an investigational compound used in drug development. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes hazard information from structurally related compounds and established best practices for handling active pharmaceutical ingredients (APIs) and investigational new drugs (INDs). Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for Ornithine Phenylacetate is not yet fully established, an analysis of related phenylacetate compounds suggests potential for irritation to the skin, eyes, and respiratory tract. As an investigational drug, it should be handled with the utmost caution, assuming it to be a potent compound. The following table summarizes the recommended PPE for all procedures involving this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. For procedures with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. | Ensure proper fit-testing and regular maintenance of respirators. Select cartridges appropriate for organic vapors and particulates. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | A face shield must be worn over chemical splash goggles to provide maximum protection against splashes and airborne particles. |
| Skin and Body Protection | Disposable, polyethylene-coated polypropylene (B1209903) gown or coverall with long sleeves and elastic cuffs. | Gowns should be impermeable to liquids and powders. Ensure complete coverage of the torso and limbs. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | The outer glove should be changed immediately upon contamination. Regularly inspect gloves for tears or punctures before and during use. |
| Foot Protection | Closed-toe, chemical-resistant safety shoes. | Shoe covers should be worn over safety shoes and disposed of upon exiting the designated handling area. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step operational plan outlines the procedures for safe handling.
Engineering Controls
-
Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: Ensure the laboratory is well-ventilated with negative pressure relative to adjacent areas.
-
Designated Area: Establish a designated and clearly marked area within the laboratory for the exclusive handling of this compound to prevent cross-contamination.
Handling Procedures
-
Preparation: Before handling, assemble all necessary PPE, equipment, and reagents. Ensure the fume hood is operational and the work area is clean and uncluttered.
-
Donning PPE: Put on all required PPE in the correct order (gown, shoe covers, inner gloves, respirator, goggles, face shield, outer gloves).
-
Weighing and Transfer: Use a disposable weighing boat or paper. Handle the compound gently to avoid generating dust.
-
Solution Preparation: Slowly add the powder to the solvent to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Post-Handling: After completing the procedure, decontaminate all surfaces in the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin. Dispose of all disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used PPE (gloves, gowns, shoe covers), weighing paper, and contaminated labware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous waste.
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated with a validated cleaning procedure before being removed from the designated handling area.
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a swift and organized response is critical to mitigate exposure and environmental contamination. The following diagram outlines the logical workflow for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
By implementing these comprehensive safety protocols, researchers and scientists can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment. This proactive approach to safety is paramount in the development of novel therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
